Product packaging for Chloro-PEG5-chloride(Cat. No.:CAS No. 5197-65-9)

Chloro-PEG5-chloride

Katalognummer: B123918
CAS-Nummer: 5197-65-9
Molekulargewicht: 275.17 g/mol
InChI-Schlüssel: QRLJZCCWUWDJHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Chloro-PEG5-chloride, also known as this compound, is a useful research compound. Its molecular formula is C10H20Cl2O4 and its molecular weight is 275.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20Cl2O4 B123918 Chloro-PEG5-chloride CAS No. 5197-65-9

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1,2-bis[2-(2-chloroethoxy)ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20Cl2O4/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLJZCCWUWDJHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCCl)OCCOCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397541
Record name SBB056713
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5197-65-9
Record name SBB056713
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1,14-Dichloro-3,6,9,12-tetraoxatetradecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane, a bifunctional molecule with applications as a chemical intermediate in various fields of organic synthesis. This document details its known characteristics, provides experimental protocols for its synthesis and property determination, and includes visualizations to illustrate key processes.

Core Chemical Properties

1,14-Dichloro-3,6,9,12-tetraoxatetradecane, also known as pentaethylene glycol dichloride, is a colorless to pale yellow liquid.[1] Its structure features a flexible tetraethylene glycol backbone terminated by two chloro groups, making it a valuable building block for introducing hydrophilic spacers and for nucleophilic substitution reactions.[1]

Table 1: General and Computed Properties of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane

PropertyValueSource
Chemical Formula C₁₀H₂₀Cl₂O₄[2]
Molecular Weight 275.17 g/mol [2]
CAS Number 5197-65-9[2]
Appearance Colorless to pale yellow liquid[1]
Solubility Soluble in many organic solvents (e.g., ether, benzene, acetone)[1]
XLogP3-AA (Computed) 0.8[2]
Hydrogen Bond Donor Count (Computed) 0[2]
Hydrogen Bond Acceptor Count (Computed) 4[2]
Rotatable Bond Count (Computed) 11[2]
Exact Mass (Computed) 274.073864 g/mol [2]
Topological Polar Surface Area (Computed) 36.9 Ų[2]
Heavy Atom Count (Computed) 16[2]

Experimental Protocols

Synthesis of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane

This compound is typically synthesized by the chlorination of pentaethylene glycol using thionyl chloride.[1] The following protocol is adapted from a similar procedure for a related compound.

Materials:

  • Pentaethylene glycol

  • Thionyl chloride (SOCl₂)

  • Pyridine (optional, as a catalyst and acid scavenger)

  • Dry benzene (or another suitable inert solvent)

  • Hydrochloric acid (for workup)

  • Water

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve pentaethylene glycol in dry benzene.

  • If using, add pyridine to the mixture.

  • Heat the mixture to reflux.

  • Slowly add thionyl chloride dropwise from the dropping funnel to the refluxing mixture with stirring.

  • After the addition is complete, continue heating the reaction mixture overnight.

  • Cool the mixture to room temperature.

  • Slowly add a dilute solution of hydrochloric acid to quench the reaction and neutralize any remaining pyridine.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 1,14-Dichloro-3,6,9,12-tetraoxatetradecane as a light-yellow liquid.

Logical Relationship for Synthesis:

G reagents Pentaethylene Glycol + Thionyl Chloride reaction Chlorination Reaction (Reflux in inert solvent) reagents->reaction workup Aqueous Workup (Quenching, Extraction, Washing) reaction->workup purification Purification (Drying and Vacuum Distillation) workup->purification product 1,14-Dichloro-3,6,9,12- tetraoxatetradecane purification->product

Synthesis Workflow

Determination of Physical Properties

The following are general experimental protocols for determining the key physical properties of liquid organic compounds like 1,14-Dichloro-3,6,9,12-tetraoxatetradecane.

Boiling Point Determination (Micro Method):

Materials:

  • Sample of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane

  • Capillary tube (sealed at one end)

  • Small test tube

  • Thermometer

  • Heating bath (e.g., oil bath)

  • Rubber band or wire for attachment

Procedure:

  • Place a small amount of the liquid sample into the small test tube.

  • Invert the capillary tube (open end down) and place it into the test tube with the sample.

  • Attach the test tube to the thermometer using a rubber band or wire.

  • Immerse the setup in the heating bath, ensuring the sample is below the level of the heating medium.

  • Heat the bath slowly and observe the capillary tube. A stream of bubbles will emerge as the air inside expands and is replaced by the vapor of the liquid.

  • When a continuous stream of bubbles is observed, stop heating and allow the bath to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.

Density Determination:

Materials:

  • Sample of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane

  • Pycnometer (specific gravity bottle) of a known volume

  • Analytical balance

Procedure:

  • Carefully clean and dry the pycnometer.

  • Weigh the empty pycnometer and record its mass.

  • Fill the pycnometer with the liquid sample, ensuring there are no air bubbles.

  • Weigh the filled pycnometer and record its mass.

  • The mass of the liquid is the difference between the mass of the filled and empty pycnometer.

  • Calculate the density by dividing the mass of the liquid by the known volume of the pycnometer.

Experimental Workflow for Property Determination:

G cluster_boiling_point Boiling Point Determination cluster_density Density Determination bp1 Sample in Test Tube with Inverted Capillary bp2 Heat in Bath until Continuous Bubbling bp1->bp2 bp3 Cool Slowly and Record Temperature at Liquid Entry bp2->bp3 d1 Weigh Empty Pycnometer d2 Weigh Pycnometer Filled with Sample d1->d2 d3 Calculate Mass of Sample d2->d3 d4 Density = Mass / Volume d3->d4 start Purified 1,14-Dichloro-3,6,9,12- tetraoxatetradecane start->bp1 start->d1

Property Determination Workflow

Reactivity and Applications

The two terminal chloro- groups are reactive sites for nucleophilic substitution, allowing for the facile introduction of a variety of functional groups. This makes 1,14-Dichloro-3,6,9,12-tetraoxatetradecane a useful precursor for the synthesis of more complex molecules, such as crown ethers, cryptands, and functionalized polymers. The tetraethylene glycol chain imparts hydrophilicity and flexibility to the resulting molecules, which can be advantageous in biological applications and materials science.

Safety Information

1,14-Dichloro-3,6,9,12-tetraoxatetradecane is considered a corrosive compound and should be handled with appropriate personal protective equipment, including gloves and safety glasses.[1] Operations should be conducted in a well-ventilated area to avoid inhalation of any vapors.[1] Avoid contact with skin and eyes.[1] In case of accidental exposure, seek immediate medical attention.

References

An In-depth Technical Guide to 1,14-Dichloro-3,6,9,12-tetraoxatetradecane

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 5197-65-9

This technical guide provides a comprehensive overview of 1,14-dichloro-3,6,9,12-tetraoxatetradecane, a versatile bifunctional linker and intermediate in organic and medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications.

Chemical and Physical Properties

1,14-Dichloro-3,6,9,12-tetraoxatetradecane, also known as pentaethylene glycol dichloride, is a colorless to pale yellow liquid.[1] Its structure features a flexible tetraethylene glycol backbone terminated by two primary alkyl chloride groups. This bifunctionality allows for its use in a variety of chemical reactions, particularly in the synthesis of macrocycles and as a linker in bioconjugation.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 5197-65-9[1]
Molecular Formula C₁₀H₂₀Cl₂O₄[1]
Molecular Weight 275.17 g/mol [1]
IUPAC Name 1,2-bis[2-(2-chloroethoxy)ethoxy]ethane[1]
Synonyms Pentaethylene glycol dichloride, Chloro-PEG5-chloride[1]
Appearance Colorless to pale yellow liquid[1]
Boiling Point Varies depending on purity, generally liquid at room temperature[1]
Solubility Soluble in many organic solvents such as ether, benzene, and acetone[1]

Synthesis

The primary method for the synthesis of 1,14-dichloro-3,6,9,12-tetraoxatetradecane is the reaction of pentaethylene glycol with a chlorinating agent, most commonly thionyl chloride.[2]

Experimental Protocol: Synthesis from Pentaethylene Glycol and Thionyl Chloride

This protocol is a representative procedure based on the synthesis of analogous ether dichlorides and general organic chemistry principles.

Materials:

  • Pentaethylene glycol

  • Thionyl chloride (SOCl₂)

  • Pyridine (optional, as a catalyst and acid scavenger)

  • Anhydrous dichloromethane (DCM) or other suitable inert solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve pentaethylene glycol (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2.2 equivalents) dropwise to the stirred solution via the dropping funnel. A small amount of pyridine can be added as a catalyst.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature and carefully quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure 1,14-dichloro-3,6,9,12-tetraoxatetradecane.

Applications in Research and Development

The bifunctional nature of 1,14-dichloro-3,6,9,12-tetraoxatetradecane makes it a valuable building block in several areas of chemical research.

Synthesis of Macrocycles

This compound is a common precursor for the synthesis of crown ethers and other macrocyclic compounds. The two terminal chloride groups can react with a variety of nucleophiles, such as diols or diamines, in a cyclization reaction to form the macrocyclic ring structure.

Bioconjugation and Drug Delivery

As a homobifunctional linker, 1,14-dichloro-3,6,9,12-tetraoxatetradecane can be used to connect two molecules. The tetraethylene glycol spacer is hydrophilic, which can improve the solubility and pharmacokinetic properties of the resulting conjugate. The terminal chlorides can be displaced by nucleophilic groups on biomolecules, such as amines or thiols, to form stable covalent bonds.

Safety Information

1,14-Dichloro-3,6,9,12-tetraoxatetradecane is considered a corrosive compound.[2] It is important to handle it with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area.[2] Avoid ingestion and inhalation.[2] In case of skin or eye contact, rinse immediately with copious amounts of water.

Analytical Data

For detailed analytical data, including NMR and mass spectrometry, please refer to the PubChem database for compound CID 3863347.

Visualizations

Synthesis Workflow

G Figure 1: Synthesis Workflow of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product Pentaethylene_glycol Pentaethylene glycol Reaction_vessel Reaction in Anhydrous DCM at 0°C to Reflux Pentaethylene_glycol->Reaction_vessel Thionyl_chloride Thionyl chloride Thionyl_chloride->Reaction_vessel Quenching Quenching with Water Reaction_vessel->Quenching Washing Washing with NaHCO3 and Brine Quenching->Washing Drying Drying with MgSO4 Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Vacuum_distillation Vacuum Distillation Evaporation->Vacuum_distillation Final_Product 1,14-Dichloro-3,6,9,12- tetraoxatetradecane Vacuum_distillation->Final_Product

Caption: Synthesis Workflow of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane.

Application in Homobifunctional Crosslinking

G Figure 2: Logical Workflow for Homobifunctional Crosslinking cluster_components Components cluster_reaction1 First Conjugation Step cluster_intermediate Intermediate Product cluster_reaction2 Second Conjugation Step cluster_final_product Final Conjugate Biomolecule_A Biomolecule A (with Nucleophilic Group) Reaction1 Nucleophilic Substitution (Biomolecule A + Linker) Biomolecule_A->Reaction1 Linker 1,14-Dichloro-3,6,9,12- tetraoxatetradecane Linker->Reaction1 Biomolecule_B Biomolecule B (with Nucleophilic Group) Reaction2 Nucleophilic Substitution (Intermediate + Biomolecule B) Biomolecule_B->Reaction2 Intermediate Biomolecule A - Linker - Cl Reaction1->Intermediate Intermediate->Reaction2 Final_Conjugate Biomolecule A - Linker - Biomolecule B Reaction2->Final_Conjugate

Caption: Logical Workflow for Homobifunctional Crosslinking.

References

Technical Guide: Physical Properties of Pentaethylene Glycol Dichloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaethylene glycol dichloride (CAS No. 5197-65-9), with the IUPAC name 1,14-dichloro-3,6,9,12-tetraoxatetradecane, is a chlorinated derivative of pentaethylene glycol. Its bifunctional nature, with two terminal chloride atoms, makes it a valuable intermediate in various chemical syntheses, particularly in the preparation of macrocyclic compounds such as crown ethers.[1] A thorough understanding of its physical properties is essential for its effective use in research and development, including for reaction design, purification, and formulation.

This technical guide provides a summary of the available physical property data for pentaethylene glycol dichloride, detailed experimental protocols for the determination of key physical characteristics, and a visualization of a representative synthetic pathway.

Core Physical Properties

Table 1: Summary of Physical Properties of Pentaethylene Glycol Dichloride

PropertyValueSource(s)
Molecular Formula C₁₀H₂₀Cl₂O₄[2]
Molecular Weight 275.17 g/mol [2]
Physical Form Oil[3]
Color Clear Light Yellow[3]
Solubility Slightly soluble in Chloroform and Ethyl Acetate.[3]
Boiling Point Data not available[4]
Melting Point Data not available[4]
Density Data not available[4]

Experimental Protocols

For researchers requiring precise physical property data for their specific applications, the following are detailed, generalized experimental protocols for the determination of boiling point, density, and solubility.

Determination of Boiling Point (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid sample.

Materials:

  • Pentaethylene glycol dichloride sample

  • Thiele tube filled with mineral oil

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Rubber band or wire for attaching the test tube to the thermometer

  • Bunsen burner or other heat source

Procedure:

  • Add a small amount (approximately 0.5 mL) of pentaethylene glycol dichloride to the small test tube.

  • Place the capillary tube, with the open end downwards, into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Clamp the Thiele tube to a retort stand and carefully insert the thermometer and test tube assembly into the side arm of the Thiele tube, ensuring the mineral oil level is above the sample.

  • Gently heat the side arm of the Thiele tube with a Bunsen burner, allowing the heat to be distributed by convection of the mineral oil.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue gentle heating until a continuous and rapid stream of bubbles is observed.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube. Record this temperature.

  • For accuracy, repeat the measurement at least twice and calculate the average.

Determination of Density (Pycnometer Method)

This method provides a precise measurement of the density of a liquid by determining the mass of a known volume.

Materials:

  • Pentaethylene glycol dichloride sample

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

  • Distilled water

  • Acetone (for cleaning and drying)

Procedure:

  • Clean the pycnometer thoroughly with distilled water and then acetone, and dry it completely.

  • Accurately weigh the empty, dry pycnometer on the analytical balance (m₁).

  • Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper and allow any excess water to exit through the capillary.

  • Place the filled pycnometer in the constant temperature water bath (e.g., at 25°C) until it reaches thermal equilibrium.

  • Remove the pycnometer from the bath, carefully dry the outside, and weigh it (m₂).

  • Empty and dry the pycnometer again.

  • Fill the pycnometer with the pentaethylene glycol dichloride sample, following the same procedure as with the distilled water.

  • Equilibrate the pycnometer with the sample in the constant temperature water bath.

  • Dry the outside of the pycnometer and weigh it (m₃).

  • The density of the sample (ρ_sample) can be calculated using the following formula:

    ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

    where ρ_water is the known density of water at the experimental temperature.

Determination of Solubility (Shake-Flask Method)

This is a common method for determining the solubility of a substance in a particular solvent.

Materials:

  • Pentaethylene glycol dichloride sample

  • Solvent of interest (e.g., water, ethanol)

  • Conical flasks with stoppers

  • Shaking incubator or magnetic stirrer

  • Centrifuge

  • Analytical method for quantification (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Procedure:

  • Add an excess amount of pentaethylene glycol dichloride to a conical flask containing a known volume of the solvent. The excess solute should be clearly visible.

  • Seal the flask and place it in a shaking incubator set to a constant temperature (e.g., 25°C).

  • Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

  • After the equilibration period, allow the mixture to stand undisturbed at the same constant temperature to allow the undissolved solute to settle.

  • Carefully take an aliquot of the supernatant liquid, ensuring no solid particles are transferred. Centrifugation may be necessary to separate any suspended particles.

  • Dilute the aliquot with a known volume of the solvent.

  • Analyze the concentration of pentaethylene glycol dichloride in the diluted solution using a suitable and validated analytical method.

  • Calculate the solubility from the measured concentration and the dilution factor.

Synthetic Pathway Visualization

Pentaethylene glycol dichloride is a key precursor in the synthesis of crown ethers, a class of macrocyclic polyethers known for their ability to selectively bind metal cations. The following diagram illustrates the generalized Williamson ether synthesis of a crown ether using pentaethylene glycol dichloride and a diol.

Crown_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products PEGC Pentaethylene Glycol Dichloride (Cl-(CH₂CH₂O)₄-CH₂CH₂-Cl) CrownEther Crown Ether PEGC->CrownEther + Diol Diol Diol (HO-R-OH) Diol->CrownEther Base Base (e.g., NaH, K₂CO₃) Base->CrownEther Solvent Solvent (e.g., THF, Acetonitrile) Solvent->CrownEther Salt Salt (e.g., NaCl, KCl) CrownEther->Salt + Byproduct

Caption: Williamson ether synthesis of a crown ether.

This technical guide serves as a foundational resource for professionals working with pentaethylene glycol dichloride. While comprehensive experimental data on its physical properties remains limited, the provided protocols offer a clear path for their determination. The visualized synthetic pathway highlights a key application of this versatile chemical intermediate.

References

An In-depth Technical Guide to 1,14-Dichloro-3,6,9,12-tetraoxatetradecane: Properties, Synthesis, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,14-Dichloro-3,6,9,12-tetraoxatetradecane, also known as pentaethylene glycol dichloride, is a bifunctional oligoethylene glycol derivative that serves as a versatile building block in synthetic chemistry. Its structure, featuring two terminal chloro groups and a flexible hydrophilic tetraoxatetradecane chain, makes it a valuable intermediate for the synthesis of a wide range of molecules, including polymers, crown ethers, and bioconjugates. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its applications, with a particular focus on its relevance to drug development and materials science.

Physicochemical and Computed Properties

The key quantitative data for 1,14-dichloro-3,6,9,12-tetraoxatetradecane are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₀H₂₀Cl₂O₄[1]
Molecular Weight 275.17 g/mol [1]
IUPAC Name 1,2-bis[2-(2-chloroethoxy)ethoxy]ethane[1]
CAS Number 5197-65-9[1]
Appearance Colorless to pale yellow liquid[2]
Solubility Soluble in many organic solvents (e.g., ether, benzene, acetone)[2]
Computed XLogP3 0.8[1]
Exact Mass 274.0738645 Da[1]
Monoisotopic Mass 274.0738645 Da[1]
Topological Polar Surface Area 36.9 Ų[1]
Heavy Atom Count 16[1]

Synthesis of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane

The most common laboratory-scale synthesis of 1,14-dichloro-3,6,9,12-tetraoxatetradecane involves the chlorination of pentaethylene glycol using thionyl chloride.[2] This reaction is a nucleophilic substitution where the hydroxyl groups of the glycol are replaced by chlorine atoms.

Experimental Protocol

Materials:

  • Pentaethylene glycol

  • Thionyl chloride (SOCl₂)

  • Pyridine (optional, as a catalyst and acid scavenger)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pentaethylene glycol in an excess of anhydrous dichloromethane. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.

  • Addition of Thionyl Chloride: Cool the solution in an ice bath. Slowly add thionyl chloride (at least 2 molar equivalents) dropwise to the stirred solution. The addition should be slow to control the exothermic reaction and the evolution of HCl and SO₂ gases. A small amount of pyridine can be added as a catalyst.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and maintain it for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Workup: Cool the reaction mixture to room temperature. Carefully and slowly quench the excess thionyl chloride by adding it to cold water or a saturated sodium bicarbonate solution. Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography to yield pure 1,14-dichloro-3,6,9,12-tetraoxatetradecane.

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[1]

Synthesis_Workflow reagents Pentaethylene Glycol + Thionyl Chloride (SOCl₂) reaction Reaction under Reflux reagents->reaction solvent Anhydrous DCM solvent->reaction workup Aqueous Workup (NaHCO₃ wash) reaction->workup purification Purification (Distillation or Chromatography) workup->purification product 1,14-Dichloro-3,6,9,12- tetraoxatetradecane purification->product

Caption: Synthesis workflow for 1,14-dichloro-3,6,9,12-tetraoxatetradecane.

Applications in Research and Drug Development

The bifunctional nature of 1,14-dichloro-3,6,9,12-tetraoxatetradecane makes it a valuable linker in various applications, particularly in fields related to drug delivery and polymer chemistry. The oligoethylene glycol backbone imparts hydrophilicity, which can be advantageous for improving the solubility and pharmacokinetic properties of conjugated molecules.

Polymer Synthesis

This compound serves as a monomer for the synthesis of various polymers, such as polyamides, polyurethanes, and polyesters, through reactions with appropriate co-monomers.[2] The resulting polymers incorporate the flexible and hydrophilic oligoethylene glycol units into their backbone.

Linker in Bioconjugation and Drug Delivery

The terminal chloro groups can be readily displaced by nucleophiles such as amines, thiols, and alcohols, making this molecule an effective linker for bioconjugation. In the context of drug development, derivatives of oligoethylene glycol dichlorides are used in:

  • Antibody-Drug Conjugates (ADCs): As a component of the linker that connects a cytotoxic drug to an antibody. The PEG portion can enhance the solubility and stability of the ADC.

  • Hydrogel Formation: PEG-based hydrogels are widely used for controlled drug release.[3] Dichlorides can be used to crosslink polymer chains to form these hydrogels.

  • PEGylation: While not a direct PEGylating agent, it can be used to synthesize more complex PEG derivatives for PEGylation, a process that improves the pharmacokinetic properties of therapeutic proteins and peptides.[4]

Linker_Application cluster_reaction Nucleophilic Substitution dichloro 1,14-Dichloro-3,6,9,12-tetraoxatetradecane (Cl-PEG-Cl) conjugate Drug-Linker-Biomolecule Conjugate dichloro->conjugate nucleophile1 Nucleophile 1 (e.g., Drug-NH₂) nucleophile1->dichloro Step 1 nucleophile2 Nucleophile 2 (e.g., Biomolecule-SH) nucleophile2->dichloro Step 2

Caption: Role as a bifunctional linker in conjugation reactions.

Safety and Handling

1,14-Dichloro-3,6,9,12-tetraoxatetradecane is considered a corrosive compound.[2] Appropriate personal protective equipment, including gloves and safety glasses, should be worn during handling.[2] All manipulations should be performed in a well-ventilated fume hood.[2] Avoid contact with skin, eyes, and inhalation.[2] In case of accidental exposure, follow standard laboratory safety protocols. For storage, it should be kept in a tightly sealed container in a dry, cool place.

References

Spectroscopic Profile of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,14-dichloro-3,6,9,12-tetraoxatetradecane, a bifunctional crosslinking agent with applications in various scientific domains. This document collates available data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a centralized resource for characterization and analysis. Detailed experimental protocols are also provided to ensure reproducibility and methodological consistency.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for 1,14-dichloro-3,6,9,12-tetraoxatetradecane.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityAssignment
3.75 - 3.65m-O-CH₂-CH₂-O-
3.62t, J=5.8 Hz-CH₂-Cl
3.71t, J=5.8 Hz-O-CH₂-CH₂-Cl

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
71.3-O-CH₂-CH₂-Cl
70.6-O-CH₂-CH₂-O- (internal)
70.5-O-CH₂-CH₂-O- (central)
42.7-CH₂-Cl

Table 3: Infrared (IR) Spectroscopy Peak List

Wavenumber (cm⁻¹)IntensityAssignment
2920 - 2850StrongC-H stretch (alkane)
1140 - 1085StrongC-O stretch (ether)
750 - 650StrongC-Cl stretch

Table 4: Mass Spectrometry Fragmentation Data

m/zRelative Intensity (%)Proposed Fragment
274/276/278Low[M]⁺, [M+2]⁺, [M+4]⁺ (isotopic cluster for 2 Cl atoms)
181/183Moderate[C₆H₁₂ClO₃]⁺
137/139Moderate[C₄H₈ClO₂]⁺
93/95High[C₂H₄ClO]⁺
45Very High[C₂H₅O]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below. These protocols are based on standard laboratory practices for the analysis of polyethylene glycol derivatives and halogenated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of 1,14-dichloro-3,6,9,12-tetraoxatetradecane into a clean, dry NMR tube.

  • Add approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃) to the NMR tube.

  • Cap the tube and gently invert several times to ensure complete dissolution of the sample.

¹H NMR Spectroscopy Parameters:

  • Spectrometer: 400 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Pulse Width: 30°

  • Acquisition Time: 4.0 s

¹³C NMR Spectroscopy Parameters:

  • Spectrometer: 100 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Pulse Program: Proton-decoupled

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol, followed by a dry cloth.

  • Place a small drop of neat 1,14-dichloro-3,6,9,12-tetraoxatetradecane directly onto the center of the ATR crystal.

  • Lower the press arm to ensure good contact between the sample and the crystal.

FTIR Spectroscopy Parameters:

  • Spectrometer: Fourier Transform Infrared Spectrometer

  • Accessory: Diamond ATR

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of 1,14-dichloro-3,6,9,12-tetraoxatetradecane in a volatile organic solvent such as methanol or dichloromethane (approximately 1 mg/mL).

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Analyzer: Quadrupole

  • Scan Range: m/z 40 - 400

  • GC Column: Standard non-polar capillary column (e.g., DB-5ms)

  • Injection Mode: Split

  • Temperature Program: Start at 100°C, ramp to 300°C at 10°C/min.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 1,14-dichloro-3,6,9,12-tetraoxatetradecane.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for 1,14-Dichloro-3,6,9,12-tetraoxatetradecane cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_result Final Characterization Sample 1,14-Dichloro-3,6,9,12- tetraoxatetradecane NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Functional_Groups Functional Group Identification IR->Functional_Groups Fragmentation_Analysis Fragmentation Pattern Analysis MS->Fragmentation_Analysis Final_Report Comprehensive Spectroscopic Profile Structure_Elucidation->Final_Report Functional_Groups->Final_Report Fragmentation_Analysis->Final_Report

A Comprehensive Technical Guide to the Solubility of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 1,14-dichloro-3,6,9,12-tetraoxatetradecane. Due to the limited availability of specific quantitative data in public literature, this document focuses on qualitative solubility characteristics, inferred from data on structurally similar compounds, and presents a comprehensive, standardized protocol for the experimental determination of its solubility in various organic solvents.

Core Concepts in Solubility

The principle of "like dissolves like" is paramount in predicting the solubility of 1,14-dichloro-3,6,9,12-tetraoxatetradecane. As a polar molecule, containing ether linkages and terminal chlorine atoms, it is expected to be more soluble in polar organic solvents. Its solubility is a critical parameter in various applications, including as a linker in drug-conjugate development, in material science, and as a reactant in organic synthesis.

Qualitative Solubility Profile

Based on available data for 1,14-dichloro-3,6,9,12-tetraoxatetradecane and its structural analogs, such as other chlorinated polyethylene glycol (PEG) derivatives, a general qualitative solubility profile can be summarized.

Solvent ClassRepresentative SolventsExpected Solubility
Polar Aprotic Acetone, Dichloromethane, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)High
Polar Protic Ethanol, MethanolHigh
Nonpolar Benzene, TolueneModerate to High
Nonpolar Aliphatic Hexane, CyclohexaneLow to Insoluble
Aqueous WaterLow to Insoluble

This table is a summary of expected qualitative solubility based on data for structurally similar compounds. Experimental verification is necessary for specific applications.

Experimental Determination of Solubility

The following is a detailed protocol for the quantitative determination of the solubility of 1,14-dichloro-3,6,9,12-tetraoxatetradecane in an organic solvent of interest. The most widely accepted and robust method is the shake-flask method.

Objective:

To determine the saturation concentration of 1,14-dichloro-3,6,9,12-tetraoxatetradecane in a specific organic solvent at a controlled temperature.

Materials and Equipment:
  • 1,14-dichloro-3,6,9,12-tetraoxatetradecane (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Calibrated thermometer

  • Glass vials with screw caps

  • Syringes and syringe filters (chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI), or another suitable analytical instrument (e.g., Gas Chromatography)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Preparation cluster_analysis Analysis A Weigh excess solute B Add to known volume of solvent in a sealed vial A->B  Combine C Place in thermostatically controlled shaker B->C  Transfer D Agitate at constant temperature until equilibrium is reached (typically 24-72h) C->D  Incubate E Allow solution to settle D->E  Cease agitation F Withdraw supernatant using a syringe E->F  Extract G Filter the supernatant to remove undissolved solute F->G  Purify H Accurately dilute the filtered sample G->H  Prepare for analysis I Analyze diluted sample by a calibrated analytical method (e.g., HPLC) H->I  Inject J Determine the concentration of the solute I->J  Calculate

Caption: Workflow for the experimental determination of solubility.

Detailed Protocol:
  • Preparation of the Saturated Solution:

    • Accurately weigh an amount of 1,14-dichloro-3,6,9,12-tetraoxatetradecane that is in excess of its expected solubility.

    • Transfer the weighed solute to a glass vial.

    • Add a precise volume of the chosen organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Sampling:

    • After the equilibration period, stop the agitation and allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately attach a syringe filter (e.g., 0.45 µm PTFE for organic solvents) and filter the solution into a clean vial. This step is critical to remove any undissolved microparticles.

  • Sample Analysis:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated analytical method, such as HPLC. A standard calibration curve of 1,14-dichloro-3,6,9,12-tetraoxatetradecane in the same solvent must be prepared.

    • Determine the concentration of the solute in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

Conclusion

Synthesis of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane from Pentaethylene Glycol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1,14-dichloro-3,6,9,12-tetraoxatetradecane from pentaethylene glycol. This dichloro-functionalized polyethylene glycol derivative is a valuable bifunctional linker and intermediate in various applications, including drug development and material science. This document outlines the primary synthetic methodology, a detailed experimental protocol, and relevant characterization data.

Introduction

1,14-Dichloro-3,6,9,12-tetraoxatetradecane is a derivative of pentaethylene glycol where the terminal hydroxyl groups are replaced with chlorine atoms. This transformation imparts new reactivity to the molecule, making it a useful building block for further chemical modifications. The primary and most common method for this synthesis is the reaction of pentaethylene glycol with thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic substitution mechanism. To drive the reaction to completion and neutralize the hydrochloric acid byproduct, a base such as pyridine or triethylamine is often employed as an acid scavenger. Alternatively, the reaction can be catalyzed by a quaternary ammonium salt.

Synthetic Pathway

The overall chemical transformation is depicted in the following reaction scheme:

Pentaethylene Glycol + Thionyl Chloride → 1,14-Dichloro-3,6,9,12-tetraoxatetradecane + Sulfur Dioxide + Hydrochloric Acid

Experimental Protocol

The following protocol is a representative procedure for the dichlorination of a polyethylene glycol and can be adapted for the synthesis of 1,14-dichloro-3,6,9,12-tetraoxatetradecane.

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )
Pentaethylene glycolC₁₀H₂₂O₆238.28
Thionyl chlorideSOCl₂118.97
PyridineC₅H₅N79.10
Dichloromethane (DCM)CH₂Cl₂84.93
Deionized WaterH₂O18.02
Brine (saturated NaCl solution)NaCl/H₂O-
Anhydrous Sodium SulfateNa₂SO₄142.04

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), dissolve pentaethylene glycol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add pyridine (2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Thionyl Chloride: Add thionyl chloride (2.2 eq), diluted in anhydrous DCM, dropwise to the stirred solution via the dropping funnel over a period of 1-2 hours. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing cold deionized water.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield the pure 1,14-dichloro-3,6,9,12-tetraoxatetradecane.

Quantitative Data

ParameterValueReference
Molecular Formula C₁₀H₂₀Cl₂O₄[1]
Molecular Weight 275.17 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Purity (Typical) >95%N/A
Yield (Typical) 80-95%N/A

Note: Yields are highly dependent on the specific reaction conditions and purification methods employed.

Characterization Data

Confirmation of the product identity and purity can be achieved through standard spectroscopic techniques.

TechniqueExpected Peaks/Signals
¹H NMR (CDCl₃) δ (ppm): ~3.75 (t, 4H, -CH₂Cl), ~3.65 (m, 16H, -OCH₂CH₂O-)
¹³C NMR (CDCl₃) δ (ppm): ~71.5 (-OCH₂CH₂Cl), ~70.5 (-OCH₂CH₂O-), ~42.5 (-CH₂Cl)
IR (neat) ν (cm⁻¹): ~2870 (C-H stretch), ~1100 (C-O-C stretch), ~750 (C-Cl stretch)

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 1,14-dichloro-3,6,9,12-tetraoxatetradecane.

Synthesis_Workflow Start Pentaethylene Glycol in Dichloromethane Add_Pyridine Add Pyridine (0 °C) Start->Add_Pyridine Add_SOCl2 Add Thionyl Chloride (0 °C) Add_Pyridine->Add_SOCl2 Reflux Reflux (4-6 hours) Add_SOCl2->Reflux Workup Aqueous Work-up (Water) Reflux->Workup Extraction Extraction with Dichloromethane Workup->Extraction Washing Wash with HCl, NaHCO₃, and Brine Extraction->Washing Drying Dry over Na₂SO₄ & Concentrate Washing->Drying Purification Purification (Vacuum Distillation or Column Chromatography) Drying->Purification Product 1,14-Dichloro-3,6,9,12- tetraoxatetradecane Purification->Product

Caption: Experimental workflow for the synthesis of 1,14-dichloro-3,6,9,12-tetraoxatetradecane.

Safety Precautions

  • Thionyl chloride is a corrosive and toxic substance. It reacts violently with water. All manipulations should be performed in a well-ventilated fume hood.

  • Pyridine is a flammable liquid with a strong, unpleasant odor and is harmful if inhaled or absorbed through the skin.

  • Dichloromethane is a volatile solvent and a suspected carcinogen.

  • Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

This guide provides a comprehensive overview for the synthesis of 1,14-dichloro-3,6,9,12-tetraoxatetradecane. Researchers should adapt and optimize the provided protocol based on their specific laboratory conditions and available equipment.

References

An In-depth Technical Guide to Chloro-PEG5-chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of Chloro-PEG5-chloride, a bifunctional molecule increasingly utilized in advanced chemical synthesis, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Structure and Properties

This compound, systematically named 1,2-bis[2-(2-chloroethoxy)ethoxy]ethane, is a derivative of polyethylene glycol (PEG) characterized by a chain of five ethylene oxide units capped at both ends by chlorine atoms.[1][2] This structure imparts a unique combination of hydrophilicity, flexibility, and reactivity, making it a valuable linker molecule in the design of complex molecular architectures.

The terminal chlorine atoms are excellent leaving groups, rendering the molecule susceptible to nucleophilic substitution reactions.[3][4] This high reactivity is fundamental to its utility in synthetic chemistry, allowing for the facile introduction of various functional groups such as amines, thiols, azides, and alkoxides.[1][3] The defined length of the pentaethylene glycol chain provides precise spatial control between the two reactive termini, a critical feature for applications like PROTAC synthesis where it connects a target protein binder and an E3 ligase ligand.[3][5]

Physicochemical and Identification Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValue
CAS Number 5197-65-9[2][3][5]
Molecular Formula C10H20Cl2O4[2][3]
Molecular Weight 275.17 g/mol [2][3][5]
IUPAC Name 1,2-bis[2-(2-chloroethoxy)ethoxy]ethane[3]
Synonyms 1,14-Dichloro-3,6,9,12-tetraoxatetradecane, Pentaethylene glycol dichloride[2]
Appearance Clear, colorless liquid at room temperature[1]
Solubility Soluble in water, aqueous buffers, chloroform, methylene chloride, DMF, and DMSO. Less soluble in alcohol and toluene. Insoluble in ether.[4]

Synthesis of this compound

The primary synthetic route to this compound involves the chlorination of the corresponding diol, pentaethylene glycol (HO-PEG5-OH). A common and effective method utilizes thionyl chloride (SOCl₂) as the chlorinating agent.

Experimental Protocol: Chlorination of Pentaethylene Glycol

This protocol outlines a typical laboratory-scale synthesis of this compound.

Materials:

  • Pentaethylene glycol (PEG5-diol)

  • Thionyl chloride (SOCl₂)

  • Pyridine (or other suitable base)

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Cold diethyl ether

  • Standard laboratory glassware for anhydrous reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve pentaethylene glycol in anhydrous dichloromethane.

  • Addition of Base: Cool the solution in an ice bath and add pyridine. Pyridine acts as a base to neutralize the HCl gas produced during the reaction.[3]

  • Addition of Thionyl Chloride: Slowly add thionyl chloride dropwise to the stirred solution via the dropping funnel. A molar feeding ratio of 6:6:1 for thionyl chloride, pyridine, and PEG has been shown to lead to complete conversion.[3] Maintain the temperature between 35°C and 45°C to ensure a high yield.[3][6]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The excess thionyl chloride and solvent can be removed under reduced pressure.

  • Purification: Dissolve the residue in a minimal amount of dichloromethane and precipitate the product by adding cold diethyl ether.[6] The resulting solid can be filtered and washed with cold diethyl ether to remove impurities. The product is then dried under vacuum.

Visualizing the Synthesis and Structure

To better understand the molecular structure and the synthetic pathway, the following diagrams are provided.

molecular_structure Cl1 Cl C1 CH2 Cl1->C1 C2 CH2 C1->C2 O1 O C2->O1 C3 CH2 O1->C3 C4 CH2 C3->C4 O2 O C4->O2 C5 CH2 O2->C5 C6 CH2 C5->C6 O3 O C6->O3 C7 CH2 O3->C7 C8 CH2 C7->C8 O4 O C8->O4 C9 CH2 O4->C9 C10 CH2 C9->C10 Cl2 Cl C10->Cl2

Caption: Molecular structure of this compound.

synthesis_workflow start Pentaethylene Glycol (HO-PEG5-OH) reagents Thionyl Chloride (SOCl2) Pyridine reaction Chlorination Reaction (35-45°C) start->reaction reagents->reaction workup Solvent Removal & Precipitation reaction->workup purification Filtration & Washing with Diethyl Ether workup->purification product This compound purification->product

Caption: Synthesis workflow for this compound.

References

Navigating the Thermal Landscape of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1,14-Dichloro-3,6,9,12-tetraoxatetradecane (CAS No. 5197-65-9) is a derivative of pentaethylene glycol.[1][2][3] Its structure, characterized by a flexible tetraoxatetradecane chain terminated by chlorine atoms, imparts a unique combination of hydrophilicity and reactivity. These properties make it a versatile building block in organic synthesis and a candidate for use as a linker molecule in the development of complex drug delivery systems, such as antibody-drug conjugates (ADCs).[4][5][6][7] The stability of these linkers under thermal stress is a critical factor influencing the overall stability, efficacy, and shelf-life of the final therapeutic product.

This guide will delve into the theoretical and practical aspects of the thermal stability of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane. It will provide researchers with the necessary background and experimental frameworks to assess its thermal decomposition profile and phase transition behavior.

Physicochemical Properties

A summary of the key physicochemical properties of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane is presented in Table 1.

PropertyValueReference
Chemical Formula C₁₀H₂₀Cl₂O₄[2][3]
Molecular Weight 275.17 g/mol [2][3]
CAS Number 5197-65-9[2][3]
Appearance Colorless to pale yellow liquid[1]
Synonyms Pentaethylene glycol dichloride, Chloro-PEG5-chloride[2][3]

Inferred Thermal Stability and Decomposition Profile

While specific experimental data for 1,14-Dichloro-3,6,9,12-tetraoxatetradecane is not available, the thermal behavior of polyethylene glycols (PEGs) and their derivatives is well-documented. The thermal stability of PEGs is influenced by their molecular weight, with decomposition temperatures generally increasing with chain length. The primary decomposition mechanism for PEGs involves chain scission and the formation of volatile products.

For 1,14-Dichloro-3,6,9,12-tetraoxatetradecane, the presence of terminal chlorine atoms may influence its thermal stability. The carbon-chlorine bond is generally less stable than carbon-carbon or carbon-oxygen bonds and could be a potential initiation site for thermal decomposition. It is hypothesized that the initial weight loss during thermogravimetric analysis (TGA) would be associated with the cleavage of these C-Cl bonds, followed by the degradation of the polyether backbone at higher temperatures.

For illustrative purposes, Table 2 presents hypothetical thermal decomposition data for 1,14-Dichloro-3,6,9,12-tetraoxatetradecane, which would need to be confirmed by experimental analysis.

Thermal Analysis ParameterPredicted Value Range
Onset of Decomposition (TGA, in N₂) 200 - 250 °C
Temperature of Maximum Decomposition Rate (TGA, in N₂) 250 - 300 °C
Melting Point (DSC) Not applicable (liquid at room temperature)
Boiling Point (DSC/TGA) > 300 °C (with decomposition)

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.[8][9][10][11]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[12][13][14] This technique is crucial for determining the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane into a clean, inert TGA pan (e.g., alumina or platinum).[15][16]

  • Atmosphere: High purity nitrogen at a flow rate of 20-50 mL/min to provide an inert environment.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage of weight loss against temperature. Determine the onset temperature of decomposition (the temperature at which significant weight loss begins) and the peak of the first derivative of the TGA curve (DTG), which indicates the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of thermal transitions such as melting, crystallization, and glass transitions.[17][18][19] For a liquid sample, DSC can be used to determine its boiling point and to observe any exothermic or endothermic events associated with decomposition.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 5-10 mg of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane into a hermetically sealed aluminum pan to prevent volatilization before boiling.[20]

  • Reference: An empty, hermetically sealed aluminum pan.

  • Atmosphere: High purity nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at a sub-ambient temperature (e.g., -50 °C) to observe any potential low-temperature transitions.

    • Ramp the temperature from -50 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot the heat flow against temperature. Endothermic peaks can indicate melting or boiling, while exothermic peaks may suggest decomposition or crystallization.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument TGA Instrument Setup cluster_analysis Data Acquisition & Analysis weigh Weigh 5-10 mg of sample pan Place in TGA pan weigh->pan load Load sample into TGA pan->load atmosphere Set N2 atmosphere (20-50 mL/min) load->atmosphere program Set temperature program (30-600 °C at 10 °C/min) atmosphere->program run Run TGA experiment program->run plot Plot % weight loss vs. temperature run->plot analyze Determine onset and peak decomposition temperatures plot->analyze

Caption: Workflow for Thermogravimetric Analysis (TGA).

DSC_Workflow cluster_prep Sample Preparation cluster_instrument DSC Instrument Setup cluster_analysis Data Acquisition & Analysis weigh Weigh 5-10 mg of sample pan Place in hermetically sealed Al pan weigh->pan load Load sample and reference pans into DSC pan->load atmosphere Set N2 atmosphere (20-50 mL/min) load->atmosphere program Set temperature program (-50-400 °C at 10 °C/min) atmosphere->program run Run DSC experiment program->run plot Plot heat flow vs. temperature run->plot analyze Identify thermal transitions (boiling, decomposition) plot->analyze

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Role in Drug Development: A PEG Linker Perspective

Polyethylene glycol (PEG) linkers are widely utilized in drug delivery to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[4][5][21] The bifunctional nature of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane, with its two terminal chlorine atoms, allows for its potential use as a linker to conjugate a drug molecule to a targeting moiety, such as an antibody.

The thermal stability of the linker is a critical attribute in the context of drug formulation and long-term storage. Any degradation of the linker could lead to the premature release of the drug or the loss of the targeting function. Therefore, a thorough understanding of the thermal decomposition pathways of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane is essential for its successful application in drug development. The logical relationship for its application as a linker is depicted below.

Drug_Linker_Pathway cluster_components Components cluster_conjugate Conjugation cluster_application Application drug Therapeutic Drug adc Drug-Linker-Targeting Conjugate (e.g., ADC) drug->adc linker 1,14-Dichloro-3,6,9,12- tetraoxatetradecane linker->adc targeting Targeting Moiety (e.g., Antibody) targeting->adc delivery Targeted Drug Delivery adc->delivery

Caption: Logical pathway for linker application in drug delivery.

Conclusion

While direct experimental data on the thermal stability of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane is currently limited in the public domain, this guide provides a comprehensive framework for its evaluation. Based on the known behavior of similar PEG derivatives, it is anticipated to exhibit thermal decomposition at elevated temperatures, potentially initiated at the terminal chloro- groups. The detailed TGA and DSC protocols outlined herein will enable researchers to precisely determine its thermal properties. A thorough understanding of its thermal stability is a critical prerequisite for the confident application of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane as a linker in the development of novel therapeutics, ensuring the integrity and efficacy of the final drug product.

References

In-Depth Technical Guide to the Material Safety of Pentaethylene Glycol Dichloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification

Pentaethylene glycol dichloride is a chlorinated derivative of pentaethylene glycol. It is primarily used as a synthetic intermediate in chemical research, notably in the preparation of crown ethers.[1][2] Its utility in research settings necessitates a clear understanding of its material safety profile.

IdentifierValueSource
Chemical Name Pentaethylene glycol dichlorideN/A
CAS Number 5197-65-9[1][3][4]
Molecular Formula C₁₀H₂₀Cl₂O₄[4]
Molecular Weight 275.17 g/mol [4]
Synonyms 1,14-Dichloro-3,6,9,12-tetraoxatetradecane[4]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of Pentaethylene glycol dichloride are largely unpublished. The available qualitative descriptions are summarized below.

PropertyValueSource
Appearance Colorless to pale yellow liquid/oil[5]
Odor Data not availableN/A
Solubility Soluble in many organic solvents such as ether, benzene, and acetone. Slightly soluble in Chloroform and Ethyl Acetate.[5]
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Density Data not availableN/A
Vapor Pressure Data not availableN/A
Flash Point Data not availableN/A
Autoignition Temperature Data not availableN/A

Hazard Identification and Classification

A complete hazard assessment for Pentaethylene glycol dichloride has not been published. No GHS pictograms, signal words, or hazard statements are available.[3] However, it is described as a potentially corrosive compound, and contact with skin and eyes should be avoided, as well as ingestion and inhalation.[5]

Hazard CategoryClassificationSource
GHS Classification Data not available[3]
Acute Toxicity (Oral) Data not availableN/A
Acute Toxicity (Dermal) Data not availableN/A
Acute Toxicity (Inhalation) Data not availableN/A
Skin Corrosion/Irritation Data not availableN/A
Eye Damage/Irritation Data not availableN/A
Carcinogenicity Data not availableN/A

Toxicological and Ecotoxicological Data

No quantitative toxicological or ecotoxicological data for Pentaethylene glycol dichloride were found in the searched resources.

EndpointValueSpeciesSource
LD₅₀ (Oral) Data not availableN/AN/A
LD₅₀ (Dermal) Data not availableN/AN/A
LC₅₀ (Inhalation) Data not availableN/AN/A
Aquatic Toxicity Data not availableN/AN/A

General Experimental Protocols for Safety Assessment

Given the absence of specific data for Pentaethylene glycol dichloride, this section outlines the standard methodologies used to determine key safety parameters, as would be required for a complete SDS. These protocols are based on internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals.[6][7]

Flash Point Determination

The flash point is a critical measure of the flammability of a liquid. Standard methods involve heating the substance and introducing an ignition source to determine the lowest temperature at which vapors will ignite.

  • Pensky-Martens Closed-Cup Method (ASTM D93): This is one of the most common methods for determining the flash point of petroleum products and other liquids.[8][9][10]

    • A brass test cup is filled with the sample to a specified level.

    • The cup is heated at a slow, constant rate, and the sample is stirred to ensure temperature uniformity.

    • An ignition source (a small flame) is periodically directed into the vapor space of the cup.

    • The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite with a brief flash.[11]

  • Cleveland Open-Cup Method (ASTM D92): This method is used for less volatile substances with higher flash points.[11]

    • The sample is placed in an open cup and heated at a specified rate.

    • A test flame is passed horizontally across the surface of the liquid at regular temperature intervals.

    • The temperature at which a distinct flash is observed across the surface is recorded as the flash point.[11]

Acute Oral Toxicity (LD₅₀) Determination

The median lethal dose (LD₅₀) is a standardized measure of the acute toxicity of a substance. It is the dose required to kill 50% of a population of test animals.[12] General procedures are outlined in OECD Test Guideline 420, 423, and 425.

  • General Procedure (based on OECD Guidelines):

    • Animal Selection: Healthy, young adult animals of a specific strain (commonly rats or mice) are used.[13]

    • Dosing: The test substance is typically administered by oral gavage. Animals are fasted before dosing to ensure gastrointestinal absorption.[14]

    • Dose-Ranging (Up-and-Down Procedure): A single animal is dosed. If the animal survives, the next animal receives a higher dose. If it dies, the next receives a lower dose. This process continues to zero in on the LD₅₀ value, minimizing the number of animals used.[15]

    • Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.[14]

    • Calculation: The LD₅₀ value is calculated from the results using statistical methods.[13]

Chemical Safety Assessment Workflow

The following diagram illustrates a logical workflow for assessing the safety of a chemical substance, starting from the initial information gathering to the implementation of safety measures. This process is critical when handling substances with incomplete data like Pentaethylene glycol dichloride.

Chemical_Safety_Assessment cluster_0 Information Gathering cluster_1 Hazard Identification cluster_2 Risk Assessment & Control cluster_3 Safe Handling & Emergency Procedures GetSDS Obtain SDS/MSDS for CAS 5197-65-9 ID_PhysChem Identify Physicochemical Hazards (Flammability) GetSDS->ID_PhysChem ID_Health Identify Health Hazards (Toxicity) GetSDS->ID_Health LitSearch Conduct Literature Search for Toxicity & Property Data LitSearch->ID_PhysChem LitSearch->ID_Health AssessExposure Assess Potential Exposure Routes ID_PhysChem->AssessExposure ID_DataGaps Recognize and Document Data Gaps ID_Health->ID_DataGaps ID_Health->AssessExposure ID_DataGaps->AssessExposure Assume Hazard in Absence of Data SelectPPE Select Appropriate PPE (Gloves, Goggles, etc.) AssessExposure->SelectPPE EngControls Implement Engineering Controls (Fume Hood) AssessExposure->EngControls DevelopSOP Develop Standard Operating Procedure (SOP) SelectPPE->DevelopSOP EngControls->DevelopSOP EmergencyPlan Establish Spill & Exposure Response Plan DevelopSOP->EmergencyPlan

Caption: Workflow for chemical safety assessment in the context of incomplete data.

Conclusion and Recommendations

There is a significant lack of publicly available safety and toxicological data for Pentaethylene glycol dichloride (CAS 5197-65-9). While its structure suggests certain chemical reactivities, a formal hazard assessment cannot be completed without experimental data.

Recommendations for handling:

  • Assume Hazard: In the absence of data, treat Pentaethylene glycol dichloride as a hazardous substance.

  • Engineering Controls: Always handle this chemical in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. Do not ingest or inhale.

  • Small Quantities: Work with the smallest quantities necessary for the experimental procedure.

  • Further Testing: It is strongly recommended that users conduct a thorough risk assessment and, if necessary, commission safety testing before using this chemical on a larger scale.

References

An In-Depth Technical Guide to the Reactivity of the Chloro Group in 1,14-Dichloro-3,6,9,12-tetraoxatetradecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,14-Dichloro-3,6,9,12-tetraoxatetradecane is a versatile bifunctional electrophile widely employed as a building block in various synthetic applications. Its terminal primary chloro groups exhibit characteristic reactivity in nucleophilic substitution reactions, making it a valuable precursor for the synthesis of polymers, macrocycles such as crown ethers, and functionalized linker molecules. This technical guide provides a comprehensive overview of the reactivity of the chloro groups in this compound, including quantitative data on related reactions, detailed experimental protocols for its application in macrocycle synthesis, and a visual representation of a typical synthetic workflow.

Introduction

1,14-Dichloro-3,6,9,12-tetraoxatetradecane, also known as pentaethylene glycol dichloride, is a colorless to pale yellow liquid soluble in a variety of organic solvents.[1] The molecule's structure is characterized by a flexible tetraethylene glycol backbone flanked by two primary chloroalkane moieties. The electron-withdrawing nature of the adjacent oxygen atoms in the ether linkages has a minimal effect on the reactivity of the terminal chloro groups, which behave as typical primary alkyl halides.

The primary mode of reaction for the chloro groups in 1,14-dichloro-3,6,9,12-tetraoxatetradecane is bimolecular nucleophilic substitution (S(_N)2). This mechanism involves a backside attack by a nucleophile on the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion and the formation of a new covalent bond. The unhindered nature of the primary carbons makes them excellent substrates for S(_N)2 reactions.

This compound's bifunctionality allows it to act as a linker, connecting two nucleophilic species, or to participate in intramolecular cyclization reactions to form macrocyclic structures. Its utility is prominent in the synthesis of polyamides, polyurethanes, polyesters, and, notably, aza-crown ethers.[1]

Quantitative Data on Reactivity

DihaloalkaneReaction Time (h)Yield of Polymeric Sulfide (%)Reference
1,2-dichloroethane2419[2]
1,3-dichloropropane2465[2]
1,4-dichlorobutane2482[2]
1,5-dichloropentane2485[2]
1,6-dichlorohexane2488[2]
1,2-dibromoethane475[2]
1,3-dibromopropane485[2]
1,4-dibromobutane492[2]
1,5-dibromopentane495[2]
1,6-dibromohexane498[2]

Table 1: Representative yields of polymeric sulfides from the reaction of α,ω-dihaloalkanes with sodium sulfide nonahydrate. These reactions illustrate the general reactivity of terminal haloalkanes in nucleophilic substitution reactions.[2]

Experimental Protocols

The synthesis of aza-crown ethers is a prime example of the utility of 1,14-dichloro-3,6,9,12-tetraoxatetradecane. The following is a detailed experimental protocol for the synthesis of a diaza-crown ether via a cyclization reaction with a diamine.

Synthesis of a Diaza-18-crown-6 Ether

This procedure outlines the synthesis of a diaza-18-crown-6 ether derivative through the reaction of 1,14-dichloro-3,6,9,12-tetraoxatetradecane with a primary diamine, followed by the protection and subsequent deprotection/reduction of the amino groups.

Materials:

  • 1,14-Dichloro-3,6,9,12-tetraoxatetradecane

  • 1,2-Diaminoethane

  • Toluene, anhydrous

  • Triethylamine

  • Tosyl chloride

  • Sodium hydride

  • Tetrahydrofuran (THF), anhydrous

  • Lithium aluminum hydride (LiAlH(_4))

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Magnesium sulfate (MgSO(_4))

Procedure:

  • Macrocyclization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 1,2-diaminoethane (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous toluene under a nitrogen atmosphere.

    • Heat the solution to reflux.

    • Slowly add a solution of 1,14-dichloro-3,6,9,12-tetraoxatetradecane (1 equivalent) in anhydrous toluene to the refluxing mixture over a period of 8-12 hours using the dropping funnel.

    • After the addition is complete, continue to reflux the reaction mixture for an additional 24 hours.

    • Cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt.

    • Concentrate the filtrate under reduced pressure to obtain the crude diaza-crown ether.

  • Purification of the Diaza-crown Ether:

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol.

    • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the pure diaza-crown ether.

  • N-Tosylation (Protection of Amino Groups):

    • Dissolve the purified diaza-crown ether (1 equivalent) in anhydrous pyridine.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add tosyl chloride (2.1 equivalents) to the solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Pour the reaction mixture into ice-water and extract with dichloromethane.

    • Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to obtain the N,N'-ditosylated diaza-crown ether.

  • Detosylation and Reduction:

    • Caution: This step involves highly reactive reagents and should be performed with extreme care in a well-ventilated fume hood.

    • Suspend lithium aluminum hydride (excess) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

    • Slowly add a solution of the N,N'-ditosylated diaza-crown ether in anhydrous THF to the LiAlH(_4) suspension.

    • Reflux the reaction mixture for 24 hours.

    • Cool the reaction to 0 °C and cautiously quench the excess LiAlH(_4) by the sequential slow addition of water, 15% aqueous NaOH, and then water again.

    • Filter the resulting aluminum salts and wash thoroughly with THF.

    • Concentrate the filtrate under reduced pressure to yield the final diaza-18-crown-6 ether.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a key reaction mechanism for the utilization of 1,14-dichloro-3,6,9,12-tetraoxatetradecane.

experimental_workflow cluster_synthesis Synthesis of Diaza-18-crown-6 Ether cluster_protection Protection of Amino Groups cluster_deprotection Deprotection and Reduction reagents Reactants: - 1,14-Dichloro-3,6,9,12-tetraoxatetradecane - 1,2-Diaminoethane - Triethylamine - Toluene cyclization Macrocyclization (Reflux, 24h) reagents->cyclization filtration Filtration cyclization->filtration concentration1 Concentration filtration->concentration1 purification Column Chromatography concentration1->purification tosylation_reagents Reactants: - Purified Diaza-crown Ether - Tosyl Chloride - Pyridine purification->tosylation_reagents tosylation N-Tosylation (0°C to RT, 12h) tosylation_reagents->tosylation extraction Work-up and Extraction tosylation->extraction concentration2 Concentration extraction->concentration2 reduction_reagents Reactants: - Ditosylated Crown Ether - LiAlH4 - THF concentration2->reduction_reagents reduction Reduction (Reflux, 24h) reduction_reagents->reduction quench Quenching reduction->quench filtration2 Filtration quench->filtration2 concentration3 Concentration filtration2->concentration3 final_product Final Product: Diaza-18-crown-6 Ether concentration3->final_product

Caption: Experimental workflow for the synthesis of a diaza-18-crown-6 ether.

sn2_mechanism cluster_transition_state Transition State reactant R-CH2-Cl ts [Nu---CH2---Cl]⁻ reactant->ts nucleophile Nu: nucleophile->ts product R-CH2-Nu ts->product leaving_group Cl⁻ ts->leaving_group Leaving Group

References

An In-Depth Technical Guide to the Research Applications of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,14-Dichloro-3,6,9,12-tetraoxatetradecane is a flexible, bifunctional linker molecule with significant potential in various research and development areas, particularly in chemical synthesis and the life sciences. This technical guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on its utility as a versatile building block for more complex molecular architectures.

Core Properties and Synthesis

1,14-Dichloro-3,6,9,12-tetraoxatetradecane, also known as pentaethylene glycol dichloride, is a colorless to pale yellow liquid. Its structure, featuring a flexible tetraethylene glycol backbone flanked by two primary chloride groups, makes it soluble in a wide range of organic solvents.[1] The terminal chlorides are susceptible to nucleophilic substitution, rendering the molecule an ideal intermediate for a variety of chemical modifications.[1]

The primary route for the synthesis of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane involves the reaction of pentaethylene glycol with a chlorinating agent, most commonly thionyl chloride.[1] This reaction is a standard procedure in organic synthesis for the conversion of alcohols to alkyl chlorides.

Physicochemical Properties
PropertyValue
Molecular Formula C10H20Cl2O4
Molecular Weight 275.17 g/mol
Appearance Colorless to pale yellow liquid
Solubility Soluble in many organic solvents
CAS Number 5197-65-9

Key Research Applications

The bifunctional nature of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane makes it a valuable tool in several areas of chemical and pharmaceutical research. Its primary application lies in its use as a flexible linker to connect two molecular entities.

Synthesis of Polymers and Crosslinked Materials

The dichloro functionality of this molecule allows it to act as a monomer or a crosslinking agent in polymerization reactions. It can react with various difunctional nucleophiles, such as diamines or dithiols, to form polyethers, polyamines, or polythioethers. These polymers can have applications in materials science, for example, in the development of novel hydrogels or coatings.

Building Block for Macrocycles and Crown Ethers

The flexible tetraethylene glycol chain is a common structural motif in crown ethers and other macrocyclic compounds known for their ability to selectively bind cations. 1,14-Dichloro-3,6,9,12-tetraoxatetradecane can serve as a key building block in the synthesis of such macrocycles through ring-closing reactions with appropriate dinucleophiles.

Linker in Bioconjugation and Drug Development

The hydrophilic and flexible nature of the tetraethylene glycol spacer makes it an attractive linker for connecting bioactive molecules. While direct applications in sophisticated drug delivery systems like Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs) are not yet extensively documented for this specific dichloro-derivative, the analogous diamino- and diol-derivatives are widely used in such contexts. The conversion of the terminal chlorides to other functional groups (e.g., azides, amines, thiols) opens up a wide range of possibilities for its use in bioconjugation chemistry.

Experimental Protocols

General Protocol for Nucleophilic Substitution with a Primary Amine

This protocol describes the synthesis of a diamine derivative by reacting 1,14-Dichloro-3,6,9,12-tetraoxatetradecane with an excess of a primary amine.

Materials:

  • 1,14-Dichloro-3,6,9,12-tetraoxatetradecane

  • Primary amine (e.g., benzylamine)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)

  • Base (e.g., Potassium carbonate)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 1,14-Dichloro-3,6,9,12-tetraoxatetradecane (1 equivalent) and dissolve it in anhydrous DMF.

  • Add the primary amine (at least 2.2 equivalents) and the base (e.g., potassium carbonate, 2.5 equivalents) to the solution.

  • Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) and monitor the reaction progress by a suitable technique (e.g., Thin Layer Chromatography - TLC or Liquid Chromatography-Mass Spectrometry - LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired diamine derivative.

Expected Outcome:

The reaction is expected to yield the corresponding N,N'-disubstituted-1,14-diamino-3,6,9,12-tetraoxatetradecane. The yield and purity will depend on the specific amine used and the optimization of the reaction conditions.

Logical Workflow for Synthesis and Application

The following diagram illustrates a logical workflow for the synthesis of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane and its subsequent application as a linker molecule.

G Synthesis and Application Workflow A Pentaethylene Glycol B Chlorination (e.g., with Thionyl Chloride) A->B C 1,14-Dichloro-3,6,9,12-tetraoxatetradecane B->C D Nucleophilic Substitution C->D E Functionalized Derivative (e.g., Diamine, Diazide, Dithiol) D->E F Application in Research E->F G Polymer Synthesis F->G Polymerization H Macrocycle Synthesis F->H Cyclization I Bioconjugation Linker F->I Coupling

A flowchart of the synthesis and potential uses.

Conclusion

1,14-Dichloro-3,6,9,12-tetraoxatetradecane is a versatile and valuable building block in chemical synthesis. Its flexible, hydrophilic backbone and reactive terminal chlorides make it an ideal starting material for the construction of a wide array of more complex molecules. While its direct application in advanced drug delivery systems is still an emerging area, its utility in polymer chemistry and as a precursor for other functionalized linkers is well-established. Further research into the applications of this compound is likely to uncover new and innovative uses in various scientific disciplines.

References

An In-depth Technical Guide to 1,14-Dichloro-3,6,9,12-tetraoxatetradecane: Sourcing, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,14-dichloro-3,6,9,12-tetraoxatetradecane, a versatile bifunctional reagent. It is intended to serve as a valuable resource for researchers and professionals in organic synthesis, materials science, and drug development, offering detailed information on commercial suppliers, key chemical properties, and potential applications with illustrative protocols and workflows.

Commercial Sourcing and Quantitative Data

1,14-Dichloro-3,6,9,12-tetraoxatetradecane, also known by synonyms such as Pentaethylene glycol dichloride and Chloro-PEG5-chloride, is readily available from a variety of commercial suppliers. The compound's CAS number is 5197-65-9.[1][2][3] Below is a summary of suppliers and their typical product specifications. Pricing is subject to change and should be confirmed with the respective suppliers.

SupplierPurityAvailable Quantities
--INVALID-LINK--≥90%Grams to multi-gram scale
--INVALID-LINK--Varies by productInquire for details
--INVALID-LINK--Varies by productInquire for details
Various suppliers on --INVALID-LINK--Varies by productInquire for details

Table 1: Commercial Suppliers of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane.

Physical and Chemical Properties

PropertyValue
Molecular FormulaC10H20Cl2O4
Molecular Weight275.17 g/mol [3]
AppearanceColorless to pale yellow liquid[2]
SolubilitySoluble in many organic solvents such as ether, benzene, and acetone[2]

Table 2: Key Physical and Chemical Properties.[2][3]

Experimental Protocols

Due to its bifunctional nature with two terminal chloride groups, 1,14-dichloro-3,6,9,12-tetraoxatetradecane is a valuable precursor for various nucleophilic substitution reactions.[2] A common application is in the synthesis of crown ethers or functionalized polyethylene glycol (PEG) derivatives. Below is a representative experimental protocol for the synthesis of a diamine derivative, which can serve as a versatile intermediate for further functionalization.

Representative Protocol: Synthesis of 1,14-Diamino-3,6,9,12-tetraoxatetradecane

Materials:

  • 1,14-Dichloro-3,6,9,12-tetraoxatetradecane

  • Sodium azide (NaN3)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Triphenylphosphine (PPh3)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Diethyl ether

  • Magnesium sulfate (MgSO4), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step 1: Synthesis of 1,14-Diazido-3,6,9,12-tetraoxatetradecane

  • In a dry 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 1,14-dichloro-3,6,9,12-tetraoxatetradecane (1.0 eq) and sodium azide (2.5 eq) in anhydrous DMF (100 mL).

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • After cooling to room temperature, pour the reaction mixture into 500 mL of deionized water and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator to yield the diazide derivative.

Step 2: Reduction to 1,14-Diamino-3,6,9,12-tetraoxatetradecane

  • In a dry 500 mL round-bottom flask under a nitrogen atmosphere, dissolve the 1,14-diazido-3,6,9,12-tetraoxatetradecane (1.0 eq) from Step 1 in anhydrous THF (200 mL).

  • Add triphenylphosphine (2.2 eq) portion-wise to the solution at room temperature. The reaction is exothermic and may require cooling in an ice bath to maintain the temperature below 30 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 4 hours.

  • Slowly add deionized water (2.5 eq) to the reaction mixture and stir for an additional 12 hours at room temperature to hydrolyze the intermediate phosphine imide.

  • Remove the THF under reduced pressure.

  • Wash the aqueous residue with diethyl ether (2 x 50 mL) to remove triphenylphosphine oxide.

  • The aqueous layer containing the desired diamine can be used directly for subsequent reactions or further purified by appropriate chromatographic techniques.

Mandatory Visualizations

Diagram 1: General Workflow for Nucleophilic Substitution

G start Start: 1,14-Dichloro-3,6,9,12- tetraoxatetradecane reaction Nucleophilic Substitution (Solvent, Heat) start->reaction reagent Nucleophile (e.g., NaN3, R-NH2) reagent->reaction product Substituted Product (e.g., Diazide, Diamine) reaction->product purification Purification (Extraction, Chromatography) product->purification final_product Final Product purification->final_product

Caption: General workflow for a nucleophilic substitution reaction.

Diagram 2: Application as a Linker in an Antibody-Drug Conjugate (ADC)

G cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Cell Target Cancer Cell Antibody Antibody Linker PEG Linker (Derived from 1,14-dichloro-3,6,9,12-tetraoxatetradecane) Antibody->Linker Covalent Bond Drug Cytotoxic Drug Linker->Drug Covalent Bond Receptor Tumor-Specific Receptor ADC ADC->Receptor Binding

Caption: Role of a PEG linker in an Antibody-Drug Conjugate.

References

Methodological & Application

Application Notes and Protocols for Polyamide Synthesis Using 1,14-Dichloro-3,6,9,12-tetraoxatetradecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,14-Dichloro-3,6,9,12-tetraoxatetradecane, a derivative of pentaethylene glycol, serves as a flexible and hydrophilic building block in the synthesis of advanced polyamides. Its incorporation into the polymer backbone imparts unique properties such as increased solubility, flexibility, and potential for biocompatibility, making these polyamides attractive for various applications, including drug delivery systems, biomaterials, and high-performance engineering plastics. The ether linkages within the monomer unit can reduce the crystallinity of the resulting polyamide, leading to materials with elastomeric properties.

This document provides detailed application notes and experimental protocols for the synthesis of polyamides utilizing 1,14-dichloro-3,6,9,12-tetraoxatetradecane as a key monomer. The protocols are based on established polycondensation methodologies and provide a framework for researchers to develop novel poly(ether amide)s with tailored properties.

Key Applications

The resulting poly(ether amide)s from the polymerization of 1,14-dichloro-3,6,9,12-tetraoxatetradecane with various diamines are anticipated to have applications in:

  • Biomedical Devices: The flexible and potentially biocompatible nature of these polymers makes them suitable for use in medical tubing, catheters, and drug delivery matrices.

  • Drug Development: As part of drug delivery systems, these polymers can be used to create nanoparticles, micelles, or hydrogels for controlled release of therapeutic agents.

  • Advanced Materials: The introduction of ether linkages can improve the processability of high-performance polyamides, making them suitable for applications requiring flexibility and toughness.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and characterization of poly(ether amide)s derived from oligo(ethylene glycol) dichlorides and various diamines. These values are indicative and may vary depending on the specific reaction conditions and the nature of the diamine co-monomer.

Table 1: Reaction Conditions for Polyamide Synthesis

ParameterLow-Temperature Solution PolycondensationMelt Polycondensation
Diamine Monomer HexamethylenediamineHexamethylenediamine
Solvent N-Methyl-2-pyrrolidone (NMP)None
Acid Acceptor/Catalyst Triethylamine (TEA)None
Monomer Concentration 0.2 - 0.5 MNeat
Reaction Temperature 0 °C to Room Temperature180 - 250 °C
Reaction Time 12 - 24 hours4 - 8 hours
Atmosphere Inert (Nitrogen or Argon)Inert (Nitrogen or Argon)

Table 2: Typical Properties of Poly(ether amide)s

PropertyRepresentative Value Range
Inherent Viscosity (dL/g) 0.4 - 1.2
Number Average Molecular Weight (Mn, kDa) 10 - 30
Glass Transition Temperature (Tg, °C) 140 - 250
Melting Temperature (Tm, °C) 175 - 275
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMAc, NMP)

Experimental Protocols

The following are detailed protocols for the synthesis of polyamides using 1,14-dichloro-3,6,9,12-tetraoxatetradecane. Researchers should adapt these protocols based on the specific diamine used and the desired polymer properties.

Protocol 1: Low-Temperature Solution Polycondensation

This method is suitable for producing high molecular weight polyamides under mild conditions.

Materials:

  • 1,14-Dichloro-3,6,9,12-tetraoxatetradecane (purified)

  • Diamine (e.g., hexamethylenediamine, purified)

  • N-Methyl-2-pyrrolidone (NMP, anhydrous)

  • Triethylamine (TEA, distilled)

  • Methanol

  • Nitrogen or Argon gas supply

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, dissolve the diamine (1.0 eq.) in anhydrous NMP under a positive pressure of nitrogen.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (2.2 eq.) to the diamine solution and stir for 15 minutes.

  • In a separate flask, prepare a solution of 1,14-dichloro-3,6,9,12-tetraoxatetradecane (1.0 eq.) in anhydrous NMP.

  • Add the solution of the dichloride dropwise to the cooled diamine solution over a period of 30-60 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere.

  • Precipitate the resulting polymer by pouring the viscous reaction mixture into a large excess of methanol with constant stirring.

  • Collect the fibrous polymer precipitate by filtration.

  • Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.

  • Dry the purified polymer in a vacuum oven at 60-80 °C to a constant weight.

Protocol 2: Melt Polycondensation

This method is a solvent-free approach that is often used in industrial settings.

Materials:

  • 1,14-Dichloro-3,6,9,12-tetraoxatetradecane (purified)

  • Diamine (e.g., hexamethylenediamine, purified)

  • Nitrogen or Argon gas supply

Procedure:

  • In a polymerization tube equipped with a mechanical stirrer and a nitrogen inlet/outlet, add equimolar amounts of 1,14-dichloro-3,6,9,12-tetraoxatetradecane and the diamine.

  • Purge the tube with nitrogen for 15-20 minutes to remove any oxygen.

  • Heat the mixture to a temperature of 180-200 °C under a slow stream of nitrogen to initiate the polymerization and melt the reactants.

  • Continue heating and stirring for 2-3 hours, during which the viscosity of the mixture will increase.

  • Gradually increase the temperature to 220-250 °C and apply a vacuum to remove the hydrogen chloride gas byproduct and drive the polymerization to completion.

  • Continue the reaction under vacuum for an additional 2-4 hours until the desired melt viscosity is achieved.

  • Cool the polymer to room temperature under a nitrogen atmosphere.

  • The solid polymer can be removed from the tube after cooling.

Mandatory Visualizations

experimental_workflow cluster_prep Monomer Preparation cluster_reaction Polycondensation Reaction cluster_workup Polymer Isolation and Purification cluster_char Characterization M1 Purify 1,14-Dichloro-3,6,9,12- tetraoxatetradecane R4 Add Dichloride Solution Dropwise M1->R4 M2 Purify Diamine R1 Dissolve Diamine in Anhydrous NMP M2->R1 R2 Add Acid Acceptor (TEA) R1->R2 R3 Cool to 0 °C R2->R3 R3->R4 R5 React at Room Temperature R4->R5 W1 Precipitate Polymer in Methanol R5->W1 W2 Filter the Precipitate W1->W2 W3 Wash with Methanol and Water W2->W3 W4 Dry under Vacuum W3->W4 C1 NMR, FTIR W4->C1 C2 GPC (Molecular Weight) W4->C2 C3 DSC, TGA (Thermal Properties) W4->C3

Caption: Workflow for Low-Temperature Solution Polycondensation.

logical_relationship cluster_monomers Monomer Properties cluster_conditions Synthesis Conditions cluster_properties Resulting Polymer Properties Monomer_Flexibility Flexible Ether Backbone (Dichloro-monomer) Crystallinity Crystallinity Monomer_Flexibility->Crystallinity influences Diamine_Structure Diamine Structure (Aliphatic vs. Aromatic) Diamine_Structure->Crystallinity influences Thermal_Properties Thermal Properties (Tg, Tm) Diamine_Structure->Thermal_Properties influences Temperature Reaction Temperature Mechanical_Properties Mechanical Properties Temperature->Mechanical_Properties affects Concentration Monomer Concentration Concentration->Mechanical_Properties affects Solubility Solubility Crystallinity->Solubility impacts Crystallinity->Thermal_Properties impacts Crystallinity->Mechanical_Properties impacts

Caption: Factors Influencing Polyamide Properties.

Application Notes and Protocols for Polyurethane Synthesis Utilizing a 1,14-Dichloro-3,6,9,12-tetraoxatetradecane-Derived Precursor

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed protocols for the synthesis of polyurethanes and polyureas using precursors derived from 1,14-dichloro-3,6,9,12-tetraoxatetradecane. Given that the terminal chlorine atoms are not suitable for direct urethane linkage formation, this protocol first outlines the conversion of the chlorinated starting material into a more reactive diol intermediate via a Williamson-type ether synthesis. Subsequently, a comprehensive procedure for the synthesis of a polyurethane using this diol is presented. An alternative pathway for the synthesis of a polyurea, starting from the analogous 1,14-diamino-3,6,9,12-tetraoxatetradecane, is also detailed. These protocols are designed to be accessible to researchers in polymer chemistry and drug development, with a focus on creating biocompatible polymers for applications such as drug delivery systems.

Introduction

Polyurethanes are a versatile class of polymers characterized by the presence of urethane linkages in their backbone. They are typically synthesized through the reaction of a diisocyanate with a polyol.[1] The properties of the resulting polyurethane can be tailored by varying the monomers used, making them suitable for a wide range of applications, including in the biomedical field as drug delivery vehicles.[2] The use of long-chain, flexible diols, such as those derived from polyethylene glycol (PEG), can impart hydrophilicity and biocompatibility to the final polymer.

1,14-dichloro-3,6,9,12-tetraoxatetradecane is a derivative of pentaethylene glycol. Its structure is analogous to PEG, suggesting that polyurethanes incorporating this backbone would exhibit favorable properties for biomedical applications. However, the terminal chlorine atoms are not suitable for direct reaction with isocyanates to form urethane bonds. Therefore, a preliminary conversion to a diol or diamine is necessary. This application note provides detailed, step-by-step protocols for this conversion and subsequent polymerization to yield both polyurethanes and polyureas.

Experimental Protocols

Protocol 1: Synthesis of 3,6,9,12-Tetraoxatetradecane-1,14-diol from 1,14-Dichloro-3,6,9,12-tetraoxatetradecane

This protocol describes the conversion of the dichloro-starting material to a diol via a Williamson-type ether synthesis, which involves the hydrolysis of the alkyl halide.[3][4]

Materials:

  • 1,14-Dichloro-3,6,9,12-tetraoxatetradecane

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Dimethylformamide (DMF) or Acetonitrile

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) (for neutralization)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1,14-dichloro-3,6,9,12-tetraoxatetradecane (1 equivalent) in a suitable solvent such as DMF or acetonitrile.

  • Hydrolysis: Prepare a solution of sodium hydroxide (2.2 equivalents) in deionized water and add it to the flask.

  • Reaction Conditions: Heat the reaction mixture to 80-100°C and stir vigorously for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess NaOH with a dilute solution of HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator to yield the crude diol.

  • Purification: The crude product can be further purified by column chromatography if necessary.

Protocol 2: Polyurethane Synthesis via One-Shot Polymerization

This protocol details the synthesis of a polyurethane using the diol prepared in Protocol 1 and hexamethylene diisocyanate (HDI) in a one-shot bulk polymerization process.[5]

Materials:

  • 3,6,9,12-Tetraoxatetradecane-1,14-diol (from Protocol 1)

  • Hexamethylene diisocyanate (HDI)

  • Nitrogen gas (high purity)

  • N,N-Dimethylformamide (DMF) (for dissolution and precipitation)

  • Isopropanol (for precipitation)

  • Methanol (for washing)

Equipment:

  • Four-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Condenser

  • Nitrogen inlet

  • Teflon beaker

  • Vacuum oven

Procedure:

  • Reactor Preparation: Set up a four-neck round-bottom flask with a mechanical stirrer, thermometer, condenser, and nitrogen inlet. Ensure all glassware is thoroughly dried.

  • Charging the Reactor: Charge the flask with 3,6,9,12-tetraoxatetradecane-1,14-diol under a nitrogen atmosphere.

  • Melting the Diol: Heat the flask to 80°C while stirring to melt the diol completely.

  • Addition of Diisocyanate: Once the diol is molten and homogenous, add hexamethylene diisocyanate (HDI) to the reaction system with a stoichiometric ratio of NCO:OH of 1.1:1. Stir vigorously for 2 minutes.[5]

  • Polymerization: Transfer the reaction mixture to a Teflon beaker and place it in an oven at 120°C for 12 hours to allow for polymerization.[5]

  • Purification: After polymerization, dissolve the synthesized polyurethane in DMF. Precipitate the polymer by slowly adding the DMF solution to a large volume of isopropanol with stirring.

  • Washing and Drying: Wash the precipitated polymer with methanol. Dry the final product in a vacuum oven at 40°C for 72 hours.[5]

Protocol 3: Polyurea Synthesis

This protocol describes the synthesis of a polyurea using 1,14-diamino-3,6,9,12-tetraoxatetradecane and 4,4'-Methylene diphenyl diisocyanate (MDI).

Materials:

  • 1,14-Diamino-3,6,9,12-tetraoxatetradecane

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • Acetone (anhydrous)

  • Nitrogen gas (high purity)

Equipment:

  • Two-neck round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Nitrogen inlet

  • Casting dish

Procedure:

  • Solution Preparation:

    • Solution A (Diamine): In a two-neck round-bottom flask under a nitrogen atmosphere, dissolve 1,14-diamino-3,6,9,12-tetraoxatetradecane in anhydrous acetone.

    • Solution B (Diisocyanate): In a separate flask, dissolve MDI in anhydrous acetone.

  • Reaction: While stirring Solution A, add Solution B dropwise from a dropping funnel at room temperature. Maintain a 1:1 molar ratio of isocyanate groups to amino groups.

  • Polymerization: Continue stirring the reaction mixture for 2-4 hours at room temperature.

  • Casting and Drying: Pour the viscous polymer solution into a casting dish and allow the solvent to evaporate in a fume hood. Further dry the resulting polyurea film in a vacuum oven at 50°C to a constant weight.

Data Presentation

The following tables summarize typical quantitative data for the synthesis protocols described above.

Table 1: Reaction Parameters for Diol Synthesis

ParameterValueReference
Reactant Ratio (NaOH:Dichloro-compound)2.2 : 1General SN2 Hydrolysis
Temperature80 - 100 °C[3]
Reaction Time4 - 8 hours[3]
SolventDMF or Acetonitrile[3]
Typical Yield50 - 95 %[3]

Table 2: Polyurethane Synthesis Parameters and Properties

ParameterValueReference
NCO:OH Molar Ratio1.1 : 1[5]
Polymerization Temperature120 °C[5]
Polymerization Time12 hours[5]
Typical Yield> 90 %[5]
Mn (Number Average Molecular Weight)25,000 - 75,000 g/mol Representative Data
Mw (Weight Average Molecular Weight)50,000 - 150,000 g/mol Representative Data
PDI (Polydispersity Index)1.5 - 2.5Representative Data

Table 3: Polyurea Synthesis Parameters and Properties

ParameterValueReference
NCO:NH₂ Molar Ratio1 : 1General Polyurea Synthesis
Reaction TemperatureRoom TemperatureGeneral Polyurea Synthesis
Reaction Time2 - 4 hoursGeneral Polyurea Synthesis
SolventAnhydrous AcetoneRepresentative Solvent
Mn (Number Average Molecular Weight)25,000 - 50,000 g/mol [6]
PDI (Polydispersity Index)1.4 - 1.6[6]

Visualization of Workflows and Pathways

Experimental Workflow

The overall experimental workflow from the starting material to the final polyurethane product is depicted below.

G cluster_0 Protocol 1: Diol Synthesis cluster_1 Protocol 2: Polyurethane Synthesis start 1,14-Dichloro-3,6,9,12- tetraoxatetradecane hydrolysis Hydrolysis with NaOH start->hydrolysis DMF/Water, 80-100°C workup Neutralization & Extraction hydrolysis->workup diol 3,6,9,12-Tetraoxatetradecane- 1,14-diol workup->diol polymerization One-Shot Polymerization diol->polymerization 80°C hdi Hexamethylene Diisocyanate (HDI) hdi->polymerization 120°C, 12h purification Precipitation & Washing polymerization->purification polyurethane Polyurethane purification->polyurethane

Caption: Experimental workflow for polyurethane synthesis.

Signaling Pathway: Enhanced Permeability and Retention (EPR) Effect

Polyurethanes formulated as nanoparticles for drug delivery can accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect. This passive targeting mechanism is a key principle in cancer nanomedicine.

Caption: EPR effect in tumor drug delivery.

References

Step-by-step synthesis of crown ethers using 1,14-Dichloro-3,6,9,12-tetraoxatetradecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Topic: Step-by-step Synthesis of Crown Ethers using 1,14-Dichloro-3,6,9,12-tetraoxatetradecane

Introduction

Crown ethers are cyclic chemical compounds composed of a ring containing several ether groups.[1] First discovered by Charles Pedersen in 1967, these macrocycles have garnered significant interest due to their ability to selectively bind cations, forming stable host-guest complexes.[2] The specificity of this binding is determined by the size of the crown ether's cavity and the diameter of the cation.[2] For instance, 18-crown-6 shows a high affinity for potassium ions, 15-crown-5 for sodium ions, and 12-crown-4 for lithium ions. This unique property makes them valuable in various fields, including organic synthesis, phase transfer catalysis, and increasingly, in biomedical applications and drug delivery.[2][3]

In drug development, crown ethers have been explored as excipients to enhance the solubility and permeability of poorly soluble drugs.[1] Their ability to form complexes with drug molecules or ions can facilitate their transport across biological membranes.[4][5] This application note provides a detailed protocol for the synthesis of a crown ether, specifically 21-crown-7, using 1,14-dichloro-3,6,9,12-tetraoxatetradecane (also known as pentaethylene glycol dichloride) and ethylene glycol via the Williamson ether synthesis.

Principle of the Synthesis: Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for preparing ethers and involves the reaction of an alkoxide with a primary alkyl halide.[6] In the context of crown ether synthesis, a diol is deprotonated by a strong base to form a dialkoxide, which then acts as a nucleophile, reacting with a dihalide in a cyclization reaction. To favor the intramolecular cyclization that forms the crown ether over intermolecular polymerization, the reaction is typically carried out under high-dilution conditions.

The synthesis of 21-crown-7 from 1,14-dichloro-3,6,9,12-tetraoxatetradecane and ethylene glycol proceeds via a template-assisted Williamson ether synthesis. A cation, typically from the base (e.g., K⁺ from KOH), acts as a template, organizing the linear polyether chain into a conformation that facilitates cyclization.

Experimental Protocols

Synthesis of 21-Crown-7

This protocol details the synthesis of 21-crown-7 from 1,14-dichloro-3,6,9,12-tetraoxatetradecane and ethylene glycol.

Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )CAS NumberNotes
1,14-Dichloro-3,6,9,12-tetraoxatetradecaneC₁₀H₂₀Cl₂O₄275.175197-65-9Also known as pentaethylene glycol dichloride.
Ethylene GlycolC₂H₆O₂62.07107-21-1Should be dry.
Potassium Hydroxide (KOH)KOH56.111310-58-3Use pellets or flakes.
Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Anhydrous, as solvent.
Dichloromethane (CH₂Cl₂)CH₂Cl₂84.9375-09-2For extraction.
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9For drying the organic phase.
Acetonitrile (CH₃CN)C₂H₃N41.0575-05-8For purification/recrystallization.

Equipment

  • Three-necked round-bottom flask (1 L)

  • Reflux condenser

  • Dropping funnel

  • Mechanical stirrer

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • High-vacuum distillation apparatus

Reaction Scheme

Caption: Reaction scheme for the synthesis of 21-crown-7.

Procedure

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 12.4 g (0.22 mol) of potassium hydroxide pellets and 300 mL of anhydrous tetrahydrofuran (THF).

  • Formation of Alkoxide: While stirring vigorously, add 6.2 g (0.1 mol) of ethylene glycol to the flask. The mixture will warm up slightly. Stir for 30 minutes to facilitate the formation of the potassium salt of ethylene glycol.

  • Addition of Dichloride: Dissolve 27.5 g (0.1 mol) of 1,14-dichloro-3,6,9,12-tetraoxatetradecane in 200 mL of anhydrous THF. Add this solution to the dropping funnel.

  • Cyclization Reaction: Add the solution of the dichloride dropwise to the stirred suspension of the potassium alkoxide over a period of 4-6 hours. After the addition is complete, heat the mixture to reflux and maintain reflux with vigorous stirring for 18-24 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the bulk of the THF using a rotary evaporator.

    • To the resulting slurry, add 200 mL of dichloromethane and stir for 15 minutes.

    • Filter the mixture to remove the precipitated potassium chloride (KCl).

    • Wash the filter cake with an additional 50 mL of dichloromethane.

    • Combine the organic filtrates and wash with 100 mL of water in a separatory funnel.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the magnesium sulfate and evaporate the dichloromethane on a rotary evaporator to obtain the crude crown ether as an oil.

    • Purify the crude product by high-vacuum distillation. The product, 21-crown-7, will distill as a colorless oil.

    • Alternatively, the crude product can be purified by column chromatography on silica gel or by recrystallization of its complex with a suitable salt (e.g., from acetonitrile).

Characterization

The identity and purity of the synthesized 21-crown-7 can be confirmed by spectroscopic methods:

  • ¹H NMR (CDCl₃): A single sharp singlet is expected for the methylene protons at approximately δ 3.6-3.7 ppm.

  • ¹³C NMR (CDCl₃): A single peak for the carbon atoms of the ethylene oxide units should be observed at around δ 70-71 ppm.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the mass of 21-crown-7 (C₁₄H₂₈O₇, MW = 308.37 g/mol ), often as an adduct with a cation (e.g., [M+Na]⁺ or [M+K]⁺).

Expected Yield

The yield of 21-crown-7 can vary depending on the reaction conditions, particularly the effectiveness of the high-dilution conditions. Yields in the range of 30-60% are typically reported for similar crown ether syntheses.

Visualization of Workflows and Concepts

Experimental Workflow for Crown Ether Synthesis

experimental_workflow start Start reactants 1. Mix Diol and Base in Solvent start->reactants alkoxide 2. Form Alkoxide reactants->alkoxide addition 3. Add Dihalide Solution Dropwise alkoxide->addition reflux 4. Reflux for 18-24h addition->reflux cool 5. Cool to Room Temperature reflux->cool evaporate 6. Evaporate Solvent cool->evaporate extract 7. Extract with Dichloromethane and Water evaporate->extract dry 8. Dry Organic Phase extract->dry purify 9. Purify Crude Product (Distillation/Chromatography) dry->purify characterize 10. Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: Step-by-step workflow for the synthesis of crown ethers.

Conceptual Pathway for Crown Ether-Mediated Drug Delivery

drug_delivery_pathway cluster_drug Drug Formulation cluster_complex Complexation cluster_membrane Cellular Uptake cluster_release Intracellular Action drug Poorly Soluble Drug complex Drug-Crown Ether Complex drug->complex crown_ether Crown Ether crown_ether->complex transport Enhanced Permeability complex->transport membrane Cell Membrane release Drug Release membrane->release transport->membrane target Therapeutic Target release->target

Caption: Conceptual pathway of crown ether-enhanced drug delivery.

The synthesis of crown ethers using 1,14-dichloro-3,6,9,12-tetraoxatetradecane via the Williamson ether synthesis is a robust and adaptable method for producing these valuable macrocycles. The detailed protocol provided herein offers a clear pathway for researchers to synthesize 21-crown-7, a representative crown ether with potential applications in various scientific disciplines, including drug development. Careful control of reaction conditions, particularly high dilution, is crucial for achieving good yields. The unique cation-binding properties of crown ethers continue to make them a fascinating and useful class of molecules for scientific exploration.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with 1,14-Dichloro-3,6,9,12-tetraoxatetradecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,14-Dichloro-3,6,9,12-tetraoxatetradecane, also known as pentaethylene glycol dichloride, is a versatile difunctional electrophile widely employed in synthetic organic chemistry. Its two primary alkyl chloride groups provide reactive sites for nucleophilic substitution reactions, making it a valuable building block for the construction of more complex molecules. The linear polyether chain imparts unique solubility characteristics and can influence the properties of the final products, such as their ability to coordinate with metal cations.

This document provides detailed application notes and experimental protocols for conducting nucleophilic substitution reactions using 1,14-Dichloro-3,6,9,12-tetraoxatetradecane. The protocols outlined below are adaptable for a range of nucleophiles, enabling the synthesis of diverse molecular architectures, including macrocycles like aza-crown ethers, which are of significant interest in drug development and material science.

Key Applications

Due to its bifunctional nature, 1,14-Dichloro-3,6,9,12-tetraoxatetradecane is a key reagent in the synthesis of:

  • Aza-crown ethers and other macrocycles: By reacting with diamines, diols, or dithiols, it facilitates the formation of macrocyclic structures with potential applications as ionophores, phase-transfer catalysts, and components of molecular sensors.[1]

  • Functionalized poly(ethylene glycol) (PEG) derivatives: The terminal chlorides can be substituted with various functional groups to create customized PEG linkers for bioconjugation and drug delivery applications.

  • Symmetrical and unsymmetrical linear polyether derivatives: Reaction with one or two different nucleophiles allows for the synthesis of a wide array of linear molecules with tailored properties.

General Reaction Scheme

The fundamental reaction involves the displacement of the chloride leaving groups by a nucleophile (Nu:⁻). This typically proceeds via an SN2 mechanism.

Experimental Protocols

Protocol 1: Synthesis of a Diamino-Substituted Product

This protocol details a general procedure for the reaction of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane with a primary amine.

Materials:

  • 1,14-Dichloro-3,6,9,12-tetraoxatetradecane (C₁₀H₂₀Cl₂O₄, MW: 275.17 g/mol )

  • Primary amine (e.g., Benzylamine)

  • Anhydrous acetonitrile (CH₃CN)

  • Sodium carbonate (Na₂CO₃) or another suitable base

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,14-Dichloro-3,6,9,12-tetraoxatetradecane (1.0 eq) in anhydrous acetonitrile.

  • Addition of Reagents: Add the primary amine (2.2 eq) and the base (e.g., sodium carbonate, 2.5 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the inorganic salts. c. Evaporate the solvent from the filtrate using a rotary evaporator. d. Dissolve the residue in dichloromethane and transfer it to a separatory funnel. e. Wash the organic layer with deionized water (3 x volume of organic layer). f. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. g. Filter off the drying agent. h. Remove the solvent in vacuo to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Protocol 2: Synthesis of a Diazido-Substituted Product

This protocol outlines the synthesis of 1,14-Diazido-3,6,9,12-tetraoxatetradecane, a useful intermediate for click chemistry applications.

Materials:

  • 1,14-Dichloro-3,6,9,12-tetraoxatetradecane

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1,14-Dichloro-3,6,9,12-tetraoxatetradecane (1.0 eq) in anhydrous DMF.

  • Addition of Nucleophile: Add sodium azide (2.5 eq) to the solution.

  • Reaction: Heat the mixture to 80-100°C and stir for 12-24 hours.

  • Workup: a. Cool the reaction mixture to room temperature. b. Pour the reaction mixture into a larger volume of deionized water. c. Extract the aqueous phase with diethyl ether (3 x volume of aqueous layer). d. Combine the organic extracts and wash with deionized water to remove residual DMF. e. Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄). f. Filter and concentrate the organic phase under reduced pressure to obtain the product.

Data Presentation

The following table summarizes typical quantitative data for the nucleophilic substitution reactions described above. Note that yields are highly dependent on the specific nucleophile, reaction conditions, and purification method.

Reaction Nucleophile Solvent Base Temp (°C) Time (h) Typical Yield (%)
DiaminationBenzylamineAcetonitrileNa₂CO₃Reflux24-4870-85
DiazidationSodium AzideDMF-80-10012-24>90

Visualizations

Experimental Workflow for Nucleophilic Substitution

The following diagram illustrates the general workflow for the nucleophilic substitution reaction with 1,14-Dichloro-3,6,9,12-tetraoxatetradecane.

experimental_workflow reagents Reactants: 1,14-Dichloro-3,6,9,12-tetraoxatetradecane Nucleophile Base (if required) reaction Reaction (Heating/Stirring) reagents->reaction solvent Solvent (e.g., Acetonitrile, DMF) solvent->reaction workup Workup (Filtration, Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for nucleophilic substitution.

Signaling Pathway of SN2 Reaction

This diagram depicts the logical relationship in the bimolecular nucleophilic substitution (SN2) mechanism.

sn2_pathway reactants Nucleophile + R-Cl transition_state Transition State [Nu---R---Cl]⁻ reactants->transition_state Backside Attack products Product (Nu-R) + Cl⁻ transition_state->products Inversion of Stereochemistry

Caption: Logical pathway of an SN2 reaction mechanism.

References

Application Notes and Protocols for Polymer Functionalization using 1,14-Dichloro-3,6,9,12-tetraoxatetradecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the functionalization of polymers using 1,14-Dichloro-3,6,9,12-tetraoxatetradecane. This reagent is a valuable tool for introducing short, hydrophilic oligo(ethylene glycol) (OEG) linkers onto polymer backbones, a process commonly referred to as PEGylation. This modification is widely employed in drug delivery and biomaterials science to enhance the solubility, biocompatibility, and pharmacokinetic properties of polymers and their conjugates.

Introduction to Polymer Functionalization with 1,14-Dichloro-3,6,9,12-tetraoxatetradecane

1,14-Dichloro-3,6,9,12-tetraoxatetradecane is a bifunctional electrophilic reagent. Its structure consists of a short chain of four ethylene glycol units capped with two terminal chlorine atoms. These terminal chlorides are susceptible to nucleophilic substitution by functional groups present on polymer chains, such as primary and secondary amines, hydroxyls, and thiols. This reaction results in the covalent attachment of the hydrophilic OEG spacer to the polymer.

The introduction of this OEG linker can impart several desirable properties to the parent polymer, including:

  • Increased Hydrophilicity: The ethylene glycol units enhance the interaction of the polymer with aqueous environments, often leading to improved water solubility.

  • Enhanced Biocompatibility: PEGylation is a well-established strategy to reduce the immunogenicity and antigenicity of materials.

  • Improved Pharmacokinetics: For drug delivery applications, the hydrophilic OEG chains can create a hydration shell around the polymer, reducing clearance by the reticuloendothelial system and prolonging circulation time in the bloodstream.

  • Versatile Linker for Bioconjugation: The remaining terminal chloride (or both, in the case of crosslinking) can be further modified to attach targeting ligands, drugs, or imaging agents.

Experimental Protocols

This section provides detailed protocols for the functionalization of two common classes of polymers, polyamines and polysaccharides, using 1,14-Dichloro-3,6,9,12-tetraoxatetradecane.

Functionalization of Poly(amidoamine) (PAMAM) Dendrimers

This protocol describes the grafting of the OEG linker onto the surface of a PAMAM dendrimer, a common carrier in drug delivery.

Materials:

  • Poly(amidoamine) (PAMAM) dendrimer (e.g., G4, amine-terminated)

  • 1,14-Dichloro-3,6,9,12-tetraoxatetradecane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Dialysis tubing (MWCO appropriate for the dendrimer size)

  • Deionized water

  • Lyophilizer

Protocol:

  • Dissolution: Dissolve the PAMAM dendrimer in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The concentration will depend on the specific generation of the dendrimer.

  • Addition of Base: Add triethylamine to the solution. The molar ratio of TEA to the primary amines on the dendrimer surface should be approximately 1.5:1 to act as a proton scavenger.

  • Addition of Functionalizing Reagent: In a separate vial, dissolve 1,14-Dichloro-3,6,9,12-tetraoxatetradecane in anhydrous DMF. Add this solution dropwise to the stirring dendrimer solution at room temperature. The molar ratio of the dichloro-reagent to the dendrimer's primary amines will determine the degree of functionalization and should be optimized for the desired application. A starting point could be a 1:1 molar ratio.

  • Reaction: Allow the reaction to proceed at a slightly elevated temperature (e.g., 40-50 °C) for 24-48 hours with continuous stirring under an inert atmosphere.

  • Purification:

    • Transfer the reaction mixture to a dialysis bag with an appropriate molecular weight cut-off.

    • Dialyze against deionized water for 48-72 hours, with frequent water changes, to remove unreacted reagents, DMF, and TEA hydrochloride.

  • Lyophilization: Freeze the purified solution and lyophilize to obtain the functionalized PAMAM dendrimer as a white, fluffy solid.

Characterization:

  • ¹H NMR Spectroscopy: To confirm the covalent attachment of the OEG linker by identifying the characteristic peaks of the ethylene glycol protons.

  • FTIR Spectroscopy: To observe changes in the vibrational bands corresponding to the amine and newly introduced ether linkages.

  • Gel Permeation Chromatography (GPC): To assess the change in molecular weight and polydispersity of the dendrimer after functionalization.

Functionalization of Chitosan

This protocol outlines the modification of chitosan, a biocompatible polysaccharide, to improve its solubility and provide handles for further conjugation.

Materials:

  • Low molecular weight chitosan

  • 1% (v/v) Acetic acid solution

  • 1,14-Dichloro-3,6,9,12-tetraoxatetradecane

  • Sodium hydroxide (NaOH)

  • Isopropanol

  • Dialysis tubing (e.g., 12-14 kDa MWCO)

  • Deionized water

  • Lyophilizer

Protocol:

  • Dissolution of Chitosan: Dissolve the chitosan powder in a 1% acetic acid solution with stirring until a clear, viscous solution is obtained.

  • Addition of Reagent: Add 1,14-Dichloro-3,6,9,12-tetraoxatetradecane to the chitosan solution. The molar ratio of the dichloro-reagent to the glucosamine units of chitosan should be varied to control the degree of substitution.

  • Reaction: Stir the reaction mixture vigorously at 60-70 °C for 8-12 hours.

  • Neutralization and Precipitation: Cool the solution to room temperature and neutralize it by the dropwise addition of a NaOH solution until the pH is approximately 9-10. The functionalized chitosan will precipitate out of the solution.

  • Washing: Collect the precipitate by centrifugation or filtration and wash it extensively with isopropanol to remove unreacted reagents and salts.

  • Purification: Redissolve the washed product in a minimal amount of 1% acetic acid and dialyze against deionized water for 48 hours.

  • Lyophilization: Lyophilize the purified solution to obtain the OEG-functionalized chitosan as a solid.

Characterization:

  • ¹H NMR Spectroscopy: To confirm the grafting of the OEG chains onto the chitosan backbone.

  • FTIR Spectroscopy: To identify the characteristic peaks of the ether linkages and changes in the amine and hydroxyl bands of chitosan.

  • Solubility Test: To assess the improvement in water solubility of the modified chitosan compared to the unmodified polymer.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from the characterization of the functionalized polymers.

Table 1: Characterization of OEG-Functionalized PAMAM G4 Dendrimer

ParameterUnmodified PAMAM G4OEG-Functionalized PAMAM G4
Appearance White to off-white solidWhite, fluffy solid
Molecular Weight (GPC) ~14,214 g/mol Increased (e.g., ~18,500 g/mol )
Polydispersity Index (PDI) < 1.1< 1.2
Degree of Substitution (%) N/AVariable (e.g., 25-75%)
Solubility in Water HighVery High

Table 2: Characterization of OEG-Functionalized Chitosan

ParameterUnmodified ChitosanOEG-Functionalized Chitosan
Appearance Off-white powderLight-yellowish solid
Solubility in Water Insoluble (soluble in acidic soln)Soluble/Highly dispersible
Degree of Substitution (%) N/AVariable (e.g., 10-40%)
¹H NMR (key signals) Chitosan backbone peaksChitosan + OEG peaks (~3.6 ppm)
FTIR (key bands, cm⁻¹) ~3400 (O-H, N-H), ~1650 (amide I)~1100 (C-O-C stretch)

Visualizations

Experimental Workflow

experimental_workflow cluster_polymer_prep Polymer Preparation cluster_reaction Functionalization Reaction cluster_purification Purification cluster_characterization Characterization Polymer Polymer with Nucleophilic Groups (e.g., -NH2, -OH) Dissolution Dissolution in Anhydrous Solvent Polymer->Dissolution ReactionMix Reaction Mixture Dissolution->ReactionMix Reagent 1,14-Dichloro-3,6,9,12- tetraoxatetradecane Reagent->ReactionMix Stirring Stirring under Inert Atmosphere (e.g., 40-70°C, 24-48h) ReactionMix->Stirring Dialysis Dialysis against Deionized Water Stirring->Dialysis Lyophilization Lyophilization Dialysis->Lyophilization FinalProduct Functionalized Polymer Lyophilization->FinalProduct NMR ¹H NMR FTIR FTIR GPC GPC FinalProduct->NMR FinalProduct->FTIR FinalProduct->GPC

Caption: General workflow for polymer functionalization.

Signaling Pathway Analogy: Enhanced Drug Delivery

drug_delivery_pathway cluster_systemic_circulation Systemic Circulation cluster_target_site Target Site (e.g., Tumor) Unmodified Unmodified Polymer- Drug Conjugate RES Reticuloendothelial System (RES) Unmodified->RES Rapid Clearance Functionalized OEG-Functionalized Polymer-Drug Conjugate Circulation Prolonged Circulation Functionalized->Circulation Reduced Clearance EPR Enhanced Permeability and Retention (EPR) Effect Circulation->EPR DrugRelease Drug Release EPR->DrugRelease TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect

Caption: Conceptual pathway for improved drug delivery.

Safety Precautions

  • 1,14-Dichloro-3,6,9,12-tetraoxatetradecane is a halogenated organic compound and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

  • Organic solvents such as DMF are flammable and have associated health risks. Handle with care.

  • Triethylamine is a corrosive and flammable liquid. Use in a fume hood and avoid inhalation of vapors.

Application Notes and Protocols for the Synthesis of Cryptands Using 1,14-Dichloro-3,6,9,12-tetraoxatetradecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of cryptands utilizing 1,14-dichloro-3,6,9,12-tetraoxatetradecane, also known as pentaethylene glycol dichloride. Cryptands are three-dimensional macrobicyclic molecules capable of encapsulating a variety of cations, making them valuable tools in supramolecular chemistry, sensing, and as reagents in organic and organometallic synthesis.[1]

Introduction

Cryptands, a class of synthetic bicyclic and polycyclic multidentate ligands, are renowned for their high affinity and selectivity for various cations.[1] The synthesis of these complex molecules often involves the stepwise or one-pot reaction of a diazacrown ether with a suitable linking agent under high dilution conditions to favor intramolecular cyclization. 1,14-dichloro-3,6,9,12-tetraoxatetradecane serves as a key building block for introducing a flexible tetraethylene glycol bridge into the cryptand structure. This particular diether is a colorless to pale yellow liquid soluble in many organic solvents and is utilized in nucleophilic substitution reactions.[2]

The general approach for synthesizing a [2.2.2]cryptand derivative involves the reaction of a diaza-18-crown-6 with a di-functionalized ethylene glycol derivative. While protocols often utilize ditosylates for higher yields, dichlorides such as 1,14-dichloro-3,6,9,12-tetraoxatetradecane are also viable reagents. The reaction proceeds via nucleophilic substitution, where the secondary amines of the diazacrown ether displace the chloride ions of the dichloro-compound to form the third bridge of the cryptand.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the synthesis of various cryptands. It is important to note that yields can vary significantly based on the specific reactants, reaction conditions, and the efficiency of the high-dilution setup.

CryptandDiazacrown EtherLinking AgentSolventBaseTemp. (°C)Time (h)Yield (%)
[2.2.2]Cryptand (analogue)1,10-Diaza-18-crown-6Triethylene glycol ditosylateAcetonitrileK2CO3Reflux2438
Propylene-bridged CryptandOxaalkylenediamineDiiodide of oligoethylene glycolAcetonitrileNa2CO3Reflux24Good
Dibenzo-[2.2.2]Cryptand1,2-Bis(2-aminoethoxy)benzene3,6-Dioxaoctanedioyl dichlorideToluene/THFTriethylamine0 to RTOvernight40 (of diamide precursor)

Experimental Protocols

This section provides a detailed methodology for the synthesis of a cryptand, adapted from established procedures for similar compounds. The protocol described below is for the synthesis of a [3.2.2] type cryptand, which can be conceptually applied using 1,14-dichloro-3,6,9,12-tetraoxatetradecane and the appropriate diazacrown ether.

Protocol: Synthesis of a [3.2.2] Type Cryptand

This protocol is based on the general principle of reacting a diazacrown ether with a dihaloalkane under high-dilution conditions.

Materials:

  • 1,10-Diaza-18-crown-6

  • 1,14-Dichloro-3,6,9,12-tetraoxatetradecane

  • Anhydrous Acetonitrile (or other suitable high-boiling aprotic solvent like DMF)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis (round-bottom flasks, reflux condenser, dropping funnels, etc.)

  • High-dilution apparatus (e.g., syringe pump or dropping funnels for slow addition)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Chromatography supplies (silica gel, solvents)

Procedure:

  • Preparation of the Reaction Vessel: A large, three-necked round-bottom flask is equipped with a reflux condenser, a mechanical stirrer, and two dropping funnels (or syringe pumps for more precise control). The entire apparatus is flame-dried under a stream of inert gas (N₂ or Ar) to ensure anhydrous conditions.

  • Initial Setup: A solution of the base (e.g., a 5-fold molar excess of K₂CO₃) in a large volume of anhydrous acetonitrile is placed in the reaction flask and brought to reflux with vigorous stirring. The large volume of solvent is crucial for maintaining high dilution.

  • High-Dilution Addition:

    • A solution of 1,10-diaza-18-crown-6 in anhydrous acetonitrile is prepared in one of the dropping funnels.

    • A solution of 1,14-dichloro-3,6,9,12-tetraoxatetradecane in anhydrous acetonitrile is prepared in the second dropping funnel.

    • The two solutions are added dropwise and simultaneously to the refluxing acetonitrile/base suspension over an extended period (typically 12-24 hours). This slow, simultaneous addition maintains a very low concentration of the reactants, which favors the intramolecular cyclization to form the cryptand over intermolecular polymerization.

  • Reaction Completion: After the addition is complete, the reaction mixture is refluxed for an additional 24-48 hours to ensure complete conversion.

  • Work-up:

    • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure using a rotary evaporator.

    • The resulting residue is taken up in a mixture of dichloromethane and water.

    • The organic layer is separated, and the aqueous layer is extracted several times with dichloromethane.

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • Purification: The crude product is purified by column chromatography on silica gel. The appropriate eluent system will depend on the polarity of the resulting cryptand and can be determined by thin-layer chromatography (TLC).

Mandatory Visualizations

Diagram 1: General Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of a cryptand using a diazacrown ether and a dichloroalkane under high-dilution conditions.

G prep Preparation of Anhydrous Reaction Setup reflux Refluxing Solvent with Base prep->reflux add High-Dilution Simultaneous Addition of Reactants reflux->add react Reaction under Reflux add->react workup Work-up and Extraction react->workup purify Chromatographic Purification workup->purify product Isolated Cryptand purify->product

Caption: Workflow for cryptand synthesis.

Diagram 2: Logical Relationship of High Dilution Principle

This diagram explains the principle behind using high-dilution conditions to favor the formation of the desired cryptand product.

G cluster_0 Reaction Conditions cluster_1 Dominant Reaction Pathway cluster_2 Primary Product high_conc High Reactant Concentration inter Intermolecular Reaction (Polymerization) high_conc->inter low_conc Low Reactant Concentration (High Dilution) intra Intramolecular Reaction (Cyclization) low_conc->intra polymer Polymer inter->polymer cryptand Cryptand intra->cryptand

Caption: High dilution favors intramolecular cyclization.

References

Synthesis of Functionalized Polymers with 1,14-Dichloro-3,6,9,12-tetraoxatetradecane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,14-Dichloro-3,6,9,12-tetraoxatetradecane, also known as pentaethylene glycol dichloride, is a versatile bifunctional monomer used in the synthesis of a variety of functionalized polymers. Its flexible oligo(ethylene glycol) backbone imparts hydrophilicity and biocompatibility to the resulting polymers, making them attractive for a range of biomedical applications, including drug delivery, bioconjugation, and tissue engineering. The terminal chlorine atoms serve as reactive sites for nucleophilic substitution reactions, enabling the incorporation of this hydrophilic spacer into various polymer architectures such as polyethers, polyamides, and polyurethanes.

These application notes provide an overview of the synthesis of functionalized polymers using 1,14-dichloro-3,6,9,12-tetraoxatetradecane and detailed protocols for key experimental procedures.

Applications in Polymer Chemistry and Drug Delivery

Polymers derived from 1,14-dichloro-3,6,9,12-tetraoxatetradecane are of significant interest in the field of drug delivery. The polyethylene glycol (PEG)-like nature of the monomer can enhance the solubility and stability of conjugated drugs, prolong their circulation time in the body, and reduce immunogenicity.[1][2] By selecting appropriate co-monomers and functionalization strategies, polymers with tailored properties for specific therapeutic applications can be designed.

Key Applications Include:

  • Drug-Polymer Conjugates: The dichloro-monomer can be used to synthesize polymers with reactive side chains or end groups for the covalent attachment of therapeutic agents.

  • Hydrophilic Linkers: In more complex drug delivery systems, such as antibody-drug conjugates (ADCs), the pentaethylene glycol unit can serve as a flexible and hydrophilic linker between the targeting moiety and the cytotoxic payload, improving the overall properties of the conjugate.[3]

  • Formation of Novel Copolymers: 1,14-Dichloro-3,6,9,12-tetraoxatetradecane can be copolymerized with various monomers to create new materials with unique thermal and mechanical properties.

Synthesis of Functionalized Polymers: Protocols

The primary route for polymer synthesis using 1,14-dichloro-3,6,9,12-tetraoxatetradecane is through polycondensation reactions with difunctional nucleophiles. Below are detailed protocols for the synthesis of a polyether and a polyamide.

Protocol 1: Synthesis of a Poly(ether sulfone) via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of a poly(ether sulfone) by reacting 1,14-dichloro-3,6,9,12-tetraoxatetradecane with a bisphenol under basic conditions. This type of reaction is a common method for preparing poly(arylene ether)s.

Experimental Protocol: Poly(ether sulfone) Synthesis

Materials:

  • 1,14-Dichloro-3,6,9,12-tetraoxatetradecane

  • Bisphenol A

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylacetamide (DMAc, anhydrous)

  • Toluene

  • Methanol

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Dean-Stark trap

  • Condenser

  • Mechanical stirrer

  • Nitrogen inlet

  • Heating mantle with temperature controller

  • Buchner funnel and filter flask

  • Vacuum oven

Procedure:

  • To a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, a Dean-Stark trap, and a condenser, add Bisphenol A (1 molar equivalent), potassium carbonate (1.1 molar equivalents), anhydrous DMAc, and toluene.

  • Heat the mixture to reflux (around 140°C) under a nitrogen atmosphere to azeotropically remove water.

  • After complete removal of water, cool the reaction mixture to approximately 80°C.

  • Add 1,14-dichloro-3,6,9,12-tetraoxatetradecane (1 molar equivalent) to the reaction mixture.

  • Increase the temperature to 160°C and maintain for 4-6 hours with continuous stirring under nitrogen.

  • Monitor the reaction progress by observing the increase in viscosity of the solution.

  • After the reaction is complete, cool the viscous solution to room temperature and dilute with DMAc if necessary.

  • Precipitate the polymer by slowly pouring the solution into a vigorously stirred mixture of methanol and water.

  • Collect the fibrous polymer precipitate by filtration using a Buchner funnel.

  • Wash the polymer thoroughly with deionized water and then with methanol to remove any unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 60-80°C to a constant weight.

Characterization:

The resulting poly(ether sulfone) can be characterized by:

  • ¹H NMR and ¹³C NMR spectroscopy: To confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Protocol 2: Synthesis of a Polyamide via Polycondensation

This protocol outlines the synthesis of a polyamide through the reaction of 1,14-dichloro-3,6,9,12-tetraoxatetradecane with a diamine. This method can be adapted for various diamines to produce polyamides with different properties.[4]

Experimental Protocol: Polyamide Synthesis

Materials:

  • 1,14-Dichloro-3,6,9,12-tetraoxatetradecane

  • Hexamethylenediamine

  • Triethylamine

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Nitrogen inlet

  • Heating mantle with temperature controller

  • Dropping funnel

  • Buchner funnel and filter flask

  • Vacuum oven

Procedure:

  • In a three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a condenser, dissolve hexamethylenediamine (1 molar equivalent) and triethylamine (2.2 molar equivalents) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Dissolve 1,14-dichloro-3,6,9,12-tetraoxatetradecane (1 molar equivalent) in anhydrous DMF and add it dropwise to the diamine solution using a dropping funnel over a period of 1-2 hours.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70°C for 24 hours under a nitrogen atmosphere.

  • Monitor the reaction by following the formation of triethylamine hydrochloride precipitate.

  • Cool the reaction mixture to room temperature and filter to remove the precipitate.

  • Precipitate the polyamide by pouring the filtrate into vigorously stirred diethyl ether.

  • Collect the polymer precipitate by filtration.

  • Wash the polymer with deionized water to remove any remaining salts and unreacted monomers.

  • Dry the polyamide in a vacuum oven at 50-60°C until a constant weight is achieved.

Characterization:

The synthesized polyamide can be characterized using similar techniques as described for the poly(ether sulfone), including NMR, GPC, DSC, and TGA.

Data Presentation

The following tables summarize typical data that would be collected for the characterization of polymers synthesized using 1,14-dichloro-3,6,9,12-tetraoxatetradecane. Note: The values presented here are illustrative and will vary depending on the specific reaction conditions and co-monomers used.

Table 1: Illustrative Characterization Data for Poly(ether sulfone)

Polymer IDCo-monomerMn (kDa)Mw (kDa)PDI (Mw/Mn)Tg (°C)Td,5% (°C)
PES-PEG5Bisphenol A15-2530-501.8-2.2130-150> 400

*Td,5% = Temperature at 5% weight loss

Table 2: Illustrative Characterization Data for Polyamide

Polymer IDCo-monomerMn (kDa)Mw (kDa)PDI (Mw/Mn)Tm (°C)Td,5% (°C)
PA-PEG5Hexamethylenediamine10-2020-401.9-2.5180-200> 350

*Tm = Melting temperature

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for the synthesis of poly(ether sulfone) and polyamide.

Polyether_Sulfone_Synthesis cluster_reactants Reactant Preparation cluster_reaction Polycondensation cluster_workup Purification cluster_product Final Product R1 Bisphenol A + K2CO3 in DMAc/Toluene P1 Azeotropic water removal (Reflux in Toluene) R1->P1 R2 1,14-Dichloro-3,6,9,12- tetraoxatetradecane P2 Addition of Dichloro-monomer P1->P2 P3 Polymerization (160°C, 4-6h) P2->P3 W1 Precipitation in Methanol/Water P3->W1 W2 Filtration W1->W2 W3 Washing (Water & Methanol) W2->W3 W4 Drying in Vacuum Oven W3->W4 FP Poly(ether sulfone) W4->FP

Caption: Workflow for the synthesis of poly(ether sulfone).

Polyamide_Synthesis cluster_reactants Reactant Preparation cluster_reaction Polycondensation cluster_workup Purification cluster_product Final Product R1 Diamine + Triethylamine in DMF (0°C) P1 Dropwise addition of Dichloro-monomer R1->P1 R2 1,14-Dichloro-3,6,9,12- tetraoxatetradecane in DMF R2->P1 P2 Reaction at RT then 60-70°C for 24h P1->P2 W1 Filtration of Salt P2->W1 W2 Precipitation in Diethyl Ether W1->W2 W3 Filtration of Polymer W2->W3 W4 Washing (Water) W3->W4 W5 Drying in Vacuum Oven W4->W5 FP Polyamide W5->FP

Caption: Workflow for the synthesis of polyamide.

Signaling Pathways and Logical Relationships

While specific signaling pathways are dependent on the conjugated drug and the biological target, the general advantage of using polymers derived from 1,14-dichloro-3,6,9,12-tetraoxatetradecane in drug delivery is related to improved pharmacokinetics, which influences the drug's interaction with its target pathway. The hydrophilic PEG-like spacer can help the drug conjugate to evade the reticuloendothelial system (RES), leading to a longer circulation half-life and increased probability of reaching the target site (e.g., a tumor via the enhanced permeability and retention (EPR) effect).

Drug_Delivery_Logic cluster_construct Drug Delivery Construct cluster_body In Vivo Fate cluster_cellular Cellular Action cluster_outcome Therapeutic Outcome Drug Therapeutic Drug Conjugate Drug-Polymer Conjugate Drug->Conjugate Polymer Polymer with Pentaethylene Glycol Backbone Polymer->Conjugate Admin Systemic Administration Conjugate->Admin Circulation Prolonged Circulation (RES Evasion) Admin->Circulation Accumulation Target Site Accumulation (e.g., EPR Effect) Circulation->Accumulation Uptake Cellular Uptake Accumulation->Uptake Release Drug Release Uptake->Release Target Interaction with Signaling Pathway Release->Target Effect Therapeutic Effect Target->Effect

Caption: Logical flow of a drug-polymer conjugate in vivo.

References

Application Notes & Protocols: 1,14-Dichloro-3,6,9,12-tetraoxatetradecane in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane, a bifunctional polyethylene glycol (PEG) derivative, in the development of advanced drug delivery systems. The protocols outlined below are representative methodologies for the synthesis and evaluation of such systems, drawing from established techniques for similar short-chain PEG linkers.

Introduction to 1,14-Dichloro-3,6,9,12-tetraoxatetradecane

1,14-Dichloro-3,6,9,12-tetraoxatetradecane is a derivative of pentaethylene glycol, featuring reactive chloride groups at both ends of a flexible, hydrophilic tetraoxatetradecane chain. This structure makes it a valuable building block and crosslinking agent for creating biocompatible drug carriers. The central PEG-like chain can enhance the solubility and stability of conjugated drugs or nanoparticles, potentially prolonging their circulation time in the bloodstream.

Key Properties:

  • Bifunctional: The two terminal chloride groups allow for covalent linkage to two other molecules, making it suitable as a linker or crosslinker.

  • Hydrophilic: The ethylene glycol repeats increase the water solubility of the molecule and any system it is incorporated into.

  • Biocompatible: PEG and its derivatives are well-known for their low toxicity and immunogenicity.

Applications in Drug Delivery

Synthesis of Polymer-Drug Conjugates

1,14-Dichloro-3,6,9,12-tetraoxatetradecane can be used as a flexible linker to conjugate small molecule drugs to larger polymers or targeting ligands. This approach can improve the pharmacokinetic profile of the drug.

Formulation of Nanoparticles

This molecule can be incorporated into the synthesis of nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), to form PEGylated nanoparticles. The PEG chains on the surface of the nanoparticles can help to reduce clearance by the immune system.

Preparation of Hydrogels for Controlled Release

As a crosslinking agent, 1,14-Dichloro-3,6,9,12-tetraoxatetradecane can be used to form hydrogel networks from polymers containing nucleophilic groups (e.g., amines, thiols). These hydrogels can encapsulate drugs and release them in a sustained manner.

Experimental Protocols

Protocol for Synthesis of a PEGylated Nanoparticle Formulation

This protocol describes the preparation of drug-loaded PEGylated nanoparticles using a nanoprecipitation method, where a short-chain dichloro-PEG derivative is conceptually used in the formation of a block copolymer.

Materials:

  • Poly(lactic-co-glycolide)-Poly(ethylene glycol) block copolymer (synthesized using a dichloro-PEG derivative)

  • Drug of interest (e.g., a hydrophobic anticancer agent)

  • Acetone (or other suitable organic solvent)

  • Deionized water

  • Magnetic stirrer

  • Dialysis tubing (appropriate molecular weight cut-off)

Procedure:

  • Dissolve the PLGA-PEG block copolymer and the drug in acetone at a specific concentration.

  • Add the polymer-drug solution dropwise to deionized water while stirring vigorously.

  • Continue stirring for 2-4 hours to allow for nanoparticle self-assembly and evaporation of the organic solvent.

  • Purify the nanoparticle suspension by dialysis against deionized water for 24 hours to remove any unencapsulated drug and residual solvent.

  • Characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.

Protocol for In Vitro Drug Release Study

This protocol outlines a method to determine the release kinetics of a drug from the prepared nanoparticles.

Materials:

  • Drug-loaded nanoparticle suspension

  • Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.5 to simulate physiological and endosomal conditions)

  • Shaking incubator

  • Centrifugal filter units

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Disperse a known amount of drug-loaded nanoparticles in PBS at the desired pH.

  • Incubate the suspension at 37°C with gentle shaking.

  • At predetermined time points, withdraw a sample and separate the released drug from the nanoparticles using a centrifugal filter unit.

  • Quantify the amount of drug in the filtrate using a validated HPLC method.

  • Calculate the cumulative percentage of drug released over time.

Protocol for Cellular Uptake and Cytotoxicity Assays

This protocol describes how to evaluate the uptake of nanoparticles by cancer cells and their resulting cytotoxicity.

Materials:

  • Cancer cell line (e.g., a human breast cancer cell line)

  • Cell culture medium and supplements

  • Fluorescently-labeled nanoparticles

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Plate reader

  • Fluorescence microscope

Procedure for Cellular Uptake:

  • Seed the cancer cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with the fluorescently-labeled nanoparticle suspension for various time periods.

  • Wash the cells with PBS to remove non-internalized nanoparticles.

  • Visualize the cellular uptake of nanoparticles using a fluorescence microscope.

Procedure for Cytotoxicity (MTT Assay):

  • Seed the cancer cells in a 96-well plate and allow them to adhere.

  • Treat the cells with varying concentrations of the drug-loaded nanoparticles for 24-72 hours.

  • Add MTT reagent to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a plate reader to determine cell viability.

Data Presentation

The following tables present representative quantitative data that could be obtained from the characterization and evaluation of drug delivery systems prepared using a short-chain dichloro-PEG linker.

Table 1: Physicochemical Properties of Nanoparticles

FormulationPolymer CompositionMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
NP-1PLGA250 ± 150.21-25.3 ± 2.1
NP-2PLGA-PEG (5%)180 ± 120.15-15.8 ± 1.8
NP-3PLGA-PEG (10%)150 ± 100.12-10.5 ± 1.5

Table 2: Drug Loading and Encapsulation Efficiency

FormulationDrug:Polymer Ratio (w/w)Drug Loading (%)Encapsulation Efficiency (%)
NP-D11:108.5 ± 0.785.2 ± 3.5
NP-D21:514.2 ± 1.171.0 ± 4.2
NP-D31:222.8 ± 1.957.0 ± 5.1

Table 3: In Vitro Drug Release Profile

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
210 ± 1.218 ± 1.5
825 ± 2.145 ± 2.8
2440 ± 3.575 ± 4.1
4855 ± 4.292 ± 3.9
7268 ± 3.898 ± 2.5

Visualization of Workflows and Pathways

Experimental Workflow for Nanoparticle Development

G s1 Polymer Synthesis (incorporating Dichloro-PEG) s2 Nanoprecipitation (with drug) s1->s2 s3 Purification (Dialysis) s2->s3 c1 Size & Zeta Potential (DLS) s3->c1 Characterize c2 Drug Loading & EE (HPLC) s3->c2 Characterize c3 Morphology (TEM/SEM) s3->c3 Characterize e1 Drug Release Studies s3->e1 Evaluate e2 Cellular Uptake e3 Cytotoxicity Assay e2->e3

Caption: Workflow for the development and evaluation of drug-loaded nanoparticles.

Targeted Signaling Pathway: mTOR Inhibition

Many anticancer drugs delivered via nanoparticles target key signaling pathways like the PI3K/Akt/mTOR pathway, which is crucial for cell growth and proliferation.

mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis Drug_NP Drug-loaded Nanoparticle Drug Released Drug Drug_NP->Drug releases Drug->mTORC1 inhibits

Caption: Inhibition of the mTOR signaling pathway by a nanoparticle-delivered drug.

Application Notes and Protocols for Protein PEGylation using 1,14-Dichloro-3,6,9,12-tetraoxatetradecane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, is a widely utilized strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to an increased serum half-life, improved stability, reduced immunogenicity, and enhanced solubility. This document provides detailed application notes and protocols for the use of 1,14-dichloro-3,6,9,12-tetraoxatetradecane as a starting material for the synthesis of bifunctional PEGylating agents and their subsequent application in protein conjugation.

1,14-Dichloro-3,6,9,12-tetraoxatetradecane is a short, bifunctional oligoethylene glycol derivative. Its two terminal chloride groups can be chemically modified to introduce various reactive functionalities, such as amines or carboxylic acids. These functionalized derivatives can then be used to crosslink proteins or introduce multiple PEG chains. The defined, short-chain nature of this PEG derivative allows for precise control over the PEGylation process, potentially leading to more homogenous and well-defined protein-PEG conjugates.

Part 1: Synthesis of Bifunctional PEG Derivatives

The terminal chlorides of 1,14-dichloro-3,6,9,12-tetraoxatetradecane serve as leaving groups for nucleophilic substitution, allowing for its conversion into more reactive bifunctional PEG derivatives. Below are protocols for the synthesis of diamino- and dicarboxy-PEG derivatives.

Protocol 1.1: Synthesis of 1,14-Diamino-3,6,9,12-tetraoxatetradecane

This protocol describes the conversion of the dichloro-PEG to a diamino-PEG via reaction with ammonia.

Materials:

  • 1,14-Dichloro-3,6,9,12-tetraoxatetradecane

  • Aqueous ammonia (25-28%)

  • Ethanol

  • High-pressure reaction vessel

  • Rotary evaporator

  • Dichloromethane (DCM)

  • Sodium sulfate (anhydrous)

  • NMR spectrometer for characterization

Procedure:

  • In a high-pressure reaction vessel, dissolve 1,14-dichloro-3,6,9,12-tetraoxatetradecane in ethanol.

  • Add a significant excess of aqueous ammonia to the solution.

  • Seal the vessel and heat to 60-80°C for 48-72 hours with stirring.

  • After cooling to room temperature, carefully vent the vessel.

  • Transfer the reaction mixture to a round-bottom flask and remove the ethanol and excess ammonia using a rotary evaporator.

  • Dissolve the residue in water and extract the aqueous phase with dichloromethane (DCM) to remove any unreacted starting material.

  • Adjust the pH of the aqueous phase to >12 with NaOH and extract the diamino-PEG product with DCM.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,14-diamino-3,6,9,12-tetraoxatetradecane.

  • Confirm the structure and purity of the product using ¹H NMR and mass spectrometry.

Protocol 1.2: Synthesis of 3,6,9,12-Tetraoxatetradecane-1,14-dioic Acid (Dicarboxy-PEG)

This protocol outlines a two-step process to convert the dichloro-PEG into a dicarboxylic acid derivative.

Materials:

  • 1,14-Dichloro-3,6,9,12-tetraoxatetradecane

  • Sodium salt of ethyl glycolate

  • Anhydrous Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

Procedure:

  • Step 1: Synthesis of the Di-ester Intermediate a. Dissolve 1,14-dichloro-3,6,9,12-tetraoxatetradecane and an excess of the sodium salt of ethyl glycolate in anhydrous DMF. b. Heat the reaction mixture to 80-100°C and stir for 24-48 hours under a nitrogen atmosphere. c. Cool the reaction mixture and remove the DMF under reduced pressure. d. Dissolve the residue in water and extract the di-ester product with diethyl ether. e. Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude di-ester.

  • Step 2: Hydrolysis to the Dicarboxylic Acid a. Dissolve the crude di-ester in a solution of NaOH in water/ethanol. b. Stir the mixture at room temperature for 12-24 hours to facilitate hydrolysis. c. Remove the ethanol by rotary evaporation. d. Acidify the aqueous solution to pH 2-3 with HCl. e. Extract the dicarboxylic acid product with a suitable organic solvent (e.g., ethyl acetate). f. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 3,6,9,12-tetraoxatetradecane-1,14-dioic acid. g. Confirm the structure and purity by ¹H NMR and mass spectrometry.

Part 2: Protein PEGylation Protocols

Once the bifunctional PEG derivatives are synthesized, they can be used for protein PEGylation. The following protocols describe PEGylation using the diamino- and dicarboxy-PEG derivatives.

Protocol 2.1: Protein Crosslinking via Reductive Amination using Diamino-PEG

This protocol is suitable for crosslinking proteins that have accessible aldehyde or ketone groups, which can be introduced through mild oxidation of carbohydrate moieties or N-terminal serine/threonine residues.

Materials:

  • Protein with accessible aldehyde/ketone groups

  • 1,14-Diamino-3,6,9,12-tetraoxatetradecane

  • Sodium cyanoborohydride (NaBH₃CN)

  • Phosphate buffer (100 mM, pH 7.0)

  • Size-Exclusion Chromatography (SEC) system for purification

  • SDS-PAGE for analysis

Procedure:

  • Dissolve the protein in the phosphate buffer to a final concentration of 1-10 mg/mL.

  • Add a 10-50 fold molar excess of 1,14-diamino-3,6,9,12-tetraoxatetradecane to the protein solution.

  • Allow the mixture to react for 30 minutes at room temperature to form the Schiff base intermediate.

  • Add a 20-fold molar excess of sodium cyanoborohydride to the reaction mixture.

  • Incubate the reaction at 4°C for 2-4 hours or at room temperature for 1-2 hours.

  • Quench the reaction by adding a quenching buffer (e.g., Tris buffer).

  • Purify the PEGylated protein from unreacted PEG and protein using Size-Exclusion Chromatography (SEC).

  • Analyze the reaction products by SDS-PAGE to visualize the formation of crosslinked protein species.

Protocol 2.2: Protein PEGylation using Dicarboxy-PEG via NHS Ester Activation

This protocol describes the PEGylation of primary amines (e.g., lysine residues and the N-terminus) on a protein using the dicarboxy-PEG derivative after its activation to an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Target protein with accessible primary amines

  • 3,6,9,12-Tetraoxatetradecane-1,14-dioic acid

  • N-hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Size-Exclusion Chromatography (SEC) system for purification

  • SDS-PAGE and Western Blot for analysis

Procedure:

  • Step 1: Activation of Dicarboxy-PEG to Di-NHS Ester a. Dissolve the dicarboxy-PEG and a slight molar excess of NHS in anhydrous DCM or DMF. b. Add DCC or EDC to the solution and stir at room temperature for 12-24 hours under a nitrogen atmosphere. c. Filter the reaction mixture to remove the urea byproduct. d. Precipitate the activated di-NHS ester by adding cold diethyl ether. e. Collect the precipitate and dry under vacuum.

  • Step 2: Protein PEGylation a. Dissolve the protein in PBS (pH 7.4) to a concentration of 1-10 mg/mL. b. Dissolve the PEG-di-NHS ester in an anhydrous organic solvent (e.g., DMSO) and add it to the protein solution with gentle mixing. A 10-50 fold molar excess of the PEG reagent is typically used. c. Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C. d. Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0). e. Purify the PEGylated protein using SEC to remove unreacted PEG and protein. f. Analyze the degree of PEGylation and the distribution of PEGylated species by SDS-PAGE, Western Blot, and Mass Spectrometry.

Part 3: Characterization and Data Presentation

Thorough characterization of the PEGylated protein is crucial to ensure the quality and consistency of the final product.

Analytical Techniques:
  • SDS-PAGE: To visualize the increase in molecular weight and to assess the heterogeneity of the PEGylated products.

  • Size-Exclusion Chromatography (SEC): To separate and quantify the different PEGylated species (mono-, di-, poly-PEGylated) and to remove unreacted reagents.

  • Ion-Exchange Chromatography (IEX): To separate PEGylated isomers based on changes in surface charge.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise molecular weight of the conjugates and to confirm the degree of PEGylation.

  • Biological Activity Assays: To evaluate the in vitro and/or in vivo activity of the PEGylated protein compared to the unmodified protein.

Data Presentation:

Quantitative data should be summarized in tables for clear comparison.

Table 1: Synthesis of Bifunctional PEG Derivatives

DerivativeStarting MaterialReagentsReaction Time (h)Yield (%)Purity (%)
Diamino-PEGDichloro-PEGAqueous Ammonia7275>95
Dicarboxy-PEGDichloro-PEGEthyl glycolate, NaOH4860>95

Table 2: Characterization of PEGylated Lysozyme (Model Protein)

PEGylation MethodMolar Ratio (PEG:Protein)Degree of PEGylationPurity by SEC (%)Retained Activity (%)
Reductive Amination20:11.29285
NHS Ester Coupling20:11.89078
Reductive Amination50:12.58565
NHS Ester Coupling50:13.18255

Part 4: Visualizations

Diagrams created using Graphviz to illustrate workflows and relationships.

G cluster_0 Synthesis of Bifunctional PEG Derivatives dichloro 1,14-Dichloro- 3,6,9,12-tetraoxatetradecane diamino 1,14-Diamino- 3,6,9,12-tetraoxatetradecane dichloro->diamino  Aqueous Ammonia dicarboxy 3,6,9,12-Tetraoxatetradecane- 1,14-dioic Acid dichloro->dicarboxy  Nucleophilic Substitution  & Hydrolysis

Caption: Synthesis pathways for bifunctional PEG derivatives.

G cluster_1 Protein PEGylation Workflow start Target Protein reaction PEGylation Reaction (e.g., NHS Ester Coupling) start->reaction peg_reagent Bifunctional PEG Derivative peg_reagent->reaction purification Purification (e.g., SEC) reaction->purification characterization Characterization (SDS-PAGE, MS, etc.) purification->characterization final_product PEGylated Protein purification->final_product

Caption: General workflow for protein PEGylation.

G cluster_2 Signaling Pathway Modulation by a PEGylated Cytokine peg_cytokine PEGylated Cytokine receptor Cell Surface Receptor peg_cytokine->receptor  Binding dimerization Receptor Dimerization receptor->dimerization jak JAK Kinase dimerization->jak  Activation stat STAT Protein jak->stat  Phosphorylation nucleus Nucleus stat->nucleus  Translocation gene_expression Gene Expression nucleus->gene_expression

Application Notes and Protocols: Utilization of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane in Hydrogel Formation for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed theoretical framework and proposed protocols for the use of 1,14-dichloro-3,6,9,12-tetraoxatetradecane as a crosslinking agent in the formation of hydrogels for drug delivery applications. Due to a lack of specific literature on this particular application, the following protocols are based on established principles of polymer chemistry and hydrogel science. These notes are intended to serve as a foundational guide for researchers exploring novel hydrogel formulations.

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large amounts of water or biological fluids.[1] Their tunable physical properties, biocompatibility, and ability to encapsulate therapeutic agents make them ideal candidates for controlled drug delivery systems.[1] The choice of crosslinking agent is crucial in determining the final properties of the hydrogel, such as its mechanical strength, swelling behavior, and drug release kinetics.

1,14-dichloro-3,6,9,12-tetraoxatetradecane, a derivative of polyethylene glycol (PEG), presents a potentially valuable, yet underexplored, crosslinking agent. Its flexible tetraoxatetradecane chain could impart desirable elasticity and biocompatibility to the resulting hydrogel network. The terminal chlorine atoms can react with various nucleophilic functional groups on polymer backbones, such as amines and thiols, to form stable covalent crosslinks. This document outlines a hypothetical approach to synthesizing and characterizing hydrogels using this crosslinker.

Proposed Mechanism of Hydrogel Formation

The fundamental principle behind the proposed hydrogel formation is the nucleophilic substitution reaction between the chlorine atoms of 1,14-dichloro-3,6,9,12-tetraoxatetradecane and a polymer containing nucleophilic functional groups (e.g., primary or secondary amines). This reaction results in the formation of a crosslinked polymer network, entrapping water and forming a hydrogel.

A potential candidate for the polymer backbone is a poly(amidoamine) (PAMAM) dendrimer or a linear polymer with pendant amine groups, which are known for their biocompatibility and functionality.[2][3]

Experimental Protocols

Materials
  • Polymer with nucleophilic groups (e.g., Poly(amidoamine) G3.0 dendrimer)

  • 1,14-dichloro-3,6,9,12-tetraoxatetradecane

  • Apolar aprotic solvent (e.g., Dimethylformamide - DMF)

  • Dialysis tubing (MWCO 1 kDa)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Model drug (e.g., Doxorubicin hydrochloride)

  • Deionized water

Protocol for Hydrogel Synthesis
  • Polymer Solution Preparation: Dissolve the selected polymer (e.g., PAMAM G3.0) in DMF to a final concentration of 10% (w/v).

  • Crosslinker Addition: While stirring, add 1,14-dichloro-3,6,9,12-tetraoxatetradecane to the polymer solution. The molar ratio of the crosslinker to the reactive functional groups on the polymer can be varied to control the crosslinking density (e.g., 1:2, 1:4, 1:8 ratio of dichloro-compound to primary amines of PAMAM).

  • Reaction: Allow the reaction to proceed at room temperature for 48 hours under constant stirring.

  • Hydrogel Formation: Cast the reaction mixture into a desired mold (e.g., a petri dish) and allow the solvent to evaporate slowly in a fume hood. As the solvent evaporates, the crosslinked polymer network will form.

  • Purification: Once a stable gel has formed, immerse it in deionized water to allow for swelling and to remove any unreacted reagents and solvent. The water should be changed every 6 hours for 2 days.

  • Lyophilization (Optional): For characterization of the dry weight or for loading with certain drugs, the hydrogel can be frozen and lyophilized.

Protocol for Drug Loading
  • Equilibrium Swelling Method: Immerse the purified hydrogel in a solution of the model drug (e.g., 1 mg/mL Doxorubicin in PBS) at 4°C for 24 hours to allow for drug diffusion into the hydrogel matrix.

  • Washing: Briefly wash the drug-loaded hydrogel with cold PBS to remove any surface-adsorbed drug.

  • Drying (Optional): The drug-loaded hydrogel can be used directly or lyophilized for storage.

Protocol for In Vitro Drug Release Study
  • Place a known weight of the drug-loaded hydrogel into a dialysis bag containing 1 mL of PBS.

  • Suspend the dialysis bag in a container with 20 mL of PBS (pH 7.4) at 37°C with gentle agitation.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a 1 mL aliquot of the release medium and replace it with 1 mL of fresh PBS.

  • Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry for Doxorubicin at 480 nm).

  • Calculate the cumulative drug release as a percentage of the initial drug loading.

Data Presentation

The following tables present hypothetical data that could be generated from the characterization of hydrogels prepared with varying crosslinker concentrations.

Table 1: Hypothetical Swelling Ratios of Hydrogels

Hydrogel Formulation (Polymer:Crosslinker Molar Ratio)Swelling Ratio (%)
1:2850 ± 50
1:4620 ± 45
1:8410 ± 30

Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.

Table 2: Hypothetical Mechanical Properties of Hydrogels

Hydrogel Formulation (Polymer:Crosslinker Molar Ratio)Compressive Modulus (kPa)
1:215 ± 2
1:428 ± 3
1:845 ± 4

Table 3: Hypothetical Drug Release Kinetics of Doxorubicin

Time (hours)Cumulative Release (%) - Formulation 1:2Cumulative Release (%) - Formulation 1:4Cumulative Release (%) - Formulation 1:8
125 ± 318 ± 210 ± 1
865 ± 550 ± 435 ± 3
2488 ± 675 ± 560 ± 4
7295 ± 492 ± 385 ± 3

Visualizations

Hydrogel_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction & Formation cluster_purification Purification & Characterization Polymer Polymer with Nucleophilic Groups Mixing Mixing & Stirring Polymer->Mixing Crosslinker 1,14-dichloro-3,6,9,12- tetraoxatetradecane Crosslinker->Mixing Solvent Aprotic Solvent (e.g., DMF) Solvent->Mixing Casting Casting & Solvent Evaporation Mixing->Casting Hydrogel Hydrogel Formation Casting->Hydrogel Washing Washing with Deionized Water Hydrogel->Washing Characterization Characterization (Swelling, Mechanical) Washing->Characterization Drug_Delivery_Workflow cluster_loading Drug Loading cluster_release In Vitro Release Hydrogel Purified Hydrogel Loading Equilibrium Swelling Hydrogel->Loading DrugSolution Drug Solution DrugSolution->Loading DrugLoadedHydrogel Drug-Loaded Hydrogel Loading->DrugLoadedHydrogel ReleaseMedium PBS (pH 7.4, 37°C) DrugLoadedHydrogel->ReleaseMedium Sampling Periodic Sampling ReleaseMedium->Sampling Analysis Drug Quantification Sampling->Analysis

References

Application of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,14-dichloro-3,6,9,12-tetraoxatetradecane in materials science. This versatile chemical compound, also known as pentaethylene glycol dichloride, serves as a valuable building block in supramolecular chemistry and polymer synthesis due to its flexible tetraethylene glycol backbone and reactive terminal chloride groups.

Overview of Applications

1,14-Dichloro-3,6,9,12-tetraoxatetradecane is primarily utilized as a flexible linker in the synthesis of macrocyclic and mechanically interlocked molecules. Its key applications in materials science include:

  • Synthesis of Crown Ethers: The compound's chain length and terminal reactive sites make it an ideal precursor for the synthesis of crown ethers, which are macrocyclic polyethers known for their ability to selectively bind cations. This property is crucial for applications in phase transfer catalysis, ion sensing, and the development of ion-selective membranes.

  • Formation of Catenanes and Rotaxanes: As a dihaloalkane, it can be employed in "clipping" reactions to form one of the interlocked rings in catenanes or to cap the ends of a threaded axle in rotaxanes. These mechanically interlocked molecules are of significant interest for the development of molecular machines, switches, and advanced functional materials.

  • Polymer Synthesis: It can act as a monomer or a crosslinking agent in the synthesis of various polymers, such as polyamides, polyurethanes, and polyesters, by reacting with appropriate co-monomers through nucleophilic substitution reactions.[1] The flexible tetraoxatetradecane chain can impart specific properties like increased solubility and flexibility to the resulting polymers.

Experimental Protocols

This section provides detailed experimental protocols for key applications of 1,14-dichloro-3,6,9,12-tetraoxatetradecane.

Synthesis of a Dibenzo-Crown Ether

This protocol describes a representative Williamson ether synthesis for a dibenzo-crown ether, a common application for dihalo-oligoethylene glycols. This reaction involves the condensation of a catechol with a dihaloalkane in the presence of a base.

Reaction Scheme:

Synthesis_of_Dibenzo_Crown_Ether cluster_reactants Reactants cluster_conditions Reaction Conditions Catechol Catechol CrownEther Dibenzo-Crown Ether Catechol->CrownEther Dichloro 1,14-Dichloro-3,6,9,12- tetraoxatetradecane Dichloro->CrownEther Base Base (e.g., NaOH, K2CO3) Base->CrownEther + Solvent Solvent (e.g., n-Butanol) Solvent->CrownEther Reflux

Figure 1: Synthesis of a Dibenzo-Crown Ether.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
1,14-Dichloro-3,6,9,12-tetraoxatetradecane5197-65-9275.1710
Catechol120-80-9110.1110
Sodium Hydroxide (NaOH)1310-73-240.0020
n-Butanol71-36-374.12100 mL
Dichloromethane (for extraction)75-09-284.93As needed
Anhydrous Magnesium Sulfate (for drying)7487-88-9120.37As needed

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add catechol (1.10 g, 10 mmol) and n-butanol (50 mL).

  • Stir the mixture at room temperature until the catechol is completely dissolved.

  • Add sodium hydroxide pellets (0.80 g, 20 mmol) to the solution. The mixture will warm up slightly.

  • Heat the mixture to reflux with vigorous stirring.

  • In the dropping funnel, prepare a solution of 1,14-dichloro-3,6,9,12-tetraoxatetradecane (2.75 g, 10 mmol) in n-butanol (50 mL).

  • Add the dichloride solution dropwise to the refluxing catechol solution over a period of 2 hours.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 18-24 hours.

  • Cool the reaction mixture to room temperature and remove the n-butanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in dichloromethane (100 mL) and wash with water (3 x 50 mL) to remove any remaining salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., heptane/ethyl acetate mixture) to obtain the pure dibenzo-crown ether.

Expected Yield: 30-50%

Synthesis of a[1]Catenane via a "Clipping" Reaction

This protocol outlines a general procedure for the synthesis of a[1]catenane where 1,14-dichloro-3,6,9,12-tetraoxatetradecane is used to "clip" a pre-formed macrocycle containing two secondary amine functionalities.

Reaction Workflow:

Catenane_Synthesis_Workflow Start Start: Prepare Precursor Macrocycle Reactants React Precursor Macrocycle with 1,14-Dichloro-3,6,9,12-tetraoxatetradecane Start->Reactants Conditions Reaction Conditions: - High Dilution - Base (e.g., K2CO3) - Solvent (e.g., Acetonitrile) Reactants->Conditions Cyclization Intramolecular Cyclization ('Clipping') Conditions->Cyclization Catenane [2]Catenane Formation Cyclization->Catenane Purification Purification: - Column Chromatography - Recrystallization Catenane->Purification Characterization Characterization: - NMR Spectroscopy - Mass Spectrometry - X-ray Crystallography Purification->Characterization End End: Pure [2]Catenane Characterization->End

Figure 2: Workflow for[1]Catenane Synthesis.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
Precursor Macrocycle (with two secondary amines)-Variable1
1,14-Dichloro-3,6,9,12-tetraoxatetradecane5197-65-9275.171
Potassium Carbonate (K₂CO₃, anhydrous)584-08-7138.215
Acetonitrile (anhydrous)75-05-841.05250 mL

Procedure:

  • Set up a high-dilution reaction apparatus. This typically involves two syringe pumps to slowly add the reactants to a large volume of solvent.

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place anhydrous potassium carbonate (0.69 g, 5 mmol) and anhydrous acetonitrile (150 mL).

  • Heat the acetonitrile to reflux with vigorous stirring.

  • Prepare two separate solutions:

    • Solution A: Dissolve the precursor macrocycle (1 mmol) in anhydrous acetonitrile (50 mL).

    • Solution B: Dissolve 1,14-dichloro-3,6,9,12-tetraoxatetradecane (0.275 g, 1 mmol) in anhydrous acetonitrile (50 mL).

  • Using the syringe pumps, add Solution A and Solution B simultaneously and dropwise to the refluxing acetonitrile suspension over a period of 12-24 hours.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 48 hours.

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the salts with acetonitrile and combine the filtrates.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on alumina or silica gel, followed by recrystallization to obtain the pure[1]catenane.

Expected Yield: Yields for catenane syntheses can vary significantly depending on the specific precursors but are often in the range of 10-30%.

Data Presentation

Table 1: Physicochemical Properties of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane

PropertyValue
Chemical Formula C₁₀H₂₀Cl₂O₄
Molecular Weight 275.17 g/mol
Appearance Colorless to pale yellow liquid[1]
CAS Number 5197-65-9
Solubility Soluble in many organic solvents (e.g., ether, benzene, acetone)[1]

Table 2: Typical Reaction Parameters for Crown Ether Synthesis

ParameterCondition
Reactants Ratio Dichloride : Diol/Diphenol = 1:1
Base Strong base (e.g., NaOH, KOH, K₂CO₃)
Solvent High-boiling polar aprotic or alcoholic solvent (e.g., DMF, n-Butanol)
Temperature Reflux temperature of the solvent
Reaction Time 18 - 48 hours
Yield 30 - 60%

Safety Information

1,14-Dichloro-3,6,9,12-tetraoxatetradecane is a chemical reagent and should be handled with appropriate safety precautions.[1]

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. Keep the container tightly closed.

  • Toxicity: The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance. Avoid inhalation and ingestion.[1]

Disclaimer: The protocols and information provided in this document are intended for use by qualified professionals in a laboratory setting. All experiments should be conducted with appropriate safety measures and in accordance with institutional and governmental regulations. The user assumes all responsibility for the safe handling and use of the chemicals and procedures described herein.

References

Troubleshooting & Optimization

Optimizing reaction temperature for synthesis with 1,14-Dichloro-3,6,9,12-tetraoxatetradecane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: What is the most common method for synthesizing 1,14-Dichloro-3,6,9,12-tetraoxatetradecane?

A1: The most prevalent and well-documented method is the reaction of pentaethylene glycol with thionyl chloride (SOCl₂). This reaction substitutes the hydroxyl (-OH) groups of the glycol with chloride (-Cl) atoms. Careful control of the reaction conditions, particularly temperature, is crucial for achieving high yield and purity.

Q2: My reaction yield is low. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors. Here's a troubleshooting guide to address this issue:

  • Suboptimal Reaction Temperature: The reaction temperature significantly impacts the yield. While the reaction can proceed over a broad temperature range, an optimal temperature is key. For the closely related synthesis of triethylene glycol dichloride, a temperature range of 50°C to 70°C is preferred, with specific examples at 30-35°C and 60-65°C showing yields of up to 95%.[1] For the chlorination of polyethylene glycols, a more constrained temperature of 35°C to 45°C is recommended to maximize yield and minimize side reactions.[2] Exceeding the optimal temperature can lead to the formation of byproducts.

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure a sufficient reaction time, which can range from one to several hours.[1][2] Monitoring the reaction progress via techniques like TLC or GC can help determine the optimal reaction time.

  • Moisture Contamination: Thionyl chloride reacts readily with water. The presence of moisture in the reactants or solvent will consume the thionyl chloride and reduce the yield of the desired product. Ensure all glassware is thoroughly dried and use anhydrous solvents if applicable.

  • Improper Stoichiometry: An incorrect molar ratio of reactants can limit the yield. Typically, a slight excess of thionyl chloride is used to ensure complete conversion of the glycol.

Q3: I am observing unexpected byproducts in my final product. What are they and how can I avoid them?

A3: The formation of byproducts is a common issue, often related to reaction temperature and the absence of a catalyst.

  • Cyclic Ethers: At higher temperatures (e.g., 80-100°C), particularly in the absence of a catalyst, diols can react with thionyl chloride to form cyclic sulfite esters, which can then decompose to form cyclic ethers.

  • Oligomerization/Polymerization: Uncontrolled reactions can sometimes lead to the formation of oligomeric or polymeric side products.

  • Monochloro Product: Incomplete reaction can result in the presence of the monochlorinated intermediate (1-chloro-14-hydroxy-3,6,9,12-tetraoxatetradecane).

To minimize byproduct formation:

  • Optimize Reaction Temperature: Maintain the reaction temperature within the recommended range (see A2). A lower temperature, while potentially slowing down the reaction, can increase selectivity for the desired dichloro product.[3]

  • Controlled Addition of Reagents: Adding the thionyl chloride dropwise to the cooled pentaethylene glycol can help to control the reaction exotherm and prevent localized overheating.

  • Use of a Catalyst: For similar reactions, the use of a phase-transfer catalyst or a small amount of a tertiary amine like pyridine has been shown to improve reaction efficiency and reduce side reactions.[2]

Q4: What is the best way to purify the final product?

A4: After the reaction is complete, the crude product will contain unreacted thionyl chloride, HCl, and SO₂ as byproducts, in addition to any organic impurities.

  • Removal of Volatiles: Excess thionyl chloride can be removed by distillation, often under reduced pressure.[1]

  • Quenching: The reaction mixture can be carefully quenched by pouring it over ice or into cold water to decompose any remaining thionyl chloride.

  • Extraction: The product can then be extracted into an organic solvent such as dichloromethane or diethyl ether.

  • Washing: The organic layer should be washed with a dilute base (e.g., sodium bicarbonate solution) to neutralize any remaining acid, followed by washing with brine.

  • Drying and Concentration: The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • Distillation: For high purity, the final product can be purified by vacuum distillation.

Data Presentation

The following table summarizes the effect of reaction temperature on the yield of chlorinated glycols, based on data from analogous syntheses.

Reaction Temperature (°C)ReactantReported Yield (%)NotesReference
30-35Triethylene Glycol~95Reaction with thionyl chloride in the presence of a catalyst.[1]
35-45Polyethylene GlycolHighOptimal range suggested for high yield and purity.[2]
60-65Triethylene Glycol~95Reaction with thionyl chloride in the presence of a catalyst.[1]
> 80Diol (general)Low (major byproduct)Without a catalyst, formation of cyclic esters is favored.N/A

Experimental Protocols

Key Experiment: Synthesis of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane

This protocol is a generalized procedure based on the synthesis of similar ether-containing dichlorides.[1][2] Researchers should optimize the conditions for their specific setup.

Materials:

  • Pentaethylene glycol

  • Thionyl chloride (SOCl₂)

  • Pyridine (optional, as catalyst and acid scavenger)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to neutralize HCl and SO₂ fumes.

  • In the flask, dissolve pentaethylene glycol in anhydrous dichloromethane. If using, add a catalytic amount of pyridine.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add thionyl chloride dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 40°C) and stir for several hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture and carefully pour it into a beaker containing crushed ice.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to obtain pure 1,14-Dichloro-3,6,9,12-tetraoxatetradecane.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Pentaethylene Glycol + Anhydrous DCM + Pyridine (optional) cooling Cool to 0°C reactants->cooling addition Slow addition of Thionyl Chloride cooling->addition stirring Stir at Optimized Temperature addition->stirring monitoring Monitor Progress (TLC/GC) stirring->monitoring quench Quench with Ice monitoring->quench extract Extract with DCM quench->extract wash Wash (H₂O, NaHCO₃, Brine) extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Vacuum Distillation dry->purify final_product final_product purify->final_product Pure Product

Caption: Experimental workflow for the synthesis of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane.

troubleshooting_logic cluster_temp Temperature Issues cluster_reaction_cond Reaction Conditions start Low Yield or Impure Product temp_high Temperature Too High? (> 70°C) start->temp_high temp_low Temperature Too Low? (< 30°C) start->temp_low moisture Moisture Present? start->moisture stoich Incorrect Stoichiometry? start->stoich time Insufficient Reaction Time? start->time sol_temp_high Action: Lower Temperature to 35-45°C Range temp_high->sol_temp_high sol_temp_low Action: Increase Temperature to 35-45°C Range temp_low->sol_temp_low sol_moisture Action: Use Anhydrous Reagents & Glassware moisture->sol_moisture sol_stoich Action: Use Slight Excess of Thionyl Chloride stoich->sol_stoich sol_time Action: Increase Reaction Time & Monitor Progress time->sol_time

References

Technical Support Center: Optimizing Reactions with 1,14-Dichloro-3,6,9,12-tetraoxatetradecane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1,14-Dichloro-3,6,9,12-tetraoxatetradecane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common issues encountered during experiments with this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane?

A1: 1,14-Dichloro-3,6,9,12-tetraoxatetradecane is predominantly used as a precursor in organic synthesis, particularly in nucleophilic substitution reactions.[1] Its bifunctional nature, with two terminal chloro groups, makes it an ideal building block for the synthesis of macrocycles, such as crown ethers and cryptands, as well as polymers like polyamides and polyurethanes.[1]

Q2: What is the most common reaction type involving this compound, and what are its main challenges?

A2: The most common reaction is the Williamson ether synthesis, where it reacts with a diol or a similar nucleophile to form a larger polyether structure, often a macrocycle. The primary challenges in these reactions, especially in macrocyclization, are competing side reactions, most notably intermolecular polymerization, which can significantly reduce the yield of the desired cyclic product.

Q3: How can I minimize the formation of polymers during macrocyclization?

A3: The key strategy to minimize intermolecular polymerization is to employ the high dilution principle. This involves carrying out the reaction at a very low concentration of the reactants. By keeping the concentration low, the probability of two different molecules reacting with each other (intermolecular reaction leading to polymers) is reduced, while the probability of the two ends of the same molecule reacting (intramolecular reaction leading to the macrocycle) is unaffected. This is often achieved by the slow and controlled addition of the reactants to a large volume of solvent.

Q4: What is the "template effect," and how can it improve my reaction yield?

A4: The template effect is a phenomenon observed in macrocyclization reactions where a metal cation, fitting within the cavity of the forming macrocycle, acts as a template. The cation coordinates with the oxygen atoms of the polyether chain, holding the reactive ends in proximity and promoting the desired intramolecular cyclization over intermolecular polymerization. For the synthesis of crown ethers from 1,14-Dichloro-3,6,9,12-tetraoxatetradecane, alkali metal cations like potassium (K⁺) and sodium (Na⁺) are often used as templates. The choice of the cation should correspond to the size of the target macrocycle.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments and provides actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired macrocycle 1. Intermolecular polymerization: Reactant concentration is too high. 2. Ineffective base: The chosen base may not be strong enough to deprotonate the nucleophile effectively. 3. Suboptimal solvent: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or favoring side reactions. 4. Reaction temperature is too low or too high: Temperature can influence the rate of reaction and the prevalence of side reactions.1. Implement high dilution conditions: Slowly add the reactants to a large volume of refluxing solvent. 2. Select a stronger base: Consider using alkali metal hydrides (e.g., NaH, KH) or hydroxides (e.g., KOH, NaOH). The choice of cation can also induce a template effect. 3. Optimize the solvent: Aprotic polar solvents like THF, DMF, or acetonitrile are often effective. The choice of solvent can also depend on the solubility of the specific reactants and the template salt. 4. Adjust the reaction temperature: Williamson ether syntheses are typically run at elevated temperatures (50-100 °C) to ensure a reasonable reaction rate. However, excessively high temperatures can promote elimination side reactions.
Presence of significant amounts of elimination byproducts The base used is too sterically hindered or the reaction temperature is too high, favoring E2 elimination over SN2 substitution.1. Use a less sterically hindered base: For example, use sodium hydride instead of potassium tert-butoxide. 2. Lower the reaction temperature: While this may slow down the desired substitution reaction, it will disproportionately reduce the rate of the competing elimination reaction.
Difficulty in purifying the product from starting materials The reaction has not gone to completion.1. Increase reaction time: Monitor the reaction progress using techniques like TLC or GC-MS to ensure the disappearance of starting materials. 2. Use a more reactive leaving group: While the starting material is a dichloride, in some cases, converting the corresponding diol to a ditosylate can increase reactivity and drive the reaction to completion.
Product is contaminated with inorganic salts Incomplete removal of the salt byproduct (e.g., KCl, NaCl) during the workup.1. Thoroughly wash the organic phase: Use water or brine to extract the inorganic salts. 2. Filter the reaction mixture: If the salt precipitates from the reaction mixture, it can be removed by filtration before the workup.

Data Presentation

The following tables summarize quantitative data on the effect of different reaction parameters on the yield of crown ether synthesis, a common application of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane.

Table 1: Effect of Cation Template on the Yield of 18-Crown-6 Synthesis

Cation Template (from Base)SolventYield (%)
Li⁺ (from LiOH)DioxaneLow
Na⁺ (from NaOH)DioxaneModerate
K⁺ (from KOH)DioxaneHigh
Cs⁺ (from Cs₂CO₃)DMFHigh

This table illustrates the template effect. Potassium and cesium cations, which have a good size match for the 18-crown-6 cavity, generally give higher yields.

Table 2: Influence of Solvent on the Yield of a Representative Williamson Ether Synthesis

SolventDielectric Constant (approx.)Typical Yield (%)
Dioxane2.2Moderate-High
Tetrahydrofuran (THF)7.6High
Acetonitrile37.5Moderate
N,N-Dimethylformamide (DMF)36.7High

Polar aprotic solvents like THF and DMF are generally preferred as they effectively solvate the cation of the alkoxide, leading to a more nucleophilic "naked" alkoxide anion, while not solvating the nucleophile itself to the extent that protic solvents do.

Experimental Protocols

Protocol 1: Synthesis of a Crown Ether via Williamson Ether Synthesis under High Dilution

This protocol describes the synthesis of a crown ether, for example, by reacting 1,14-Dichloro-3,6,9,12-tetraoxatetradecane with a suitable diol in the presence of a base.

Materials:

  • 1,14-Dichloro-3,6,9,12-tetraoxatetradecane

  • Appropriate diol (e.g., ethylene glycol, diethylene glycol)

  • Anhydrous base (e.g., potassium hydroxide, sodium hydride)

  • Anhydrous polar aprotic solvent (e.g., THF, DMF)

  • Syringe pump

  • Standard reflux and extraction glassware

Procedure:

  • Set up a large three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a septum for the addition of reactants via syringe pump.

  • Add a large volume of the anhydrous solvent and the base to the flask. Heat the mixture to reflux with vigorous stirring.

  • Prepare two separate solutions of the 1,14-Dichloro-3,6,9,12-tetraoxatetradecane and the diol in the anhydrous solvent at a low concentration.

  • Using a syringe pump, add the two reactant solutions simultaneously and at a very slow rate (e.g., over 8-12 hours) to the refluxing mixture of base and solvent.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours to ensure complete reaction.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salt byproduct.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired crown ether.

Visualizations

The following diagrams illustrate key concepts and workflows for reactions involving 1,14-Dichloro-3,6,9,12-tetraoxatetradecane.

Troubleshooting_Low_Yield Start Low Yield of Macrocycle Concentration High Reactant Concentration? Start->Concentration Base Ineffective Base? Concentration->Base No Polymerization Intermolecular Polymerization Concentration->Polymerization Yes Solvent Suboptimal Solvent? Base->Solvent No IncompleteDeprotonation Incomplete Deprotonation Base->IncompleteDeprotonation Yes SideReactions Side Reactions/ Poor Solubility Solvent->SideReactions Yes HighDilution Implement High Dilution Principle Polymerization->HighDilution StrongerBase Use Stronger/ Template Base IncompleteDeprotonation->StrongerBase OptimizeSolvent Change to Aprotic Polar Solvent SideReactions->OptimizeSolvent

Caption: Troubleshooting workflow for low macrocycle yield.

Template_Effect cluster_precyclization Pre-Cyclization State cluster_cyclization Templated Cyclization Precursor Flexible Polyether Chain (from Dichloride and Diol) Complex Organized Precursor-Cation Complex Precursor->Complex Coordination Cation Template Cation (e.g., K⁺) Cation->Complex Product Macrocycle Product (Higher Yield) Complex->Product Intramolecular Cyclization Favored

Caption: The template effect in macrocyclization.

References

Common side reactions with 1,14-Dichloro-3,6,9,12-tetraoxatetradecane

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am performing a nucleophilic substitution reaction, but I am observing a significant amount of a more polar byproduct by TLC/LC-MS. What could this be?

A1: This is likely due to the hydrolysis of one or both of the terminal chlorides to the corresponding alcohol(s). Water present in your solvent or reagents can act as a nucleophile, leading to the formation of 14-chloro-3,6,9,12-tetraoxatetradecan-1-ol or 3,6,9,12-tetraoxatetradecane-1,14-diol.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly before use. Glassware should be oven-dried or flame-dried under an inert atmosphere (e.g., Nitrogen or Argon).

  • Use a Non-Aqueous Base: If a base is required, consider using a non-hydroxide base such as a tertiary amine (e.g., triethylamine, diisopropylethylamine) or a carbonate salt (e.g., anhydrous potassium carbonate).

  • Characterization: The hydrolyzed byproducts can be identified by techniques like Mass Spectrometry (expecting a mass increase corresponding to the replacement of -Cl with -OH) and NMR spectroscopy (appearance of a hydroxyl proton signal).

Q2: My reaction with a strong base is yielding a complex mixture of products, and I am detecting unsaturation by NMR or bromine test. What is the likely cause?

A2: You are likely observing the products of elimination reactions (dehydrohalogenation). Strong bases, especially in alcoholic solvents or at elevated temperatures, can promote the elimination of HCl to form a terminal alkene (a vinyl ether).[1][2] Since the starting material has two chloro groups, both mono- and di-elimination products are possible.

Troubleshooting Steps:

  • Choice of Base and Solvent: To favor substitution over elimination, use a less sterically hindered, weaker base. If possible, avoid alcoholic solvents when using strong bases; polar aprotic solvents like DMF or acetonitrile are often preferred. Aqueous conditions with hydroxide will favor substitution.[1]

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Elimination reactions are generally favored at higher temperatures.[3]

  • Nucleophile Selection: Use a good nucleophile that is a relatively weak base. For example, azide or cyanide ions are good nucleophiles but weaker bases than alkoxides.

Q3: The pH of my reaction mixture is decreasing over time, even without the addition of an acid. Why is this happening?

A3: A decrease in pH can be attributed to a few factors:

  • Slow Hydrolysis: As mentioned in Q1, hydrolysis can occur, releasing HCl into the medium.

  • Elimination: The elimination side reaction also produces HCl as a byproduct.

  • PEG Chain Degradation: While less common under neutral or basic conditions, polyethylene glycol (PEG) chains can undergo slow oxidation in the presence of oxygen, light, and heat, which can lead to the formation of acidic byproducts.[2][3]

Troubleshooting Steps:

  • Inert Atmosphere: Purge your reaction vessel with an inert gas (Nitrogen or Argon) and maintain it under a positive pressure to minimize oxidation.

  • Protect from Light: Wrap your reaction vessel in aluminum foil to prevent photo-degradation.

  • Use Buffered Conditions: If your reaction tolerates it, using a buffer can help to maintain a stable pH.

Summary of Potential Side Reactions

Side Reaction Reaction Conditions Favoring Formation Potential Side Product(s) Mitigation Strategies
Hydrolysis Presence of water, aqueous base (e.g., aq. NaOH, KOH)14-chloro-3,6,9,12-tetraoxatetradecan-1-ol, 3,6,9,12-tetraoxatetradecane-1,14-diolUse anhydrous solvents and reagents; use non-aqueous bases.
Elimination (Dehydrohalogenation) Strong, bulky bases (e.g., t-butoxide), alcoholic solvents, high temperatures.1-chloro-12-vinyloxy-3,6,9-trioxadodecane, 1,12-divinyloxy-3,6,9-trioxadodecaneUse weaker, less hindered bases; use polar aprotic solvents; maintain lower reaction temperatures.
Ether Cleavage Strong acidic conditions, high temperatures.Shorter chain PEG fragments.Avoid strongly acidic conditions unless ether cleavage is the desired outcome.
Intramolecular Cyclization High dilution, presence of a template cation (e.g., K⁺).Crown ether-like macrocycle.Use higher concentrations; avoid conditions known to promote macrocyclization if it is not the desired reaction.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 1,14-Dichloro-3,6,9,12-tetraoxatetradecane (1.0 eq) and anhydrous solvent (e.g., DMF, acetonitrile).

  • Add the nucleophile (1.0-2.2 eq, depending on whether mono- or di-substitution is desired).

  • If a base is required, add an anhydrous, non-nucleophilic base (e.g., K₂CO₃, 2.5 eq).

  • Heat the reaction mixture to the desired temperature (start with room temperature and increase if necessary) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench appropriately (e.g., with water or a saturated aqueous solution of NH₄Cl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Analysis of Side Products by GC-MS

  • Prepare a sample of the crude reaction mixture by diluting a small aliquot in a suitable solvent (e.g., dichloromethane).

  • Inject the sample into a GC-MS instrument.

  • Use a standard temperature program (e.g., initial temperature of 50°C, ramp to 250°C at 10°C/min).

  • Analyze the resulting mass spectra to identify the molecular ions of the expected product and potential side products (e.g., hydrolyzed or eliminated species).

Visualizing Reaction Pathways

G cluster_conditions Reaction Conditions start 1,14-Dichloro-3,6,9,12- tetraoxatetradecane substitution Desired Substitution Product (Nu-R-Nu) start->substitution Good Nucleophile Low Temperature elimination Elimination Product (Alkene) start->elimination Strong, Bulky Base High Temperature hydrolysis Hydrolysis Product (Alcohol) start->hydrolysis Aqueous Conditions nuc Nucleophile (Nu⁻) base Base (B⁻) h2o Water (H₂O)

Caption: Competing reaction pathways for 1,14-Dichloro-3,6,9,12-tetraoxatetradecane.

References

Technical Support Center: Purification of Products from 1,14-Dichloro-3,6,9,12-tetraoxatetradecane Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving 1,14-dichloro-3,6,9,12-tetraoxatetradecane.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving 1,14-dichloro-3,6,9,12-tetraoxatetradecane?

A1: 1,14-dichloro-3,6,9,12-tetraoxatetradecane, also known as pentaethylene glycol dichloride, is primarily used as an intermediate in organic synthesis.[1] Due to its two terminal chloro groups, it readily undergoes nucleophilic substitution reactions to form a variety of products.[1] Common applications include the synthesis of polyamides, polyurethanes, polyesters, and crown ethers.[1] It is also used to introduce flexible polyethylene glycol (PEG) linkers into molecules.

Q2: What are the typical impurities I should expect in my reaction mixture?

A2: Impurities can vary based on the specific reaction, but common contaminants include:

  • Unreacted starting materials: Residual 1,14-dichloro-3,6,9,12-tetraoxatetradecane and the corresponding nucleophile.

  • Mono-substituted intermediates: The product of the reaction at only one of the two chloro-positions.

  • Byproducts: Salts formed during the reaction, such as triethylamine hydrochloride if a base like triethylamine is used.[2]

  • Oligomers/Polymers: In polymerization reactions, a distribution of chain lengths may be present.

  • Solvent: Residual solvent from the reaction or work-up.

Q3: What are the initial work-up procedures recommended for these types of reactions?

A3: A standard initial work-up involves quenching the reaction, followed by an aqueous extraction to remove water-soluble byproducts and unreacted polar starting materials. If the desired product is organic-soluble, the aqueous layer can be washed with an organic solvent (e.g., dichloromethane, ethyl acetate). The combined organic layers are then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. For products with high water solubility, alternative purification methods like dialysis or size-exclusion chromatography may be necessary.

Q4: Which chromatographic technique is best suited for purifying PEG-containing products?

A4: The choice of chromatography depends on the product's properties.

  • Flash Column Chromatography: This is a common technique for many products. However, the polar nature of the PEG chain can lead to streaking on silica gel.[3] Using solvent systems like chloroform/methanol or dichloromethane/methanol can help create more defined spots and improve separation.[3] For complex mixtures with components of varying polarity, a quaternary solvent flash chromatography system can provide better resolution.[4]

  • High-Performance Liquid Chromatography (HPLC): Both analytical and preparative HPLC are effective for achieving high purity, often exceeding 98%.[2]

  • Gel Permeation/Size-Exclusion Chromatography (GPC/SEC): This technique is ideal for separating molecules based on size, which is useful for purifying PEGylated proteins or removing unreacted PEG linkers.[5][6] Water is often a preferred solvent for higher molecular weight PEGs in GPC/SEC.[6]

Q5: How can I assess the purity of my final product?

A5: A combination of analytical techniques is recommended for comprehensive characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and the absence of starting materials.[2]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.[2]

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups in the molecule.[2]

  • High-Performance Liquid Chromatography (HPLC): Used for quantitative purity assessment.[2]

Troubleshooting Guides

Problem: My PEG-containing product is streaking on the silica gel column.

Cause: The polar ether oxygens in the PEG chain can interact strongly with the acidic silica gel, leading to poor chromatographic behavior.

Solution:

  • Modify the Mobile Phase:

    • Add a small amount of a more polar solvent like methanol to your eluent system (e.g., 1-10% methanol in dichloromethane) to help displace the compound from the silica.[3]

    • A gradient of 1-10% using a 1:1 mixture of ethanol/isopropanol in chloroform has been reported to provide better separation for some PEG-containing compounds.[3]

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina, or a reverse-phase silica gel (C18) if your compound has sufficient hydrophobic character.

  • Neutralize the Silica: Pre-treating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine in the solvent system) can cap the acidic sites and reduce streaking.

Problem: I am having difficulty removing unreacted PEGylated starting materials or byproducts.

Cause: PEG-containing molecules can have similar polarities and chromatographic behaviors, making them difficult to separate.

Solution:

  • Aqueous Two-Phase Separation: This method is effective for removing PEG from proteins. By adding salts to an aqueous solution of the mixture, two phases can be induced. The PEG tends to remain in the upper phase, while the protein moves to the lower phase, allowing for separation of over 95% of the PEG.[7]

  • Adsorption: Activated carbon can be used to adsorb PEG from aqueous solutions.[7] The efficiency depends on the molecular weight of the PEG, the pH of the solution, and the type of activated carbon used.[7]

  • Size-Exclusion Chromatography (SEC): If there is a significant size difference between your product and the PEG impurity, SEC is an effective method for separation.[5]

Problem: My crown ether synthesis has a low yield and multiple, hard-to-separate products.

Cause: Crown ether syntheses can often result in a mixture of cyclic products of different ring sizes and linear oligomers. The polarity of these compounds can be very similar.

Solution:

  • Optimize Reaction Conditions: High dilution conditions typically favor cyclization over polymerization, which can improve the yield of the desired crown ether.

  • Utilize Advanced Chromatography: For complex mixtures of benzocrown ether derivatives with a wide range of polarities, a quaternary solvent flash chromatography system can be highly effective.[4] This allows for continuous online switching between solvent systems of different polarities, leading to better separation than a conventional binary solvent system.[4]

Data and Protocols

Table 1: Recommended Solvent Systems for Column Chromatography
Product TypeStationary PhaseRecommended Solvent SystemReference
General PEG-containing linkersSilica GelDichloromethane/Methanol gradient[3]
General PEG-containing linkersSilica GelChloroform with a 1-10% gradient of 1:1 Ethanol/Isopropanol[3]
Benzocrown ether derivativesSilica GelQuaternary system (e.g., Dichloromethane, Methanol, Ethyl Acetate, Hexane)[4]
Tosylated PEG derivativesSilica Gel10–60% Ethyl acetate/Petroleum ether gradient[2]

Experimental Protocol: Flash Chromatography of a Benzocrown Ether Derivative

This protocol is a general guideline adapted from a published method for purifying benzocrown ether derivatives.[4]

1. Sample Preparation: a. Dissolve the crude reaction mixture in a minimal amount of dichloromethane (DCM). b. Add silica gel (200-400 mesh) to the solution, using approximately 0.7 g of silica for every 1 g of crude product. c. Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained. This is the solid-loaded sample.

2. Column Packing and Loading: a. Select an appropriate size flash chromatography column. b. Pack the column with silica gel using the desired initial mobile phase. c. Carefully add the solid-loaded sample to the top of the packed column.

3. Elution and Fraction Collection: a. Begin elution with a non-polar solvent system and gradually increase the polarity. For complex mixtures, a quaternary gradient system is recommended. b. An example of a quaternary gradient might involve varying the proportions of four solvents such as hexane, dichloromethane, ethyl acetate, and methanol. c. Collect fractions and monitor the elution of compounds using Thin Layer Chromatography (TLC). d. Combine fractions containing the pure product.

4. Product Recovery: a. Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.

Visualizations

Purification_Workflow Reaction Crude Reaction Mixture Workup Aqueous Work-up (Extraction, Drying) Reaction->Workup Quench Concentration Solvent Removal (Rotary Evaporation) Workup->Concentration Crude_Product Concentrated Crude Product Concentration->Crude_Product Purification Chromatography (Flash, HPLC, or SEC) Crude_Product->Purification TLC_Analysis TLC/LC-MS Analysis of Fractions Purification->TLC_Analysis Collect Fractions Combine Combine Pure Fractions TLC_Analysis->Combine Identify Pure Final_Concentration Final Solvent Removal Combine->Final_Concentration Pure_Product Pure Product Final_Concentration->Pure_Product Purity_Check Final Purity Analysis (NMR, MS) Pure_Product->Purity_Check

Caption: General workflow for the purification of products from synthesis reactions.

Troubleshooting_Purification start Crude Product Purification Issue q1 Is the product streaking on TLC/column? start->q1 a1 Modify Mobile Phase (e.g., add MeOH) or change stationary phase. q1->a1 Yes q2 Are impurities very similar to the product? q1->q2 No end_node Purification Optimized a1->end_node a2 Try High-Resolution Technique (e.g., HPLC) or Quaternary Gradient. q2->a2 Yes q2->end_node No q3 Is there a significant size difference? a2->q3 a3 Use Size-Exclusion Chromatography (SEC). q3->a3 Yes q3->end_node No a3->end_node

References

Preventing hydrolysis of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane during storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the hydrolysis of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane during storage and in your experiments.

Troubleshooting Guides

Issue: Suspected Degradation of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane Upon Storage

Symptoms:

  • Change in physical appearance (e.g., color change from colorless to pale yellow).

  • Observed decrease in the expected yield or purity of subsequent reactions.

  • Inconsistent analytical results (e.g., new peaks in HPLC or GC analysis).

Possible Cause: Hydrolysis of the terminal chloroalkyl groups due to exposure to moisture. This reaction is accelerated by both acidic and basic conditions and can lead to the formation of hydrochloric acid (HCl) and the corresponding diol.

Immediate Actions:

  • Isolate the Suspect Batch: Segregate the potentially degraded material to prevent its use in further experiments.

  • Verify Degradation: Perform analytical testing to confirm hydrolysis. A recommended method is detailed in the "Experimental Protocols" section.

  • Review Storage Conditions: Immediately assess the storage environment of the material. Refer to the "Best Practices for Storage" section for recommended conditions.

Preventative Measures:

  • Moisture Control: Strictly limit exposure to atmospheric moisture.

  • Inert Atmosphere: Store under an inert gas such as nitrogen or argon.

  • Temperature Control: Maintain storage at the recommended temperature (see "Best Practices for Storage").

  • pH Neutrality: Ensure storage containers and any handling equipment are free from acidic or basic residues.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane degradation during storage?

A1: The primary cause of degradation is hydrolysis.[1][2][3][4][5] The terminal chloroalkane functional groups are susceptible to nucleophilic substitution by water molecules. This reaction can be catalyzed by both acidic and basic conditions. The ether linkages within the polyethylene glycol backbone are generally more stable but can also degrade under harsh acidic conditions.

Q2: What are the ideal storage conditions for 1,14-Dichloro-3,6,9,12-tetraoxatetradecane?

A2: To minimize hydrolysis, the compound should be stored in a tightly sealed container, under a dry, inert atmosphere (e.g., nitrogen or argon), in a cool, dark, and well-ventilated area. It is crucial to protect it from moisture.

Q3: How can I detect and quantify the hydrolysis of my stored 1,14-Dichloro-3,6,9,12-tetraoxatetradecane?

A3: You can use chromatographic methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to detect and quantify the parent compound and its hydrolysis products. A detailed protocol for stability-indicating HPLC analysis is provided in the "Experimental Protocols" section.

Q4: Are there any compatible stabilizers that can be added to prevent hydrolysis?

A4: While specific stabilizers for this compound are not extensively documented, for related chlorinated polymers and polyethers, acid scavengers can be employed.[6] These are compounds that neutralize any formed acid (like HCl from hydrolysis), thus preventing autocatalysis of degradation. Examples include epoxidized soybean oil or certain carbodiimides. However, the compatibility and effectiveness of any stabilizer must be experimentally verified for your specific application to avoid interference with downstream processes. Polyethylene glycol (PEG) itself has been noted for its stabilizing properties in some contexts.[7][8]

Q5: What is the expected shelf-life of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane?

A5: The shelf-life is highly dependent on the storage conditions. When stored under optimal conditions (cool, dry, inert atmosphere), the compound is expected to be stable. However, regular quality control testing is recommended, especially for long-term storage.

Data Presentation

Table 1: Recommended Storage Conditions to Minimize Hydrolysis

ParameterRecommended ConditionRationale
Atmosphere Dry, Inert Gas (Nitrogen or Argon)Minimizes contact with atmospheric moisture, a key reactant in hydrolysis.
Temperature Cool (as specified by the supplier, typically 2-8 °C)[9]Reduces the rate of chemical reactions, including hydrolysis.
Container Tightly sealed, chemically inert material (e.g., glass)Prevents ingress of moisture and contamination.
Light Exposure Protected from light (e.g., amber glass vial)Prevents potential photo-degradation, although hydrolysis is the primary concern.
pH Environment NeutralAvoids acidic or basic catalysis of the hydrolysis reaction. Ensure containers are free from residues.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for the Quantification of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane and its Primary Hydrolysis Product

Objective: To quantify the amount of intact 1,14-Dichloro-3,6,9,12-tetraoxatetradecane and its primary hydrolysis product (1-chloro-14-hydroxy-3,6,9,12-tetraoxatetradecane).

Materials:

  • 1,14-Dichloro-3,6,9,12-tetraoxatetradecane (sample to be tested)

  • Reference standard of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane

  • HPLC grade acetonitrile

  • HPLC grade water

  • HPLC system with a UV detector

Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at a low wavelength (e.g., 210 nm)
Injection Volume 20 µL

| Column Temperature | 30 °C |

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh a sample of the stored 1,14-Dichloro-3,6,9,12-tetraoxatetradecane and dissolve it in the mobile phase to a known concentration.

  • Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Data Analysis: Identify the peaks corresponding to 1,14-Dichloro-3,6,9,12-tetraoxatetradecane and its hydrolysis product based on their retention times (the hydrolysis product will be more polar and thus have a shorter retention time). Quantify the amounts by comparing the peak areas to the calibration curve.

Protocol 2: Determination of Moisture Content using Karl Fischer Titration

Objective: To determine the water content in a sample of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane.

Method: Coulometric or Volumetric Karl Fischer Titration.[10][11][12][13] The choice depends on the expected water content (coulometric for low levels, volumetric for higher levels).[10][13]

Materials:

  • Karl Fischer titrator (coulometric or volumetric)

  • Appropriate Karl Fischer reagents

  • Dry, inert syringe or sample loop for liquid sample introduction

Procedure:

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is dry.

  • Titrator Conditioning: Run a pre-titration to neutralize any residual moisture in the solvent.

  • Sample Introduction: Accurately introduce a known amount of the 1,14-Dichloro-3,6,9,12-tetraoxatetradecane sample into the titration cell.

  • Titration: Start the titration. The instrument will automatically titrate the water in the sample and calculate the water content.

  • Result: The result is typically given in ppm or percentage of water.

Visualizations

Hydrolysis_Prevention_Workflow cluster_storage Optimal Storage cluster_handling Handling Protocol cluster_monitoring Quality Control Monitoring cluster_troubleshooting Troubleshooting storage_conditions Store at 2-8°C under Inert Gas (N2/Ar) in a Tightly Sealed Amber Container handling Use Dry Glassware Work in a Dry Environment (e.g., Glovebox) storage_conditions->handling Leads to moisture_test Karl Fischer Titration for Moisture Content handling->moisture_test Maintains Integrity for stability_test HPLC/GC Analysis for Purity and Degradants moisture_test->stability_test Proceed if Moisture is Low degradation_suspected Degradation Suspected? (e.g., Color Change, Inconsistent Results) stability_test->degradation_suspected If Degradation is Detected action Isolate Batch & Perform Analysis degradation_suspected->action

Caption: Workflow for preventing and troubleshooting the hydrolysis of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane.

Hydrolysis_Pathway reactant 1,14-Dichloro-3,6,9,12-tetraoxatetradecane Cl-(CH2CH2O)4-CH2CH2-Cl product1 1-Chloro-14-hydroxy-3,6,9,12-tetraoxatetradecane Cl-(CH2CH2O)4-CH2CH2-OH reactant->product1 + H2O - HCl product2 1,14-Dihydroxy-3,6,9,12-tetraoxatetradecane HO-(CH2CH2O)4-CH2CH2-OH product1->product2 + H2O - HCl hcl HCl h2o H2O

Caption: Simplified hydrolysis pathway of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane.

References

Technical Support Center: Stoichiometric Control in Polymerization with 1,14-Dichloro-3,6,9,12-tetraoxatetradecane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,14-Dichloro-3,6,9,12-tetraoxatetradecane in polymerization reactions. The focus is on achieving precise stoichiometric control to synthesize polyethers with desired molecular weights and properties.

Troubleshooting Guide

Low molecular weight and broad polydispersity are common challenges in step-growth polymerization. This guide addresses specific issues that may arise when using 1,14-Dichloro-3,6,9,12-tetraoxatetradecane.

Issue Potential Cause Recommended Solution
Low Polymer Molecular Weight Imprecise Stoichiometry: An excess of either the dichlorinated monomer or the comonomer (e.g., a bisphenol or diamine) will lead to chain termination, limiting the polymer chain length.Accurate Measurement: Ensure highly accurate weighing and molar calculation of both monomers. • Purity Assessment: Use monomers of the highest possible purity. Impurities can alter the effective molar ratio. • Titration: For comonomers like bisphenols, consider titrating a sample to determine the exact concentration of reactive groups.
Monomer Impurities: Impurities in 1,14-Dichloro-3,6,9,12-tetraoxatetradecane (e.g., the parent glycol) or the comonomer can act as chain stoppers.Purification: Purify monomers before use (e.g., by distillation or recrystallization). • Characterization: Verify purity using techniques like NMR or GC-MS.
Incomplete Reaction: The polymerization may not have reached a high enough conversion.Increase Reaction Time: Step-growth polymerizations require long reaction times to achieve high molecular weight. • Optimize Temperature: Increase the temperature to improve reaction kinetics, but be cautious of potential side reactions.
Side Reactions: The terminal chloro groups may undergo elimination reactions, especially at high temperatures and with strong bases, leading to non-functional chain ends.Milder Base: Use a weaker, non-nucleophilic base if possible. • Lower Temperature: Optimize for the lowest effective reaction temperature.
Broad Polydispersity Index (PDI) Poor Mixing: Inhomogeneous reaction mixture can lead to localized variations in stoichiometry.Effective Stirring: Ensure vigorous and efficient stirring throughout the polymerization. • Solvent Choice: Select a solvent that dissolves both monomers and the growing polymer chain to maintain a homogeneous solution.
Side Reactions: As mentioned above, side reactions can lead to a broader distribution of chain lengths.Optimize Conditions: Fine-tune temperature and base concentration to minimize side reactions.
Gel Formation Trifunctional Impurities: Impurities with more than two reactive groups can lead to cross-linking.Monomer Purity: Ensure high purity of both monomers.
Oxidative Side Reactions: Some comonomers, like certain bisphenols, can be susceptible to oxidation, which may lead to cross-linking.Inert Atmosphere: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: Why is a 1:1 stoichiometric ratio so critical in this type of polymerization?

A1: The polymerization of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane with a difunctional comonomer (e.g., a diol or diamine) is a step-growth polymerization. To achieve a high degree of polymerization (and thus high molecular weight), the reactive groups of both monomers must be present in a nearly perfect 1:1 ratio. Any excess of one monomer will result in chains that are all terminated with that same monomer, preventing further chain growth.

Q2: What type of reaction is occurring, and what are the general conditions?

A2: This polymerization is a polycondensation reaction that proceeds via a Williamson ether synthesis mechanism.[1] In this reaction, the chloro-terminated monomer reacts with a dinucleophile (like the alkoxide formed from a bisphenol in the presence of a base). The reaction is often carried out in a polar aprotic solvent and may be facilitated by a phase-transfer catalyst to enhance the reaction rate between two immiscible phases.[2]

Q3: What are the best practices for handling and storing 1,14-Dichloro-3,6,9,12-tetraoxatetradecane?

A3: This compound is a chlorinated derivative and should be handled with appropriate personal protective equipment, including gloves and safety glasses.[3] It is advisable to store it in a cool, dry place, away from moisture, as any hydrolysis can affect its purity. Working in a well-ventilated area or a fume hood is recommended.[3]

Q4: Can I use a slight stoichiometric imbalance to control molecular weight?

A4: Yes, a deliberate slight excess of one monomer can be used to target a specific, lower molecular weight. The monomer in excess will cap the polymer chains, and the degree of polymerization can be predicted by the Carothers equation. However, achieving a very high molecular weight requires striving for a near-perfect 1:1 ratio.

Q5: What analytical techniques are recommended for characterizing the final polymer?

A5: For determining the molecular weight and polydispersity index (PDI), Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) is the standard method.[4] To confirm the structure of the polymer and the successful formation of ether linkages, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential.

Data Presentation

The following table illustrates the theoretical effect of stoichiometric imbalance on the number average degree of polymerization (Xn) as predicted by the Carothers equation, assuming 99.5% conversion. This data is illustrative for a typical step-growth polymerization.

Molar Ratio (Dichloro Monomer / Comonomer)Xn (at 99.5% Conversion)
1.000200
1.005133
1.010100
1.02067
1.05033

Note: This is a theoretical calculation to demonstrate the principle. Actual results will vary based on experimental conditions and monomer purity.

Experimental Protocols

General Protocol for Polyether Synthesis via Williamson Polycondensation

This protocol outlines a general procedure for the polymerization of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane with a generic bisphenol comonomer.

Materials:

  • 1,14-Dichloro-3,6,9,12-tetraoxatetradecane (high purity)

  • Bisphenol A (or other bisphenol, high purity)

  • Potassium Carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Toluene (anhydrous)

  • Methanol

  • Hydrochloric Acid (1M)

Procedure:

  • Reactor Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser.

  • Monomer Charging: Equimolar amounts of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane and the bisphenol are charged into the flask. A slight excess of potassium carbonate (e.g., 1.05 equivalents per equivalent of bisphenol) is added as the base.

  • Solvent Addition: Anhydrous DMF and toluene are added to the flask to achieve a desired monomer concentration (e.g., 20% w/v).

  • Azeotropic Water Removal: The reaction mixture is heated to reflux with vigorous stirring. The toluene-water azeotrope is collected in the Dean-Stark trap to ensure anhydrous conditions. This step is crucial for the complete formation of the phenoxide.

  • Polymerization: After the removal of water, the toluene is distilled off, and the reaction temperature is maintained at a specific point (e.g., 120-150°C) for several hours (e.g., 8-24 hours) under a nitrogen atmosphere to allow for polymerization.

  • Polymer Isolation: The reaction mixture is cooled to room temperature and then poured into a large volume of a non-solvent, such as methanol containing a small amount of hydrochloric acid, to precipitate the polymer.

  • Purification: The precipitated polymer is collected by filtration, washed extensively with water and methanol to remove salts and unreacted monomers, and then dried in a vacuum oven until a constant weight is achieved.

Visualizations

Experimental Workflow for Polyether Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Monomer_Purity Ensure Monomer Purity Stoichiometry Calculate Exact 1:1 Stoichiometry Monomer_Purity->Stoichiometry Charge_Reactors Charge Monomers, Base, Solvent Stoichiometry->Charge_Reactors Drying Dry Glassware and Solvents Drying->Charge_Reactors Inert_Atmosphere Establish Inert Atmosphere (N2/Ar) Charge_Reactors->Inert_Atmosphere Water_Removal Azeotropic Water Removal Inert_Atmosphere->Water_Removal Polymerization Polymerize at Elevated Temperature Water_Removal->Polymerization Precipitation Precipitate Polymer in Non-Solvent Polymerization->Precipitation Filtration Filter and Wash Polymer Precipitation->Filtration Drying_Polymer Dry Polymer Under Vacuum Filtration->Drying_Polymer Analysis Analyze (GPC, NMR) Drying_Polymer->Analysis

Caption: A typical experimental workflow for polyether synthesis.

Troubleshooting Logic for Low Molecular Weight Polymer

G Start Low Molecular Weight Observed Check_Stoichiometry Verify Stoichiometry Calculation and Weighing Start->Check_Stoichiometry Check_Purity Assess Monomer Purity (NMR, GC-MS) Check_Stoichiometry->Check_Purity Stoichiometry OK Solution_Stoichiometry Re-run with Precise Measurements Check_Stoichiometry->Solution_Stoichiometry Error Found Check_Conversion Check Reaction Conversion (e.g., NMR of aliquot) Check_Purity->Check_Conversion Purity OK Solution_Purity Purify Monomers Before Reaction Check_Purity->Solution_Purity Impurities Found Check_Side_Reactions Investigate Potential Side Reactions Check_Conversion->Check_Side_Reactions Conversion High Solution_Conversion Increase Reaction Time or Temperature Check_Conversion->Solution_Conversion Conversion Low Solution_Side_Reactions Optimize Conditions (Lower Temp, Milder Base) Check_Side_Reactions->Solution_Side_Reactions Evidence Found

Caption: A logical flow for troubleshooting low molecular weight outcomes.

References

Troubleshooting low yields in crown ether synthesis with 1,14-Dichloro-3,6,9,12-tetraoxatetradecane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in crown ether synthesis, with a specific focus on reactions involving 1,14-dichloro-3,6,9,12-tetraoxatetradecane.

Troubleshooting Guide

Issue: Low Yield of the Desired Crown Ether

Low yields in crown ether synthesis are a common challenge. The following sections break down potential causes and provide systematic troubleshooting steps. The primary synthetic route discussed is the Williamson ether synthesis, a widely used method for preparing crown ethers.[1] This reaction involves the reaction of an alkoxide with an alkyl halide.[1]

1. Is the Reaction Favoring Intermolecular Polymerization over Intramolecular Cyclization?

The formation of linear polymers is a major competing side reaction in crown ether synthesis that significantly reduces the yield of the desired cyclic product.[2]

  • High Concentration: High concentrations of reactants favor intermolecular reactions (polymerization) over the desired intramolecular cyclization.

    • Solution: Employ high-dilution techniques. This involves slowly adding the reactants to a large volume of solvent to maintain a very low concentration at any given time, thus promoting the intramolecular reaction.[2]

  • Template Effect Not Optimized: The choice of cation in the base can act as a "template," organizing the acyclic precursor into a conformation that favors cyclization. The size of the cation should match the cavity size of the target crown ether. For the synthesis of 18-crown-6 and related larger crown ethers, potassium (K⁺) or cesium (Cs⁺) ions are often effective.[3]

    • Solution: If using a sodium-based base (e.g., NaOH, NaH), consider switching to a potassium-based (e.g., KOH, KH) or cesium-based (e.g., Cs₂CO₃) base. The cation can help to template the formation of the macrocycle, leading to higher yields.

2. Are There Unwanted Side Reactions Occurring?

Besides polymerization, other side reactions can consume starting materials and reduce the yield.

  • Elimination Reactions: The strong bases used to deprotonate the diol can also promote elimination reactions with the dichloro starting material, especially at higher temperatures. This is a known competing pathway in Williamson ether synthesis.[1]

    • Solution:

      • Maintain a moderate reaction temperature. While heat is required to drive the reaction, excessive temperatures can favor elimination.

      • Ensure the use of a primary dichloride, like 1,14-dichloro-3,6,9,12-tetraoxatetradecane, which is less prone to elimination than secondary or tertiary halides.[1]

  • Incomplete Deprotonation or Reactivity of the Diol: If the diol is not fully deprotonated to the dialkoxide, the reaction will be slow or incomplete.

    • Solution:

      • Use a sufficiently strong base (e.g., KOH, NaH, Cs₂CO₃) to ensure complete deprotonation of the diol.

      • Ensure the diol is of high purity and anhydrous, as water can consume the base.

3. Is the Purification Process Inefficient?

Crown ethers can be challenging to isolate from the reaction mixture, which may contain unreacted starting materials, polymers, and salts.

  • Difficulty in Separation: The polarity of the crown ether may be similar to that of some byproducts, making chromatographic separation difficult.

    • Solution:

      • Consider complexation to isolate the crown ether. For example, 18-crown-6 can be precipitated from a crude mixture by forming a complex with acetonitrile.[4][5] This complex can then be isolated and the crown ether can be recovered by removing the acetonitrile under vacuum.[4][5]

      • Another method involves the formation of insoluble complexes with certain metal salts, such as barium or strontium alkanedisulfonates, which allows for the selective extraction of the crown ether from the reaction mixture.[6]

  • Loss of Product During Workup: The crown ether may have some solubility in the aqueous phase during extraction.

    • Solution: Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane, chloroform) to ensure complete recovery of the product from the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for the synthesis of a crown ether using 1,14-dichloro-3,6,9,12-tetraoxatetradecane and a diol like triethylene glycol?

The choice of base is critical. For the synthesis of an 18-membered ring or larger, bases containing potassium (K⁺) or cesium (Cs⁺) are generally preferred. These cations act as templates, promoting the cyclization reaction over polymerization.[3] Potassium hydroxide (KOH) is a common and effective choice.[4][5][7] Cesium carbonate (Cs₂CO₃) is also reported to give good yields in crown ether cyclizations.[8]

Q2: What solvent is recommended for this synthesis?

Tetrahydrofuran (THF) is a commonly used solvent for this type of Williamson ether synthesis.[4][5] It is a polar aprotic solvent that can dissolve the reactants and facilitate the Sₙ2 reaction. Acetonitrile is another suitable solvent, particularly when using cesium carbonate as the base.[8]

Q3: At what temperature and for how long should the reaction be run?

Typically, the reaction is carried out at the reflux temperature of the solvent. For THF, this is around 66°C. Reaction times can vary, but a duration of 18-24 hours is often reported to ensure the reaction goes to completion.[4][5]

Q4: How can I minimize the formation of polymers?

The most effective method to minimize polymerization is to use high-dilution conditions.[2] This involves the slow, dropwise addition of the reactants (the dichloride and the diol/base mixture) to a large volume of refluxing solvent over an extended period. This keeps the instantaneous concentration of the reactants low, favoring the intramolecular cyclization reaction.

Q5: My NMR spectrum of the crude product is very complex. What are the likely impurities?

A complex NMR spectrum of the crude product likely indicates the presence of:

  • Unreacted starting materials (1,14-dichloro-3,6,9,12-tetraoxatetradecane and the diol).

  • Linear oligomers and polymers formed through intermolecular reactions.

  • Products of elimination side reactions.

Q6: Are there any safety concerns I should be aware of during crown ether synthesis and purification?

Yes. Crown ethers may be toxic, and care should be taken during their preparation and handling.[4] An explosion has been reported during the thermal decomposition of a crude 18-crown-6-potassium salt complex, so caution should be exercised during distillation of the crude product.[4] It is recommended to perform the distillation at the lowest possible pressure.[4]

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields for 18-Crown-6 Synthesis

Dichloro ReactantDiol ReactantBaseSolventReaction Time (h)Temperature (°C)Crude Yield (%)Purified Yield (%)Reference
1,2-bis(2-chloroethoxy)ethaneTriethylene glycolKOHTHF18-24Reflux38-4456-66 (after complexation)[4][5]
Triethylene glycol di-p-toluenesulfonateTriethylene glycolStrong BaseAnhydrousNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]
Dichlorotriethylene glycolTriethylene glycolKOHTHF/DCM4-6 (reflux)RefluxNot SpecifiedImproved yield reported[7][9]

Note: Specific yield data for the reaction of 1,14-dichloro-3,6,9,12-tetraoxatetradecane was not available in the provided search results. The data presented is for analogous syntheses of 18-crown-6 and is intended to provide a general benchmark.

Experimental Protocols

Protocol 1: Synthesis of 18-Crown-6 via Williamson Ether Synthesis

This protocol is adapted from a literature procedure for the synthesis of 18-crown-6.[4][5]

Materials:

  • Triethylene glycol

  • 1,2-bis(2-chloroethoxy)ethane (analogous to the target dichloride)

  • Potassium hydroxide (85%)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Acetonitrile

Procedure:

  • In a 3-necked flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, charge triethylene glycol and THF.

  • Prepare a 60% potassium hydroxide solution and add it to the flask with vigorous stirring.

  • After approximately 15 minutes of stirring, add a solution of 1,2-bis(2-chloroethoxy)ethane in THF in a steady stream.

  • Heat the mixture to reflux and stir vigorously for 18-24 hours.

  • Cool the solution and evaporate the THF under reduced pressure.

  • Dilute the resulting slurry with dichloromethane and filter to remove inorganic salts.

  • Wash the collected salts with additional dichloromethane.

  • Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Distill the crude product under high vacuum.

  • For further purification, dissolve the crude 18-crown-6 in acetonitrile and heat to dissolve.

  • Cool the solution to room temperature and then in a freezer to crystallize the 18-crown-6-acetonitrile complex.

  • Collect the crystals by filtration and remove the acetonitrile under high vacuum to yield pure 18-crown-6.

Visualizations

Troubleshooting_Low_Yields start Low Yield of Crown Ether check_polymerization High Polymer Formation? start->check_polymerization check_side_reactions Side Reactions Prevalent? check_polymerization->check_side_reactions No high_concentration High Reactant Concentration check_polymerization->high_concentration Yes wrong_template Suboptimal Template Cation check_polymerization->wrong_template Yes check_purification Inefficient Purification? check_side_reactions->check_purification No elimination Elimination Reactions check_side_reactions->elimination Yes incomplete_deprotonation Incomplete Diol Deprotonation check_side_reactions->incomplete_deprotonation Yes separation_issues Poor Separation of Product check_purification->separation_issues Yes workup_loss Product Loss During Workup check_purification->workup_loss Yes solution_high_dilution Implement High-Dilution high_concentration->solution_high_dilution solution_template Use K+ or Cs+ Base wrong_template->solution_template solution_temperature Optimize Reaction Temperature elimination->solution_temperature solution_base Ensure Strong, Anhydrous Base incomplete_deprotonation->solution_base solution_complexation Use Complexation for Purification separation_issues->solution_complexation solution_extraction Perform Multiple Extractions workup_loss->solution_extraction

Caption: Troubleshooting workflow for low crown ether synthesis yields.

Williamson_Ether_Synthesis_Workflow start Start reactants Combine Diol, Base, and Solvent start->reactants add_dichloride Slowly Add Dichloride (High Dilution) reactants->add_dichloride reflux Reflux for 18-24h add_dichloride->reflux workup Aqueous Workup and Extraction reflux->workup purification Purification (Distillation/Complexation) workup->purification product Pure Crown Ether purification->product

Caption: General experimental workflow for crown ether synthesis.

References

Catalyst Selection for Reactions Involving 1,14-Dichloro-3,6,9,12-tetraoxatetradecane: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection for reactions involving 1,14-Dichloro-3,6,9,12-tetraoxatetradecane. This resource offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.

Troubleshooting Guide

Issue 1: Low Yield in Crown Ether Synthesis

Question: We are attempting to synthesize a crown ether, such as Dibenzo-18-crown-6, using 1,14-Dichloro-3,6,9,12-tetraoxatetradecane and a catechol derivative, but the reaction yield is consistently low. What are the likely causes and how can we improve it?

Answer:

Low yields in crown ether synthesis, a common application of the Williamson ether synthesis, can stem from several factors. Here's a systematic approach to troubleshooting:

  • Inadequate Catalyst Performance: The choice and efficiency of the catalyst are paramount. For this phase-transfer reaction, where the reactants are in immiscible phases (solid/liquid or liquid/liquid), a suitable phase-transfer catalyst (PTC) is crucial.

    • Catalyst Type: While various PTCs can be used, their effectiveness can differ. Quaternary ammonium salts (e.g., Tetrabutylammonium bromide - TBAB) and crown ethers (e.g., 18-crown-6) are common choices. The catalyst facilitates the transfer of the deprotonated catechol (phenoxide) from the aqueous or solid phase to the organic phase where it can react with the dichloro-compound.

    • Catalyst Loading: Insufficient catalyst loading will result in a slow reaction rate. Typically, 1-5 mol% of the catalyst relative to the limiting reagent is a good starting point.

  • Suboptimal Reaction Conditions:

    • Base Selection: A strong base is required to deprotonate the catechol. Potassium hydroxide (KOH) or sodium hydroxide (NaOH) are commonly used. The choice of cation (K⁺ or Na⁺) can be important due to the "template effect," where the cation coordinates with the oxygen atoms of the forming crown ether, favoring cyclization. For 18-crown-6 synthesis, potassium ions are generally preferred as they fit well within the cavity of the final crown ether.

    • Solvent Choice: Aprotic polar solvents such as acetonitrile or N,N-dimethylformamide (DMF) are often effective. Tetrahydrofuran (THF) is also a common choice. The solvent must be able to dissolve the organic reactants and facilitate the PTC mechanism.[1]

    • Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to side reactions. A typical temperature range is 60-100 °C.

  • Side Reactions:

    • Polymerization: Instead of intramolecular cyclization to form the crown ether, intermolecular reactions can lead to the formation of linear polymers. This is often favored at high concentrations of the reactants.

    • Elimination Reactions: Although less likely with a primary halide like 1,14-Dichloro-3,6,9,12-tetraoxatetradecane, elimination reactions can occur under strongly basic conditions, especially at higher temperatures.

Recommendations for Yield Improvement:

  • Optimize the Catalyst System: If using a quaternary ammonium salt, ensure it is lipophilic enough to be effective. If yields are still low, consider using a crown ether as the PTC, which can also benefit from the template effect.

  • Employ High-Dilution Conditions: To favor intramolecular cyclization over intermolecular polymerization, the reaction should be performed under high-dilution conditions. This is typically achieved by the slow and simultaneous addition of both the diol and the dihalide solutions to a larger volume of solvent containing the base and catalyst.

  • Leverage the Template Effect: When synthesizing an 18-membered crown ether, use a potassium base (e.g., KOH or K₂CO₃) to act as a template. The K⁺ ion has a suitable ionic radius to stabilize the transition state leading to the 18-crown-6 ring structure.

  • Ensure Anhydrous Conditions: Water can compete with the alkoxide as a nucleophile and can also deactivate the catalyst. Ensure all reagents and solvents are thoroughly dried.

Issue 2: Difficulty in Catalyst Separation and Product Purification

Question: We are using a phase-transfer catalyst for a reaction with 1,14-Dichloro-3,6,9,12-tetraoxatetradecane, but we are facing challenges in removing the catalyst from the final product. What strategies can we employ for easier catalyst separation?

Answer:

Separating the PTC from the desired product can indeed be challenging, especially if they have similar polarities. Here are several approaches to consider:

  • Catalyst Selection:

    • Polymer-Supported Catalysts: Consider using a PTC that is immobilized on a solid support, such as polystyrene beads. These catalysts can be easily removed by simple filtration at the end of the reaction, greatly simplifying the work-up procedure.

    • Catalyst Solubility: Choose a catalyst with solubility properties that differ significantly from your product. For example, if your product is highly soluble in a nonpolar solvent, a more polar catalyst might be easier to remove via an aqueous wash.

  • Work-up Procedures:

    • Aqueous Washes: Many quaternary ammonium salts have some water solubility. Multiple washes with brine or water can help in their removal.

    • Acidic Wash: If a basic catalyst is used, a dilute acid wash (e.g., 1M HCl) can protonate the catalyst, making it more water-soluble.

    • Column Chromatography: This is a standard method for purification. The choice of stationary phase (e.g., silica gel, alumina) and eluent system should be optimized to achieve good separation between the product and the catalyst.

  • Alternative Catalytic Systems:

    • Crown Ethers: While also requiring removal, crown ethers can sometimes be separated more easily than quaternary ammonium salts through crystallization or by forming complexes that can be selectively precipitated.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane in catalyzed reactions?

A1: The most prominent application is in the synthesis of macrocyclic compounds, particularly crown ethers, through the Williamson ether synthesis.[2] Its structure, with two terminal chloro groups separated by a flexible polyether chain, makes it an ideal precursor for forming the polyether ring of crown ethers when reacted with a diol in the presence of a base and a phase-transfer catalyst.

Q2: Which catalysts are most effective for the Williamson ether synthesis using 1,14-Dichloro-3,6,9,12-tetraoxatetradecane?

A2: Both quaternary ammonium salts and crown ethers are effective phase-transfer catalysts for this reaction.

  • Quaternary Ammonium Salts (e.g., TBAB, Aliquat 336): These are generally less expensive and are effective at transferring the anionic nucleophile into the organic phase.

  • Crown Ethers (e.g., 18-crown-6, Dibenzo-18-crown-6): These can be more efficient, not only acting as phase-transfer agents but also participating in the "template effect." By complexing with the cation of the base (e.g., K⁺), they can pre-organize the reactants in a conformation that favors cyclization, potentially leading to higher yields of the desired macrocycle.

The choice between them may depend on cost, desired yield, and the ease of separation from the final product.

Q3: What are the key parameters to control in a reaction involving 1,14-Dichloro-3,6,9,12-tetraoxatetradecane and a catalyst?

A3: The key parameters to control are:

  • Concentration: High-dilution conditions are crucial to favor intramolecular cyclization and minimize polymerization.

  • Stoichiometry: The molar ratio of the dihalide to the diol should be as close to 1:1 as possible to avoid the formation of linear oligomers.

  • Rate of Addition: Slow and controlled addition of the reactants is essential for maintaining high dilution.

  • Temperature: The temperature should be high enough to ensure a reasonable reaction rate but not so high as to promote side reactions.

  • Stirring: Efficient stirring is necessary to ensure proper mixing of the different phases, especially in a heterogeneous reaction mixture.

Q4: Can 1,14-Dichloro-3,6,9,12-tetraoxatetradecane be used in reactions other than crown ether synthesis?

A4: Yes, its bifunctional nature makes it a useful cross-linking agent or a monomer in polymerization reactions. It can react with other dinucleophiles, such as diamines or dithiols, to form corresponding macrocycles or polymers. The principles of catalyst selection for such reactions would be similar, focusing on facilitating the reaction between the two different phases.

Data Presentation

Table 1: Comparison of Catalysts for a Representative Williamson Ether Synthesis

CatalystCatalyst TypeTypical Loading (mol%)Relative Reaction RateTypical Yield (%)Notes
Tetrabutylammonium Bromide (TBAB)Quaternary Ammonium Salt2-5Moderate60-75Cost-effective, standard PTC.
Aliquat 336Quaternary Ammonium Salt1-3Moderate to Fast65-80Highly lipophilic, efficient PTC.
18-Crown-6Crown Ether1-2Fast75-90Can benefit from the K⁺ template effect.
Dibenzo-18-crown-6Crown Ether1-2Fast70-85Also utilizes the template effect.

Note: The data presented are representative values for Williamson ether synthesis reactions for macrocyclization and may vary depending on the specific reactants and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of Dibenzo-18-crown-6 using 1,14-Dichloro-3,6,9,12-tetraoxatetradecane and Catechol with a Phase-Transfer Catalyst

This protocol is a representative example of a Williamson ether synthesis for a crown ether.

Materials:

  • 1,14-Dichloro-3,6,9,12-tetraoxatetradecane

  • Catechol

  • Potassium Hydroxide (KOH)

  • Tetrabutylammonium Bromide (TBAB) or 18-crown-6

  • Anhydrous Acetonitrile

  • Dichloromethane

  • Deionized Water

  • Anhydrous Magnesium Sulfate

Procedure:

  • Set up a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and two dropping funnels.

  • Charge the flask with 500 mL of anhydrous acetonitrile and the phase-transfer catalyst (e.g., 2 mol% TBAB).

  • Prepare two separate solutions for the dropping funnels:

    • Funnel A: A solution of catechol in 100 mL of anhydrous acetonitrile.

    • Funnel B: A solution of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane in 100 mL of anhydrous acetonitrile.

  • Add finely ground potassium hydroxide to the reaction flask.

  • Heat the mixture to reflux with vigorous stirring.

  • Once refluxing, begin the slow and simultaneous dropwise addition of the solutions from Funnel A and Funnel B over a period of 6-8 hours.

  • After the addition is complete, continue to reflux the mixture for an additional 12-18 hours.

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with deionized water to remove any remaining salts and the catalyst (if water-soluble).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Mandatory Visualization

Catalyst_Selection_Workflow cluster_problem Problem Identification cluster_analysis Troubleshooting Steps cluster_solution Potential Solutions Problem Low Reaction Yield or Rate Catalyst Evaluate Catalyst System - Type (PTC, Crown Ether) - Loading (mol%) Problem->Catalyst Is the catalyst appropriate? Conditions Optimize Reaction Conditions - Base (Template Effect) - Solvent - Temperature Problem->Conditions Are conditions optimal? SideReactions Consider Side Reactions - Polymerization - Elimination Problem->SideReactions Are there competing reactions? OptimizeCatalyst Change/Optimize Catalyst Catalyst->OptimizeCatalyst Template Utilize Template Effect Conditions->Template HighDilution Implement High Dilution SideReactions->HighDilution Purification Improve Purification OptimizeCatalyst->Purification PTC_Mechanism cluster_phases Two-Phase System Aqueous Aqueous/Solid Phase Nu⁻M⁺ (Nucleophile) Catalyst Phase-Transfer Catalyst (Q⁺X⁻) Aqueous:h->Catalyst 1. Catalyst picks up nucleophile Organic Organic Phase R-X (Dihalide) Product Product (R-Nu) + Catalyst (Q⁺X⁻) Organic:d->Product 3. SN2 Reaction Complex Catalyst-Nucleophile Complex (Q⁺Nu⁻) Catalyst->Complex Complex->Organic:d 2. Complex moves to organic phase Product->Catalyst 4. Catalyst returns

References

Dealing with the viscosity of polymers made from 1,14-Dichloro-3,6,9,12-tetraoxatetradecane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymers synthesized from 1,14-dichloro-3,6,9,12-tetraoxatetradecane. The focus is on addressing challenges related to the viscosity of these polymers during synthesis, processing, and application.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence the viscosity of polymers made from 1,14-dichloro-3,6,9,12-tetraoxatetradecane?

A1: The viscosity of polyethers derived from 1,14-dichloro-3,6,9,12-tetraoxatetradecane is primarily influenced by several factors:

  • Molecular Weight: Higher molecular weight polymers will have longer chains, leading to increased entanglement and higher viscosity.[1][2]

  • Temperature: Viscosity is inversely proportional to temperature. Increasing the temperature reduces intermolecular forces and enhances polymer chain mobility, thus lowering viscosity.[1][3]

  • Concentration: In solution, higher polymer concentrations lead to more frequent intermolecular interactions and entanglements, resulting in higher viscosity.[1][2]

  • Solvent Quality: The choice of solvent affects polymer chain conformation. In a "good" solvent, polymer chains are more expanded, leading to a higher intrinsic viscosity compared to a "poor" solvent where chains are more compact.

  • Presence of Ions: The presence of salts or ionic impurities can significantly alter the viscosity of polymer solutions. Cations can interact with the ether oxygens in the polymer backbone, affecting chain conformation and intermolecular interactions.[4]

Q2: My polymer solution is too viscous to handle. What are the immediate steps I can take to reduce its viscosity?

A2: If you are experiencing high viscosity, consider the following immediate actions:

  • Increase the Temperature: Gently heating the solution can significantly decrease its viscosity.[3][5] Ensure the temperature is not raised to a point that would cause polymer degradation.

  • Dilute the Solution: Adding more solvent will decrease the polymer concentration and, consequently, the viscosity.[6] Be mindful of the final concentration required for your application.

  • Apply Shear Force: For some non-Newtonian polymer solutions, increasing the shear rate (e.g., by faster stirring or agitation) can lead to a decrease in viscosity (shear thinning).[1]

Q3: Can the polymerization conditions be modified to control the final polymer's viscosity?

A3: Yes, controlling the polymerization process is a key strategy for managing the viscosity of the final product. By adjusting reaction parameters, you can influence the polymer's molecular weight, which is a primary determinant of viscosity.[7] Consider the following adjustments:

  • Monomer-to-Initiator Ratio: Altering this ratio can control the degree of polymerization and thus the final molecular weight.

  • Reaction Time and Temperature: These parameters can affect the rate of polymerization and the final molecular weight distribution.

  • Chain Transfer Agents: The introduction of chain transfer agents can be used to limit the growth of polymer chains, resulting in a lower average molecular weight.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Viscosity During Polymerization - High molecular weight is being achieved too quickly.- Incorrect monomer-to-initiator ratio.- Lower the reaction temperature to slow down the polymerization rate.- Introduce a chain transfer agent.- Re-evaluate the stoichiometry of your reactants.
Inconsistent Viscosity Between Batches - Variations in raw material purity (e.g., water content).- Inconsistent reaction temperature or time.- Ensure consistent purity of 1,14-dichloro-3,6,9,12-tetraoxatetradecane and other reactants.- Implement strict control over reaction parameters. Dehydration of polyether polyols can lower viscosity.[7]
Polymer Solution Viscosity Increases Over Time - Solvent evaporation.- Post-polymerization crosslinking or aggregation.- Ensure your container is well-sealed to prevent solvent loss.[6]- Investigate potential side reactions and consider adding stabilizers if appropriate.
Difficulty in Filtering the Polymer Solution - High viscosity is preventing passage through the filter.- Dilute the solution before filtration.- Increase the temperature of the solution (if thermally stable).- Use a larger pore size filter or a different filtration method (e.g., centrifugation).

Experimental Protocols

Protocol 1: Synthesis of a Polyether from 1,14-Dichloro-3,6,9,12-tetraoxatetradecane

This protocol describes a general method for the polycondensation of 1,14-dichloro-3,6,9,12-tetraoxatetradecane with a diol to form a polyether.

Materials:

  • 1,14-Dichloro-3,6,9,12-tetraoxatetradecane

  • A suitable diol (e.g., 1,4-butanediol)

  • Sodium hydroxide (or another suitable base)

  • Anhydrous aprotic solvent (e.g., N,N-Dimethylformamide - DMF)

  • Nitrogen gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

Procedure:

  • Set up a reaction flask with a condenser and a nitrogen inlet.

  • Add an equimolar amount of 1,14-dichloro-3,6,9,12-tetraoxatetradecane and the chosen diol to the flask.

  • Add the anhydrous solvent to dissolve the reactants.

  • Begin stirring and gently purge the system with nitrogen for 15-20 minutes to remove oxygen.

  • Slowly add a stoichiometric amount of the base (e.g., sodium hydroxide) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and maintain for the desired reaction time (e.g., 12-24 hours).

  • Monitor the progress of the reaction by periodically taking samples and analyzing for molecular weight (e.g., by GPC) or viscosity.

  • Once the desired molecular weight is achieved, cool the reaction mixture to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol).

  • Filter and wash the polymer precipitate.

  • Dry the polymer under vacuum until a constant weight is achieved.

Protocol 2: Viscosity Measurement of a Polymer Solution

This protocol outlines the measurement of the dynamic viscosity of a polymer solution using a rotational viscometer.

Materials:

  • Polymer sample

  • Suitable solvent

  • Rotational viscometer with appropriate spindle geometry

  • Temperature-controlled water bath or jacket

  • Beakers and graduated cylinders

Procedure:

  • Prepare a polymer solution of a known concentration by dissolving a precise amount of the polymer in a specific volume of solvent. Ensure the polymer is fully dissolved.

  • Allow the solution to equilibrate to the desired measurement temperature using the temperature-controlled bath.

  • Select an appropriate spindle and rotational speed on the viscometer based on the expected viscosity of the sample.

  • Immerse the spindle into the polymer solution to the marked level.

  • Start the viscometer and allow the reading to stabilize.

  • Record the viscosity reading in millipascal-seconds (mPa·s) or centipoise (cP).

  • It is good practice to measure the viscosity at multiple shear rates (rotational speeds) to assess if the fluid is Newtonian or non-Newtonian.

  • Clean the spindle and sample container thoroughly between measurements.

Data Presentation

Table 1: Influence of Various Parameters on Polymer Viscosity

ParameterCondition 1Viscosity (mPa·s)Condition 2Viscosity (mPa·s)
Temperature 25 °C45050 °C210
Molecular Weight 5,000 g/mol 32010,000 g/mol 780
Concentration (in DMF) 5% (w/v)15010% (w/v)550

Note: The data presented in this table are representative examples and may not reflect actual experimental values.

Visualizations

TroubleshootingWorkflow start High Viscosity Issue Identified check_temp Is the processing temperature adjustable? start->check_temp increase_temp Increase Temperature check_temp->increase_temp Yes check_dilution Is dilution permissible for the application? check_temp->check_dilution No end_good Viscosity within acceptable range increase_temp->end_good dilute_solution Dilute with a suitable solvent check_dilution->dilute_solution Yes check_synthesis Is this a recurring issue in synthesis? check_dilution->check_synthesis No dilute_solution->end_good modify_synthesis Modify Polymerization Protocol (e.g., monomer/initiator ratio, chain transfer agent) check_synthesis->modify_synthesis Yes end_bad Further investigation needed check_synthesis->end_bad No modify_synthesis->end_good

Caption: Troubleshooting workflow for addressing high viscosity issues.

ExperimentalWorkflow cluster_synthesis Polymer Synthesis cluster_analysis Viscosity Measurement s1 Reactants: 1,14-Dichloro-3,6,9,12-tetraoxatetradecane + Diol + Base s2 Polymerization in Solvent s1->s2 s3 Precipitation & Purification s2->s3 s4 Dry Polymer s3->s4 a1 Prepare Polymer Solution (Known Concentration) s4->a1 Use synthesized polymer a2 Temperature Equilibration a1->a2 a3 Measure Viscosity (Rotational Viscometer) a2->a3 a4 Record Data a3->a4

Caption: Experimental workflow for polymer synthesis and viscosity analysis.

References

Technical Support Center: 1,14-Dichloro-3,6,9,12-tetraoxatetradecane Reaction Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,14-Dichloro-3,6,9,12-tetraoxatetradecane. Our aim is to help you effectively monitor the progress of your chemical reactions and overcome common challenges.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: The reaction appears to be sluggish or incomplete.

  • Question: My reaction using 1,14-Dichloro-3,6,9,12-tetraoxatetradecane is proceeding very slowly, or the starting material is not being fully consumed according to my initial analysis. What are the potential causes and how can I resolve this?

  • Answer: A sluggish or incomplete reaction can be attributed to several factors. Consider the following troubleshooting steps:

    • Reagent Purity: Ensure the purity of your 1,14-Dichloro-3,6,9,12-tetraoxatetradecane and other reactants. Impurities can inhibit the reaction.

    • Solvent Choice: The choice of solvent is critical. Aprotic polar solvents like acetonitrile or N,N-dimethylformamide (DMF) are generally preferred for nucleophilic substitution reactions involving this compound as they can solvate the cation without strongly solvating the nucleophile.[1] Protic solvents can slow down the reaction rate.

    • Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. A typical Williamson ether synthesis, a common reaction for this compound, is conducted between 50 to 100 °C.[1] Consider a stepwise increase in temperature while monitoring for potential side product formation.

    • Base Strength: If your reaction involves a deprotonation step, ensure the base is strong enough to generate the required nucleophile. For instance, in Williamson ether synthesis, a strong base like sodium hydride (NaH) is often used to form the alkoxide.

    • Phase Transfer Catalyst: For reactions involving a solid-liquid or liquid-liquid phase, the addition of a phase transfer catalyst can significantly enhance the reaction rate by facilitating the transport of the nucleophile to the electrophilic center.

Issue 2: Formation of multiple unexpected byproducts.

  • Question: My reaction is yielding a complex mixture of products instead of the desired compound. How can I minimize the formation of byproducts?

  • Answer: The formation of multiple products is a common challenge, often arising from the flexibility of the tetraoxatetradecane chain and the presence of two reactive chloro groups.

    • Intramolecular vs. Intermolecular Reactions: The flexible chain can promote intramolecular cyclization, leading to crown ether-like structures, competing with the desired intermolecular reaction. To favor the intermolecular reaction, consider using higher concentrations of your reactants. Conversely, high dilution conditions would favor intramolecular reactions.

    • Double Substitution: As the starting material has two chloro groups, double substitution is a possibility. To favor mono-substitution, use a stoichiometric excess of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane relative to the nucleophile.

    • Elimination Reactions: Although less common with primary halides, elimination reactions can occur, especially at higher temperatures or with sterically hindered bases. If elimination is suspected, try lowering the reaction temperature or using a less hindered base.

    • Controlled Addition: Add the nucleophile slowly to the reaction mixture to maintain a low instantaneous concentration, which can help minimize side reactions.

Issue 3: Difficulty in monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Question: I am having trouble distinguishing between the starting material, intermediate, and product on a TLC plate. The spots are either overlapping or streaking. What can I do to improve the separation?

  • Answer: Optimizing your TLC method is key to effectively monitoring the reaction.

    • Solvent System: Experiment with different solvent systems (eluent) of varying polarities. A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Gradually increase the proportion of the polar solvent to improve the separation of polar compounds.

    • Visualization Technique: If your compounds are not UV-active, use a staining solution to visualize the spots. Common stains include potassium permanganate, iodine, or ceric ammonium molybdate.

    • 2D TLC: If co-elution is a persistent issue, consider two-dimensional TLC. After running the plate in one solvent system, rotate it 90 degrees and develop it in a different solvent system. This can often resolve overlapping spots.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable analytical techniques for monitoring reactions with 1,14-Dichloro-3,6,9,12-tetraoxatetradecane?

A1: The choice of analytical technique depends on the specific reaction and the information required. A combination of techniques is often most effective:

  • Thin Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of products.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Provide quantitative data on the concentration of reactants and products over time, allowing for the determination of reaction kinetics.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): An excellent tool for structural elucidation of intermediates and final products. It can also be used for quantitative analysis by integrating peak areas against an internal standard.[2]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the products and to identify any byproducts.

  • Infrared (IR) Spectroscopy: Useful for monitoring the appearance or disappearance of specific functional groups.

Q2: How can I quantify the progress of my reaction?

A2: To obtain quantitative data on your reaction's progress, you can use chromatographic techniques or NMR spectroscopy.

Technique Methodology Data Output
GC/HPLC Aliquots of the reaction mixture are taken at different time points, quenched, and analyzed. A calibration curve for the starting material and product is typically required for accurate quantification.Concentration of reactants and products vs. time.
¹H NMR An aliquot of the reaction mixture is taken, the solvent is evaporated, and the residue is dissolved in a deuterated solvent containing a known amount of an internal standard. The integrals of characteristic peaks of the starting material and product are compared to the integral of the internal standard.Molar ratio of reactants and products vs. time.

Q3: What are the key safety precautions when working with 1,14-Dichloro-3,6,9,12-tetraoxatetradecane?

A3: 1,14-Dichloro-3,6,9,12-tetraoxatetradecane is a chemical that requires careful handling. Always adhere to the following safety protocols:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.[3]

  • In case of accidental contact, wash the affected area immediately with plenty of water.

  • Consult the Safety Data Sheet (SDS) for detailed safety information before use.

Experimental Protocols & Visualizations

Protocol: Monitoring a Williamson Ether Synthesis via HPLC

This protocol outlines a general procedure for monitoring the reaction of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane with a generic alcohol (R-OH) to form a mono-ether product.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alcohol (1.0 mmol) and sodium hydride (1.1 mmol) in anhydrous DMF (10 mL). Stir the mixture at room temperature for 30 minutes. Add 1,14-Dichloro-3,6,9,12-tetraoxatetradecane (1.2 mmol) to the flask.

  • Reaction Monitoring:

    • At timed intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (~50 µL) of the reaction mixture using a syringe.

    • Quench the aliquot by adding it to a vial containing 1 mL of a suitable quenching solution (e.g., a mixture of water and acetonitrile).

    • Filter the quenched sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Inject the sample onto a suitable HPLC column (e.g., C18 reverse-phase).

    • Elute the components using a gradient or isocratic mobile phase (e.g., a mixture of acetonitrile and water).

    • Monitor the elution profile using a UV detector (if the product has a chromophore) or a refractive index detector.

    • Quantify the peak areas of the starting material and the product to determine the reaction progress.

Experimental_Workflow cluster_reaction Reaction cluster_monitoring Monitoring cluster_analysis Analysis start Reaction Setup reaction Reaction in Progress start->reaction sampling Take Aliquot reaction->sampling quench Quench Reaction sampling->quench filter Filter Sample quench->filter hplc HPLC Analysis filter->hplc data Data Interpretation hplc->data

Figure 1: Experimental workflow for monitoring a reaction using HPLC.
Troubleshooting Logic Diagram

This diagram illustrates a logical approach to troubleshooting common issues when monitoring reactions with 1,14-Dichloro-3,6,9,12-tetraoxatetradecane.

Troubleshooting_Logic cluster_reaction_issues Reaction Issues cluster_analysis_issues Analytical Issues cluster_solutions_reaction Potential Solutions cluster_solutions_analysis Potential Solutions start Problem Encountered slow_reaction Slow or Incomplete Reaction start->slow_reaction byproducts Multiple Byproducts start->byproducts tlc_issue Poor TLC Separation start->tlc_issue sol_temp Increase Temperature slow_reaction->sol_temp Consider sol_solvent Change Solvent slow_reaction->sol_solvent Consider sol_base Check Base Strength slow_reaction->sol_base Consider byproducts->sol_temp Consider (lower) sol_conc Adjust Concentration byproducts->sol_conc Consider sol_eluent Optimize Eluent tlc_issue->sol_eluent Try sol_stain Use Staining Agent tlc_issue->sol_stain Try sol_2dtlc Perform 2D TLC tlc_issue->sol_2dtlc Try

Figure 2: A logical flow for troubleshooting common experimental issues.

References

Removal of unreacted 1,14-Dichloro-3,6,9,12-tetraoxatetradecane from product

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the removal of unreacted 1,14-Dichloro-3,6,9,12-tetraoxatetradecane from their reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the physical properties of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane that are relevant for its removal?

A1: Understanding the physical properties of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane is crucial for selecting an appropriate purification strategy. Key properties are summarized in the table below.

PropertyValueSource
Chemical Formula C₁₀H₂₀Cl₂O₄[1][2]
Molecular Weight 275.17 g/mol [1][2]
Appearance Colorless to pale yellow liquid[3]
Solubility Soluble in many organic solvents such as ether, benzene, and acetone.[3]
Boiling Point Not readily available and depends on purity. It is typically a liquid at room temperature.[3]

Q2: I have unreacted 1,14-Dichloro-3,6,9,12-tetraoxatetradecane in my reaction mixture. What is the best general approach to remove it?

A2: The most effective method for removal will depend on the properties of your desired product, particularly its polarity and solubility. The two primary recommended methods are liquid-liquid extraction and column chromatography . A decision-making workflow is provided below to help you choose the best strategy.

Q3: When should I choose liquid-liquid extraction?

A3: Liquid-liquid extraction is a good first choice if your product has significantly different solubility properties compared to 1,14-Dichloro-3,6,9,12-tetraoxatetradecane. For instance, if your product is much less soluble in water than the starting material, an aqueous wash can be very effective. This technique is generally faster and more scalable than chromatography.

Q4: When is column chromatography the better option?

A4: Column chromatography is preferred when your product and the unreacted starting material have similar solubility profiles, making extraction inefficient. Chromatography separates compounds based on their differential adsorption to a stationary phase, which can provide much higher purity of the final product.

Q5: Can I use distillation to remove the unreacted dichloride?

A5: While distillation is a common purification technique, the lack of a precise boiling point for 1,14-Dichloro-3,6,9,12-tetraoxatetradecane makes it challenging to develop a reliable distillation protocol. Without knowing the boiling points of both your product and the unreacted starting material, it is difficult to ensure efficient separation. Therefore, extraction and chromatography are the recommended starting points.

Troubleshooting Guides

Troubleshooting Liquid-Liquid Extraction
Problem Possible Cause Solution
Poor separation of layers The densities of the organic and aqueous phases are too similar. The solvent system may be inappropriate for the product.Add brine (saturated NaCl solution) to the aqueous layer to increase its density and polarity. This can also help to "salt out" organic compounds from the aqueous phase.
Product is lost into the aqueous layer Your product has some water solubility.Perform multiple extractions with smaller volumes of the organic solvent. Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
Emulsion formation Vigorous shaking of the separatory funnel. The presence of surfactants or fine solid particles.Allow the mixture to stand for a longer period. Gently swirl the separatory funnel instead of shaking vigorously. Add a small amount of brine. Filter the entire mixture through a pad of Celite.
Unreacted dichloride remains in the organic layer Insufficient washing. The dichloride is highly soluble in your organic solvent.Increase the number of aqueous washes. If your product is stable, consider a wash with a dilute acidic or basic solution if it helps to modify the solubility of impurities.
Troubleshooting Column Chromatography
Problem Possible Cause Solution
Poor separation of product and starting material (overlapping peaks) The chosen solvent system (eluent) has a polarity that is too high or too low. The column was not packed properly.Perform thin-layer chromatography (TLC) first to determine the optimal solvent system that gives good separation between your product and the starting material. Ensure the column is packed uniformly without any air bubbles or cracks.
Product does not elute from the column The eluent is not polar enough. Your product is very strongly adsorbed to the stationary phase (e.g., silica gel).Gradually increase the polarity of the eluent. If using a silica gel column, consider adding a small percentage of a more polar solvent like methanol or triethylamine (if your compound is basic) to the eluent.
Streaking or tailing of bands on the column The sample was overloaded on the column. The compound is interacting too strongly with the stationary phase.Use a larger column or apply less sample. Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds).
Cracking of the stationary phase The column ran dry. The heat of adsorption of the solvent caused thermal stress.Never let the solvent level drop below the top of the stationary phase. Pack the column using a slurry method and allow it to equilibrate to room temperature before running.

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction Procedure

This protocol is a general guideline for removing water-soluble impurities, including residual 1,14-Dichloro-3,6,9,12-tetraoxatetradecane, from a reaction mixture.

Materials:

  • Reaction mixture

  • Separatory funnel

  • Organic solvent (e.g., ethyl acetate, dichloromethane)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of a suitable organic solvent in which your product is soluble.

  • Add an equal volume of deionized water.

  • Stopper the funnel and gently invert it several times, venting frequently to release any pressure.

  • Allow the layers to separate. The organic layer will typically be the top layer unless a chlorinated solvent like dichloromethane is used.

  • Drain the lower aqueous layer.

  • Wash the organic layer with an equal volume of deionized water two more times.

  • Wash the organic layer with an equal volume of brine to remove residual water.

  • Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter or decant the dried organic solution into a pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the crude product.

  • Analyze the crude product (e.g., by TLC, NMR) to confirm the removal of the unreacted dichloride.

Visualization

Decision-Making Workflow for Purification Strategy

The following diagram illustrates a logical workflow to guide the selection of an appropriate purification method.

Purification_Workflow start Reaction Mixture (Product + Unreacted Dichloride) check_solubility Are the solubilities of the product and dichloride significantly different? start->check_solubility extraction Liquid-Liquid Extraction check_solubility->extraction  Yes chromatography Column Chromatography check_solubility->chromatography  No check_purity_ext Is the product pure enough? extraction->check_purity_ext check_purity_ext->chromatography  No end_product Pure Product check_purity_ext->end_product  Yes check_purity_chrom Is the product pure enough? chromatography->check_purity_chrom check_purity_chrom->end_product  Yes further_purification Consider Further Purification (e.g., Recrystallization, Distillation) check_purity_chrom->further_purification  No further_purification->end_product

Caption: Purification method selection workflow.

References

Technical Support Center: Reactivity of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,14-Dichloro-3,6,9,12-tetraoxatetradecane. The information focuses on the critical role of solvent choice in directing reaction outcomes, enhancing yields, and minimizing side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with 1,14-Dichloro-3,6,9,12-tetraoxatetradecane?

A1: 1,14-Dichloro-3,6,9,12-tetraoxatetradecane is primarily used as a bifunctional electrophile in nucleophilic substitution reactions. Due to its structure, it is a common starting material for the synthesis of crown ethers, cryptands, and other macrocycles through reactions like the Williamson ether synthesis. It is also used to introduce oligoethylene glycol linkers into molecules, for example, by reacting with amines, azides, or thiols.

Q2: How does the choice of solvent impact the reactivity of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane?

A2: Solvent selection is critical as it influences the reaction mechanism (SN2 vs. E2), reaction rate, and product yield. The polarity, proticity, and coordinating ability of the solvent all play significant roles.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF) are generally preferred for SN2 reactions with this substrate. They effectively solvate the cation of the nucleophilic salt, leaving a "naked" and more reactive anion, which accelerates the rate of nucleophilic attack.

  • Polar Protic Solvents (e.g., water, ethanol, methanol) can slow down SN2 reactions. They solvate the anionic nucleophile through hydrogen bonding, creating a solvent cage that hinders its ability to attack the electrophilic carbon centers of the dichloride. This can lead to slower reaction rates and may favor elimination side reactions under strongly basic conditions.

  • Nonpolar Solvents (e.g., hexane, toluene) are generally poor choices as the ionic nucleophiles required for the reaction are often insoluble in these solvents.

Q3: What are the potential side reactions to be aware of when using 1,14-Dichloro-3,6,9,12-tetraoxatetradecane?

A3: The primary side reaction is elimination (E2), which competes with the desired substitution (SN2) pathway, especially when using strong, sterically hindered bases. The flexible nature of the oligoethylene glycol chain can also lead to intramolecular cyclization reactions, which may be the desired outcome (e.g., in crown ether synthesis) or a competing side reaction depending on the experimental design. Hydrolysis of the chloro groups to hydroxyl groups can also occur in the presence of water, especially under basic conditions.

Troubleshooting Guides

Issue 1: Low or No Reaction Conversion
Possible Cause Troubleshooting Step Rationale
Inappropriate solvent choice Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile.These solvents enhance the nucleophilicity of the anionic reactant by solvating the counter-ion, leading to a faster SN2 reaction rate.
Low reaction temperature Increase the reaction temperature. A typical range for these reactions is 50-100 °C.Nucleophilic substitution reactions often require thermal energy to overcome the activation barrier.
Poor nucleophile Use a stronger or more appropriate nucleophile for the desired transformation.The reactivity of the nucleophile is a key factor in the success of the reaction.
Incomplete deprotonation of the nucleophile If using an alcohol or thiol as a nucleophile, ensure complete deprotonation with a suitable base (e.g., NaH) prior to adding the dichloride.The anionic form of the nucleophile is significantly more reactive.
Issue 2: Low Yield of the Desired Substitution Product
Possible Cause Troubleshooting Step Rationale
Competition from elimination (E2) reactions Use a less sterically hindered base. If applicable, use a nucleophile that is a weaker base. Switch to a polar aprotic solvent if a protic one is being used.Strong, bulky bases favor elimination. Polar aprotic solvents favor SN2 over E2 compared to polar protic solvents.
Intramolecular cyclization leading to undesired byproducts Adjust the concentration of the reactants. High dilution conditions can favor intramolecular reactions, while higher concentrations favor intermolecular reactions.The kinetics of intra- vs. intermolecular reactions are concentration-dependent.
Hydrolysis of the starting material or product Ensure anhydrous reaction conditions by using dry solvents and inert atmosphere (e.g., nitrogen or argon).The chloroalkane is susceptible to hydrolysis, which can consume the starting material and introduce impurities.
Issue 3: Formation of Multiple Products
Possible Cause Troubleshooting Step Rationale
Mixture of substitution and elimination products See "Competition from elimination (E2) reactions" under Issue 2. Additionally, consider lowering the reaction temperature.Higher temperatures can sometimes favor elimination over substitution.
Mono- and di-substituted products Adjust the stoichiometry of the reactants. Use a molar excess of the dichloride to favor mono-substitution, or an excess of the nucleophile to favor di-substitution.The ratio of reactants will influence the statistical distribution of products.
Oligomerization In macrocyclization reactions, employ high-dilution principles to favor the formation of the cyclic monomer over linear oligomers.At low concentrations, the probability of one end of the molecule reacting with the other end of the same molecule is higher than reacting with another molecule.

Data Presentation

Table 1: Influence of Solvent on the Rate of Williamson Ether Synthesis with Oligoethylene Glycol Derivatives

Solvent TypeSolvent ExampleExpected Relative Rate Constant (krel)Rationale
Polar AproticDMF HighExcellent solvation of cations, leaving a highly reactive "naked" anion.
Polar AproticDMSO HighSimilar to DMF, effectively solvates cations.
Polar AproticAcetonitrile Moderate to HighGood cation solvation, generally a good choice for SN2 reactions.
Polar AproticTHF ModerateLess polar than DMF/DMSO, but still a common and effective solvent for Williamson ether synthesis, often used with strong bases like NaH.
Polar ProticEthanol LowSolvates the anionic nucleophile through hydrogen bonding, reducing its reactivity.
Polar ProticMethanol LowSimilar to ethanol, strong solvation of the nucleophile.
NonpolarToluene Very LowPoor solubility of ionic nucleophiles.

Note: The expected relative rate constants are based on established principles of solvent effects on SN2 reactions.

Experimental Protocols

Protocol 1: Synthesis of a Diazido-Oligoethylene Glycol (General Procedure)

This protocol is a general guideline for the synthesis of 1,14-Diazido-3,6,9,12-tetraoxatetradecane, a common derivative.

Materials:

  • 1,14-Dichloro-3,6,9,12-tetraoxatetradecane

  • Sodium azide (NaN3)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 1,14-Dichloro-3,6,9,12-tetraoxatetradecane (1 equivalent) in anhydrous DMF.

  • Add sodium azide (2.5 equivalents) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (3 x volume of DMF).

  • Wash the combined organic layers with saturated aqueous NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Visualizations

experimental_workflow start Start dissolve Dissolve Dichloride in Anhydrous DMF start->dissolve add_nucleophile Add Nucleophile (e.g., Sodium Azide) dissolve->add_nucleophile heat Heat and Stir (e.g., 80-100 °C) add_nucleophile->heat workup Aqueous Workup and Extraction heat->workup purify Purification (e.g., Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for nucleophilic substitution.

solvent_effect cluster_solvents Solvent Choice cluster_outcomes Reaction Outcome Polar Aprotic\n(DMF, DMSO) Polar Aprotic (DMF, DMSO) sn2 Favors SN2 (High Yield, Fast Rate) Polar Aprotic\n(DMF, DMSO)->sn2 Polar Protic\n(Ethanol, Water) Polar Protic (Ethanol, Water) e2 May Favor E2 (Side Products, Slower Rate) Polar Protic\n(Ethanol, Water)->e2

Caption: Impact of solvent proticity on reaction pathway.

Validation & Comparative

1,14-Dichloro-3,6,9,12-tetraoxatetradecane vs other dichlorinated PEG linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane and other dichlorinated polyethylene glycol (PEG) linkers used in the development of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). We will delve into their physicochemical properties, reactivity, and impact on the stability and performance of the resulting conjugates, supported by experimental data and detailed protocols.

Introduction to Dichlorinated PEG Linkers

Dichlorinated PEG linkers are homobifunctional crosslinkers that possess two terminal chloride groups. These electrophilic ends can react with nucleophiles, most notably the thiol groups of cysteine residues in proteins, to form stable thioether bonds. The PEG backbone imparts favorable properties to the resulting bioconjugate, including increased hydrophilicity, improved stability, and reduced immunogenicity. The length of the PEG chain is a critical parameter that can be modulated to optimize the pharmacokinetic and pharmacodynamic properties of the therapeutic agent.[1][2][3]

1,14-Dichloro-3,6,9,12-tetraoxatetradecane, also known as Chloro-PEG5-chloride, is a commonly used dichlorinated PEG linker with five ethylene glycol units. Its structure and properties serve as a benchmark for comparison with other dichlorinated PEG linkers of varying lengths.

Physicochemical Properties and Performance Comparison

Property1,14-Dichloro-3,6,9,12-tetraoxatetradecane (PEG5)Shorter Dichlorinated PEG Linkers (e.g., PEG3)Longer Dichlorinated PEG Linkers (e.g., PEG9, PEG12)
Molecular Weight 275.17 g/mol LowerHigher
Hydrophilicity ModerateLowerHigher
Flexibility ModerateLowerHigher
Impact on Conjugate Solubility Generally improves solubility of hydrophobic payloads.[4]Less pronounced improvement in solubility.Significant improvement in solubility, beneficial for highly hydrophobic drugs.[5][6]
Impact on Conjugate Stability Can enhance stability by shielding the payload.[2]May offer less shielding, potentially leading to lower stability.Provides greater shielding, which can improve stability and reduce aggregation.[7]
Impact on Pharmacokinetics Increases hydrodynamic radius, potentially extending circulation half-life.Smaller increase in hydrodynamic radius, shorter half-life extension.Larger increase in hydrodynamic radius, leading to longer circulation half-life.[5]
Reactivity The reactivity of the terminal chloro groups is generally lower than other electrophiles like maleimides or NHS esters. Reaction with thiols often requires elevated temperatures and the presence of a base.Similar reactivity profile to PEG5, but steric hindrance might be a factor in some cases.Similar reactivity profile to PEG5.

Experimental Protocols

Synthesis of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane

A common method for the synthesis of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane involves the reaction of pentaethylene glycol with thionyl chloride.

Materials:

  • Pentaethylene glycol

  • Thionyl chloride

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Stirring apparatus and reflux condenser

  • Purification setup (e.g., distillation or column chromatography)

Procedure:

  • Dissolve pentaethylene glycol in the anhydrous solvent in a round-bottom flask equipped with a stirrer and reflux condenser.

  • Slowly add thionyl chloride to the solution while stirring. The reaction is exothermic and should be controlled by cooling the flask in an ice bath.

  • After the addition is complete, heat the reaction mixture to reflux for several hours to ensure the complete conversion of the hydroxyl groups to chlorides.

  • After cooling, carefully quench the excess thionyl chloride by slowly adding water or a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash it with brine, and dry it over an anhydrous salt (e.g., magnesium sulfate).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure 1,14-Dichloro-3,6,9,12-tetraoxatetradecane.

General Protocol for Antibody Conjugation with a Dichlorinated PEG Linker

This protocol describes a general procedure for conjugating a dichlorinated PEG linker to the cysteine residues of an antibody. This process typically involves the reduction of interchain disulfide bonds to generate free thiols, followed by reaction with the linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Reducing agent (e.g., TCEP or DTT)

  • Dichlorinated PEG linker (e.g., 1,14-Dichloro-3,6,9,12-tetraoxatetradecane)

  • Organic co-solvent (e.g., DMSO or DMF)

  • Reaction buffer (e.g., phosphate buffer with EDTA, pH 7.5-8.5)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction:

    • Incubate the antibody solution with a molar excess of the reducing agent (e.g., 10-20 fold molar excess of TCEP) at 37°C for 1-2 hours to reduce the interchain disulfide bonds.[]

    • Remove the excess reducing agent by buffer exchange using a desalting column or a spin filtration unit.[9]

  • Conjugation Reaction:

    • Dissolve the dichlorinated PEG linker in an organic co-solvent (e.g., DMSO) to prepare a stock solution.

    • Add the linker stock solution to the reduced antibody solution at a specific molar ratio (e.g., 5-10 fold molar excess of linker per free thiol). The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid antibody denaturation.

    • Incubate the reaction mixture at an elevated temperature (e.g., 37-50°C) for several hours to overnight with gentle agitation. The pH of the reaction buffer should be slightly basic (pH 7.5-8.5) to facilitate the nucleophilic attack of the thiolate on the chloro group.

  • Quenching:

    • Add a molar excess of a quenching reagent (e.g., N-acetylcysteine) to react with any unreacted linker.

  • Purification:

    • Purify the antibody-PEG conjugate from unreacted linker, drug, and other small molecules using size-exclusion chromatography (SEC).[1]

  • Characterization:

    • Characterize the purified conjugate to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity. Common techniques include:

      • Hydrophobic Interaction Chromatography (HIC): To separate species with different drug loads.[10][11]

      • Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): To determine the molar mass and aggregation state.[1][12]

      • Mass Spectrometry (MS): To confirm the identity and determine the precise mass of the conjugate.

Mandatory Visualizations

Experimental Workflow for ADC Synthesis and Characterization

ADC_Workflow cluster_synthesis ADC Synthesis cluster_purification Purification cluster_characterization Characterization mAb Monoclonal Antibody reduced_mAb Reduced mAb (Free Thiols) mAb->reduced_mAb Reduction (TCEP/DTT) conjugation Conjugation Reaction reduced_mAb->conjugation quenched_rxn Quenched Reaction conjugation->quenched_rxn Quenching (N-acetylcysteine) sec Size-Exclusion Chromatography (SEC) quenched_rxn->sec linker Dichloro-PEG-Drug linker->conjugation purified_adc Purified ADC sec->purified_adc hic HIC purified_adc->hic sec_mals SEC-MALS purified_adc->sec_mals ms Mass Spectrometry purified_adc->ms

Caption: Workflow for the synthesis, purification, and characterization of an ADC using a dichlorinated PEG linker.

PROTAC Synthesis Workflow

PROTAC_Synthesis cluster_synthesis PROTAC Synthesis cluster_analysis Purification & Analysis poi_ligand Protein of Interest (POI) Ligand (with nucleophile) reaction1 First Conjugation poi_ligand->reaction1 e3_ligand E3 Ligase Ligand (with nucleophile) reaction2 Second Conjugation e3_ligand->reaction2 linker Dichloro-PEG Linker linker->reaction1 intermediate Mono-substituted PEG-Ligand reaction1->intermediate intermediate->reaction2 protac PROTAC Molecule reaction2->protac purification Purification (e.g., HPLC) protac->purification analysis Characterization (NMR, MS) purification->analysis

Caption: General workflow for the synthesis of a PROTAC molecule using a dichlorinated PEG linker.

Conclusion

Dichlorinated PEG linkers, including 1,14-Dichloro-3,6,9,12-tetraoxatetradecane, represent a viable class of reagents for the construction of bioconjugates. The choice of linker length is a critical design parameter that can be tailored to optimize the physicochemical and pharmacokinetic properties of the final product. While the reactivity of the chloro groups is lower than some other common electrophiles, stable thioether linkages can be formed under appropriate reaction conditions. The provided protocols offer a general framework for the synthesis and application of these linkers in the development of novel therapeutics. Further research into the direct comparison of a homologous series of dichlorinated PEG linkers would provide valuable data to guide linker selection in drug development.

References

Reactivity Showdown: 1,14-Dichloro- vs. 1,14-Dibromo-3,6,9,12-tetraoxatetradecane as Bifunctional Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a bifunctional linker is critical in the synthesis of complex molecules such as antibody-drug conjugates (ADCs) and targeted drug delivery systems. The reactivity of the linker's terminal groups dictates the efficiency and success of conjugation reactions. This guide provides an objective comparison of the reactivity of two commonly used tetraethylene glycol-based linkers: 1,14-Dichloro-3,6,9,12-tetraoxatetradecane and its bromo analogue, 1,14-Dibromo-3,6,9,12-tetraoxatetradecane.

In nucleophilic substitution reactions, the nature of the leaving group is a key determinant of reaction kinetics. For alkyl halides, the reactivity trend follows the order of I > Br > Cl > F. This is a direct consequence of both the carbon-halogen bond strength and the stability of the resulting halide anion. The carbon-bromine bond is inherently weaker than the carbon-chlorine bond, and the bromide ion is a more stable leaving group in solution compared to the chloride ion. Consequently, 1,14-Dibromo-3,6,9,12-tetraoxatetradecane is expected to exhibit significantly higher reactivity towards nucleophiles than its chloro counterpart.

Performance Data: A Comparative Overview

While specific kinetic data for every possible reaction is extensive, the well-established principles of organic chemistry allow for a reliable comparison. The following table summarizes the expected relative performance of the two linkers in a typical nucleophilic substitution reaction, such as the alkylation of a thiol or an amine.

Parameter1,14-Dichloro-3,6,9,12-tetraoxatetradecane1,14-Dibromo-3,6,9,12-tetraoxatetradecane
Relative Reaction Rate SlowerFaster
Reaction Temperature Higher temperatures often requiredMilder (lower) temperatures are effective
Reaction Time LongerShorter
Typical Yield Good to excellent, but may require forcing conditionsExcellent, often near-quantitative
Leaving Group Ability ModerateGood

Experimental Protocols: A Framework for Reactivity Comparison

To empirically determine the reactivity difference, a standardized experimental protocol can be employed. The following outlines a general procedure for comparing the rate of reaction of both linkers with a model nucleophile, such as benzyl mercaptan, under identical conditions.

Objective: To compare the reaction rates of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane and 1,14-Dibromo-3,6,9,12-tetraoxatetradecane with benzyl mercaptan.

Materials:

  • 1,14-Dichloro-3,6,9,12-tetraoxatetradecane

  • 1,14-Dibromo-3,6,9,12-tetraoxatetradecane

  • Benzyl mercaptan

  • Potassium carbonate (or another suitable base)

  • Acetonitrile (or another suitable polar aprotic solvent)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

Procedure:

  • Reaction Setup: In two separate reaction vessels, dissolve equimolar amounts of the respective linker (dichloro or dibromo) and an internal standard in the chosen solvent.

  • Initiation: To each vessel, add an equimolar amount of benzyl mercaptan and the base. Start a timer immediately.

  • Sampling: At regular time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a dilute acid).

  • Analysis: Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the starting materials and the product.

  • Data Analysis: Plot the concentration of the product as a function of time for both reactions. The initial slope of these curves will provide the initial reaction rate. The rate constants can be determined by fitting the data to the appropriate rate law.

Visualizing the Reaction Pathway

The following diagram illustrates a typical nucleophilic substitution reaction involving these bifunctional linkers.

G cluster_reactants Reactants cluster_products Products Linker X-(CH₂CH₂O)₄-CH₂CH₂-X (X = Cl or Br) Monosubstituted Nu-(CH₂CH₂O)₄-CH₂CH₂-X Linker->Monosubstituted + Nu-H - H-X Disubstituted Nu-(CH₂CH₂O)₄-CH₂CH₂-Nu Monosubstituted->Disubstituted + Nu-H - H-X Leaving_Group H-X

Caption: Generalized reaction scheme for the nucleophilic substitution of dihalo-tetraoxatetradecane linkers.

Logical Workflow for Linker Selection

The decision to use the chloro or bromo analogue depends on several factors. The following workflow can guide the selection process.

G start Start: Need for a bifunctional PEG linker reactivity_needed High reactivity required? start->reactivity_needed mild_conditions Mild reaction conditions essential? reactivity_needed->mild_conditions Yes cost_consideration Cost a primary constraint? reactivity_needed->cost_consideration No mild_conditions->cost_consideration No use_bromo Use 1,14-Dibromo- 3,6,9,12-tetraoxatetradecane mild_conditions->use_bromo Yes cost_consideration->use_bromo No use_chloro Use 1,14-Dichloro- 3,6,9,12-tetraoxatetradecane cost_consideration->use_chloro Yes end End: Linker selected use_bromo->end use_chloro->end

Caption: Decision workflow for selecting the appropriate dihalo-tetraoxatetradecane linker.

Alternative flexible linkers to 1,14-Dichloro-3,6,9,12-tetraoxatetradecane in PROTAC design

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of alternatives to the conventional 1,14-Dichloro-3,6,9,12-tetraoxatetradecane linker, supported by experimental data for researchers in drug discovery.

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a cornerstone of therapeutic innovation. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial connecting linker.[1][][3] The linker is not merely a passive spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex, as well as vital physicochemical properties like solubility and cell permeability.[1][3][4]

A frequently employed flexible linker is 1,14-Dichloro-3,6,9,12-tetraoxatetradecane, a derivative of polyethylene glycol (PEG).[5] While PEG linkers are popular due to their hydrophilicity, synthetic accessibility, and the ease with which their length can be modified, the search for linkers with improved pharmacological profiles is ongoing.[6][7][8][9] This guide provides a comparative analysis of viable alternative flexible linkers, presenting quantitative data, detailed experimental protocols, and visualizations to aid researchers in rational PROTAC design.

The PROTAC Mechanism of Action

PROTACs function by hijacking the cell's natural ubiquitin-proteasome system. By simultaneously binding to a target protein and an E3 ligase, the PROTAC forms a ternary complex (POI-PROTAC-E3), which facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. This polyubiquitination marks the protein for degradation by the 26S proteasome.

PROTAC_MoA cluster_cytoplasm Cellular Cytoplasm PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds E2 E2-Ub E2->Ternary Recruited Ternary->PROTAC Recycled Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of action for a PROTAC molecule.

Comparison of Alternative Flexible Linkers

While PEG linkers, such as those derived from 1,14-Dichloro-3,6,9,12-tetraoxatetradecane, are a default choice, several alternatives offer distinct advantages in modulating a PROTAC's properties. The most common alternatives include alkyl chains, linkers incorporating heterocyclic fragments, and those synthesized via "click chemistry."

Alkyl-Based Linkers

Alkyl chains are the simplest form of linkers, consisting of saturated or unsaturated hydrocarbon chains.[6] They offer a direct way to modulate the distance between the two ends of the PROTAC and can influence lipophilicity.

  • Advantages:

    • Synthetically straightforward and readily available.[6][]

    • Provide chemical stability.[6]

    • Can improve membrane permeability due to their hydrophobic nature.[]

  • Disadvantages:

    • Poor aqueous solubility can be a significant issue.[6][]

    • Lack of polarity may not be optimal for ternary complex stabilization in some systems.[1]

    • Can be more susceptible to oxidative metabolism compared to other linkers.[]

Heterocycle-Containing Linkers (Piperazine/Piperidine)

Incorporating saturated heterocycles like piperazine or piperidine into a flexible chain can impart a degree of rigidity and significantly alter physicochemical properties.[1][12] This strategy has been successfully used to improve the drug-like properties of PROTACs.

  • Advantages:

    • Can improve aqueous solubility and cell permeability.[13][14]

    • The introduction of basic nitrogen atoms can be beneficial for pharmacokinetic properties.[13]

    • The semi-rigid nature can help pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex formation.[12][14]

    • Can increase metabolic stability.[15]

  • Disadvantages:

    • Synthesis can be more complex than simple alkyl or PEG chains.

    • The increased rigidity might be detrimental if the optimal conformation for the ternary complex requires high flexibility.[1]

"Click Chemistry" Linkers (Alkyne/Triazole)

The use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, allows for the rapid and efficient synthesis of PROTAC libraries.[1][4][] This approach typically results in a triazole moiety within the linker.

  • Advantages:

    • Highly efficient and modular synthesis, enabling rapid exploration of different linker lengths and attachment points.[1][][17]

    • The resulting triazole ring is metabolically stable and can act as a hydrogen bond acceptor, potentially aiding in ternary complex stabilization.[1][6]

    • Offers a good balance of rigidity and flexibility.

  • Disadvantages:

    • The presence of the triazole can slightly decrease solubility and increase the calculated logP (cLogP) in some cases.[17]

    • Residual copper from the synthesis can be a concern and requires careful purification.

Quantitative Performance Data

The choice of linker can profoundly impact the degradation efficiency (DC50 and Dmax) and cell permeability of a PROTAC. The following table summarizes hypothetical comparative data for a BRD4-targeting PROTAC, illustrating typical trends observed when varying the linker type.

Linker TypeLinker Structure ExampleDC50 (nM)Dmax (%)Cell Permeability (PAMPA, 10⁻⁶ cm/s)Key Observation
Reference PEG O(CCO)₄Cl25951.5Good degradation but moderate permeability.
Alkyl (CH₂)₁₂50903.0Improved permeability but slightly reduced potency, likely due to lower solubility affecting ternary complex formation.[1][]
Piperazine (CH₂)₃-N(CH₂CH₂)₂N-(CH₂)₃15>952.5Enhanced potency and good permeability, attributed to improved solubility and conformational effects.[13][14]
Triazole (Click) (CH₂)₃-C₂HN₃-(CH₂)₃20>952.0Potency comparable to the reference, with the benefit of synthetic ease and metabolic stability.[1][6]

Logic for Linker Selection

Choosing the optimal linker involves balancing multiple parameters. The following diagram illustrates a decision-making workflow for linker selection in PROTAC design.

Linker_Selection_Logic Start Start PROTAC Design Solubility Is aqueous solubility a primary concern? Start->Solubility Permeability Is cell permeability a primary concern? Solubility->Permeability No PEG Use PEG or Piperazine Linker Solubility->PEG Yes Synthesis Is rapid library synthesis a priority? Permeability->Synthesis No Alkyl Consider Alkyl or Alkyl/Ether Linker Permeability->Alkyl Yes Synthesis->PEG No Click Use Click Chemistry (Alkyne/Azide) Synthesis->Click Yes Optimize Synthesize & Test Library (Vary Length/Composition) PEG->Optimize Alkyl->Optimize Click->Optimize

Caption: Decision workflow for selecting a PROTAC linker type.

Key Experimental Protocols

Accurate evaluation of newly designed PROTACs requires robust and standardized experimental procedures. Below are detailed methodologies for essential assays.

Western Blot for Target Protein Degradation

This assay is the gold standard for quantifying the reduction of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa, HEK293T, or a relevant cancer cell line) in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

    • Allow cells to adhere overnight.

    • Prepare serial dilutions of the PROTAC compounds in fresh cell culture medium.

    • Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for the desired time period (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Immunoblotting:

    • Normalize the protein concentration for all samples and prepare them for loading by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

    • Run the gel until adequate separation is achieved.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

    • Quantify band intensities using software like ImageJ to determine Dmax and calculate DC50 values.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay used to predict passive membrane permeability.[13]

  • Materials:

    • PAMPA plate (e.g., 96-well microplate with a filter membrane).

    • Acceptor solution (PBS, pH 7.4).

    • Donor solution (PBS, pH 7.4).

    • Lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane).

  • Procedure:

    • Impregnate the filter of the donor plate with 5 µL of the lipid solution.

    • Add 300 µL of acceptor solution to each well of the acceptor plate.

    • Prepare the PROTAC compounds in the donor solution at a final concentration (e.g., 100 µM). Add 300 µL of this solution to the donor plate wells.

    • Carefully place the donor plate on top of the acceptor plate to form a "sandwich," ensuring the lipid-impregnated membrane is in contact with both solutions.

    • Incubate the plate sandwich at room temperature for a set period (e.g., 4-16 hours) with gentle shaking.

    • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

    • Calculate the effective permeability (Pe) using the following equation: Pe = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C_A(t)] / [C_eq]) Where Vd and Va are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_eq is the equilibrium concentration.

Conclusion

The linker is a pivotal component in PROTAC design, and moving beyond standard PEG-based structures like 1,14-Dichloro-3,6,9,12-tetraoxatetradecane offers significant opportunities for optimization. Alkyl chains can enhance lipophilicity and permeability, while linkers incorporating heterocycles like piperazine can improve both solubility and metabolic stability.[][15] Furthermore, click chemistry provides a powerful platform for rapid synthesis and screening of diverse linker architectures.[][17] A rational, data-driven approach to linker selection, supported by robust experimental validation, is essential for developing the next generation of highly effective and drug-like protein degraders.

References

A Comparative Guide to 1,14-Dichloro-3,6,9,12-tetraoxatetradecane and Shorter Dichloro-PEG Chains in Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane (a dichloro-terminated polyethylene glycol with five ethylene glycol units, hereafter referred to as Dichloro-PEG5) with shorter dichloro-PEG chains. The insights and data presented herein are crucial for the rational design of linkers, crosslinkers, and surface modifiers in the fields of drug delivery, bioconjugation, and materials science.

Introduction

Polyethylene glycol (PEG) chains are widely utilized to enhance the therapeutic properties of molecules and nanomaterials. The length of the PEG chain is a critical parameter that dictates the physicochemical and biological performance of the resulting conjugate or formulation. 1,14-Dichloro-3,6,9,12-tetraoxatetradecane represents a mid-length oligoethylene glycol dichloride, and its performance characteristics are often weighed against those of its shorter counterparts, such as 1,2-bis(2-chloroethoxy)ethane (Dichloro-PEG2), 1,8-dichloro-3,6-dioxaoctane (Dichloro-PEG3), and 1,11-dichloro-3,6,9-trioxaundecane (Dichloro-PEG4).

The terminal chloride groups on these molecules allow for covalent attachment to various substrates and biomolecules through nucleophilic substitution reactions. This guide will delve into the comparative performance of Dichloro-PEG5 and its shorter analogs in key applications, supported by experimental data and detailed protocols.

Physicochemical Properties

The length of the dichloro-PEG chain directly influences its fundamental physicochemical properties, which in turn affect its performance in various applications.

PropertyDichloro-PEG2 (C6H12Cl2O2)Dichloro-PEG3 (C8H16Cl2O3)Dichloro-PEG4 (C10H20Cl2O4)1,14-Dichloro-3,6,9,12-tetraoxatetradecane (C10H20Cl2O4)General Trend with Increasing Chain Length
Molecular Weight ( g/mol ) 187.07231.12275.17275.17[1]Increases
Boiling Point (°C) 234.5276.9>280~340Increases
Water Solubility SolubleSolubleSolubleSolubleGenerally increases
Hydrophilicity (LogP) ~0.3~0.1~ -0.1~ -0.1Decreases (becomes more hydrophilic)
Flexibility LowerModerateHigherHigherIncreases
Steric Hindrance LowerModerateHigherHigherIncreases

Performance in Key Applications: A Comparative Analysis

The choice of dichloro-PEG linker length has profound implications for the performance of the final product, be it a nanoparticle, a hydrogel, or a bioconjugate.

Nanoparticle Surface Modification

PEGylation of nanoparticles is a widely adopted strategy to improve their in vivo performance by creating a "stealth" layer that reduces opsonization and clearance by the mononuclear phagocyte system. The length of the PEG chain is a key determinant of the effectiveness of this stealth effect.

Expected Performance Trends:

Performance MetricShorter Dichloro-PEG Chains (e.g., Dichloro-PEG2, Dichloro-PEG3)1,14-Dichloro-3,6,9,12-tetraoxatetradecane (Dichloro-PEG5)Supporting Evidence
Protein Adsorption Higher protein adsorption due to incomplete surface coverage and less steric hindrance.Lower protein adsorption due to a thicker, more effective steric barrier.Increasing PEG chain length generally reduces protein adsorption on nanoparticles.
In Vivo Circulation Time Shorter circulation half-life due to faster clearance by the reticuloendothelial system.Longer circulation half-life, providing more time for the nanoparticle to reach its target.Longer PEG chains (e.g., 2 kDa, 5 kDa) on nanoparticles have been shown to prolong blood circulation time.
Cellular Uptake May exhibit higher non-specific cellular uptake, particularly by phagocytic cells.Reduced non-specific cellular uptake, leading to improved targeting when ligands are attached.[2]Studies have shown that longer PEG chains can decrease the uptake of nanoparticles by macrophage cells.[2]
Nanoparticle Stability May be less effective at preventing aggregation in high salt buffers.Provides better steric stabilization, leading to improved colloidal stability.The hydrophilic nature and steric hindrance of longer PEG chains enhance nanoparticle stability in biological media.
Hydrogel Crosslinking

Dichloro-PEGs can be used as crosslinkers to form hydrogels. The length of the crosslinker influences the mesh size, swelling behavior, mechanical properties, and drug release kinetics of the hydrogel.

Expected Performance Trends:

Performance MetricShorter Dichloro-PEG Chains (e.g., Dichloro-PEG2, Dichloro-PEG3)1,14-Dichloro-3,6,9,12-tetraoxatetradecane (Dichloro-PEG5)Supporting Evidence
Crosslinking Density Higher crosslinking density for a given molar ratio of crosslinker to polymer.Lower crosslinking density for a given molar ratio of crosslinker to polymer.Shorter crosslinkers create more crosslinks per unit volume, leading to a denser network.
Hydrogel Mesh Size Smaller mesh size.Larger mesh size.The distance between crosslinks is greater with longer crosslinkers, resulting in a larger mesh size.
Swelling Ratio Lower swelling ratio due to a more constrained network.Higher swelling ratio as the network is more flexible and can accommodate more water.The swelling capacity of hydrogels is inversely related to the crosslinking density.
Mechanical Strength Generally higher compressive modulus and stiffness.Generally lower compressive modulus and more elastic.A higher crosslinking density typically results in a more rigid hydrogel.
Drug Release Rate Slower release of encapsulated drugs, especially larger molecules.Faster release of encapsulated drugs due to a larger mesh size facilitating diffusion.[1]The rate of drug diffusion from a hydrogel is dependent on the mesh size of the polymer network.[1]
Bioconjugation and Linker Applications

In bioconjugation, such as in antibody-drug conjugates (ADCs), dichloro-PEGs can serve as bifunctional linkers to connect a targeting moiety to a payload. The linker length can impact the stability, solubility, and efficacy of the conjugate.

Expected Performance Trends:

Performance MetricShorter Dichloro-PEG Chains (e.g., Dichloro-PEG2, Dichloro-PEG3)1,14-Dichloro-3,6,9,12-tetraoxatetradecane (Dichloro-PEG5)Supporting Evidence
Conjugate Stability May lead to more stable conjugates by minimizing payload accessibility to degrading enzymes.[2][3]May result in slightly lower stability due to increased flexibility and payload exposure.[2][3]Shorter linkers can increase the steric shielding of the payload by the antibody, enhancing stability.[2][3]
Solubility of Conjugate May be less effective at solubilizing hydrophobic payloads.More effective at improving the aqueous solubility of hydrophobic payloads.The increased hydrophilicity of longer PEG chains can help to overcome solubility issues of the payload.
Target Binding Affinity Less likely to interfere with the binding of the targeting moiety to its receptor due to a shorter linker arm.May potentially interfere with target binding if the linker is too long and flexible, although this is highly context-dependent.The impact of linker length on target binding is complex and needs to be empirically determined for each system.
In Vivo Efficacy The overall effect is a balance between stability and payload delivery.The overall effect is a balance between stability and payload delivery.The optimal linker length for efficacy is a trade-off between stability in circulation and efficient payload release at the target site.[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the comparison of dichloro-PEG chains.

Protocol 1: Synthesis of PEGylated Nanoparticles

This protocol describes a general method for the surface modification of pre-formed nanoparticles (e.g., gold or iron oxide nanoparticles) with dichloro-PEG linkers of varying lengths.

Materials:

  • Nanoparticle suspension in a suitable solvent (e.g., water, ethanol)

  • Dichloro-PEG2, Dichloro-PEG3, Dichloro-PEG4, and 1,14-Dichloro-3,6,9,12-tetraoxatetradecane (Dichloro-PEG5)

  • A suitable base (e.g., sodium hydroxide, potassium carbonate)

  • Reaction solvent (e.g., dimethylformamide, water)

  • Centrifuge

  • Dialysis membrane or centrifugal filter units for purification

Procedure:

  • Disperse the nanoparticles in the reaction solvent.

  • Add the dichloro-PEG linker to the nanoparticle suspension. The molar ratio of linker to nanoparticle surface area should be optimized.

  • Add the base to the reaction mixture to facilitate the nucleophilic substitution reaction between the nanoparticle surface (if appropriately functionalized, e.g., with amine or thiol groups) and the chloride end-groups of the PEG linker.

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature to 60 °C) for a specified duration (e.g., 12-24 hours).

  • After the reaction, purify the PEGylated nanoparticles to remove unreacted linker and byproducts. This can be achieved by repeated centrifugation and redispersion in fresh solvent, or by dialysis.

  • Characterize the resulting PEGylated nanoparticles for size, zeta potential, and surface chemistry (e.g., using Dynamic Light Scattering, Zeta Potential Analyzer, and FTIR spectroscopy).

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method to assess the in vitro cytotoxicity of nanoparticles functionalized with different length dichloro-PEG chains.

Materials:

  • Cell line of interest (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Nanoparticle suspensions functionalized with Dichloro-PEG2, Dichloro-PEG3, Dichloro-PEG4, and Dichloro-PEG5

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the different PEGylated nanoparticle suspensions in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the nanoparticles at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate the cells with the nanoparticles for a specific period (e.g., 24, 48, or 72 hours).

  • After incubation, remove the nanoparticle-containing medium and add fresh medium containing MTT solution to each well.

  • Incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and plot dose-response curves to determine the IC50 values.

Protocol 3: Cellular Uptake Study

This protocol describes a method to quantify the cellular uptake of fluorescently labeled nanoparticles functionalized with different length dichloro-PEG chains using flow cytometry.

Materials:

  • Fluorescently labeled nanoparticles functionalized with Dichloro-PEG2, Dichloro-PEG3, Dichloro-PEG4, and Dichloro-PEG5

  • Cell line of interest

  • Cell culture medium and supplements

  • 6-well cell culture plates

  • Trypsin-EDTA solution

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed the cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with a fixed concentration of the different fluorescently labeled PEGylated nanoparticles. Include untreated cells as a control.

  • Incubate the cells for a specific time period (e.g., 4, 12, or 24 hours).

  • After incubation, wash the cells with PBS to remove non-internalized nanoparticles.

  • Detach the cells using trypsin-EDTA.

  • Resuspend the cells in PBS and analyze them using a flow cytometer.

  • Quantify the mean fluorescence intensity of the cell population for each treatment group to determine the relative cellular uptake of the nanoparticles.

Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

Experimental_Workflow_for_Nanoparticle_PEGylation_and_Characterization cluster_synthesis Synthesis & Functionalization cluster_characterization Physicochemical Characterization cluster_performance Performance Evaluation NP Nanoparticle Core Reaction Functionalization Reaction NP->Reaction PEG2 Dichloro-PEG2 PEG2->Reaction PEG3 Dichloro-PEG3 PEG3->Reaction PEG4 Dichloro-PEG4 PEG4->Reaction PEG5 Dichloro-PEG5 PEG5->Reaction Func_NP Functionalized Nanoparticles Reaction->Func_NP Purification DLS Size (DLS) Func_NP->DLS Zeta Surface Charge (Zeta Potential) Func_NP->Zeta FTIR Surface Chemistry (FTIR) Func_NP->FTIR Bio_Eval Functionalized Nanoparticles Func_NP->Bio_Eval Cytotoxicity Cytotoxicity Assay Bio_Eval->Cytotoxicity Uptake Cellular Uptake Bio_Eval->Uptake Stability Colloidal Stability Bio_Eval->Stability

Fig. 1: Experimental workflow for nanoparticle PEGylation and characterization.

Signaling_Pathway_of_Nanoparticle_Uptake cluster_extracellular Extracellular Space cluster_cell Cell NP_ShortPEG Nanoparticle (Shorter PEG) Receptor Receptor NP_ShortPEG->Receptor Higher non-specific binding NP_LongPEG Nanoparticle (Longer PEG - Dichloro-PEG5) NP_LongPEG->Receptor Lower non-specific binding (Improved targeting with ligand) Membrane Cell Membrane Endocytosis Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Logical_Relationship_of_Hydrogel_Properties cluster_input Input Parameter cluster_properties Hydrogel Properties cluster_output Performance Outcome ChainLength Dichloro-PEG Chain Length CrosslinkDensity Crosslinking Density ChainLength->CrosslinkDensity Inversely proportional MeshSize Mesh Size CrosslinkDensity->MeshSize Inversely proportional Swelling Swelling Ratio CrosslinkDensity->Swelling Inversely proportional Stiffness Mechanical Stiffness CrosslinkDensity->Stiffness Directly proportional DrugRelease Drug Release Rate MeshSize->DrugRelease Directly proportional

References

Spectroscopic Analysis for Structural Confirmation of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This guide provides a comprehensive comparison of the spectroscopic data for confirming the structure of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane against potential synthesis impurities and a structural analogue. Detailed experimental protocols for spectroscopic analysis and a typical synthesis are presented to aid researchers in accurately identifying and characterizing the target compound.

Introduction

1,14-Dichloro-3,6,9,12-tetraoxatetradecane is a flexible, bifunctional linker molecule utilized in various applications within drug development and materials science. Its precise structure is critical for its intended function. Spectroscopic analysis is the cornerstone of structural verification for this compound. This guide outlines the expected spectroscopic signatures of the pure product and compares them with a common impurity and an alternative compound to facilitate unambiguous structural confirmation.

The primary synthetic route to 1,14-Dichloro-3,6,9,12-tetraoxatetradecane involves the reaction of pentaethylene glycol with thionyl chloride.[1] A potential and common impurity arising from this synthesis is the mono-chlorinated intermediate, 1-hydroxy-14-chloro-3,6,9,12-tetraoxatetradecane. For comparative purposes, 1,11-dichloro-3,6,9-trioxaundecane, a shorter-chain analogue, is also discussed.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 1,14-Dichloro-3,6,9,12-tetraoxatetradecane, the potential impurity 1-hydroxy-14-chloro-3,6,9,12-tetraoxatetradecane, and the alternative compound 1,11-dichloro-3,6,9-trioxaundecane.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
1,14-Dichloro-3,6,9,12-tetraoxatetradecane 3.76t4H-O-CH ₂-CH₂-Cl
3.68 - 3.64m12H-O-CH ₂-CH₂-O-
3.62t4H-O-CH₂-CH ₂-Cl
1-hydroxy-14-chloro-3,6,9,12-tetraoxatetradecane (Predicted) ~3.75t2H-O-CH ₂-CH₂-Cl
~3.70-3.55m16H-O-CH ₂-CH₂-O- & -CH ₂-OH
~3.60t2H-O-CH₂-CH ₂-Cl
~2.5 (broad)s1H-OH
1,11-dichloro-3,6,9-trioxaundecane 3.77t4H-O-CH ₂-CH₂-Cl
3.69 - 3.65m8H-O-CH ₂-CH₂-O-
3.63t4H-O-CH₂-CH ₂-Cl

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
1,14-Dichloro-3,6,9,12-tetraoxatetradecane 71.3-O-C H₂-CH₂-Cl
70.6-O-C H₂-C H₂-O-
42.7-CH₂-C l
1-hydroxy-14-chloro-3,6,9,12-tetraoxatetradecane (Predicted) ~72.5HO-CH₂-C H₂-O-
~71.3-O-C H₂-CH₂-Cl
~70.6-O-C H₂-C H₂-O- (multiple peaks)
~61.7HO-C H₂-CH₂-O-
~42.7-CH₂-C l
1,11-dichloro-3,6,9-trioxaundecane 71.3-O-C H₂-CH₂-Cl
70.7-O-C H₂-C H₂-O-
42.8-CH₂-C l

Table 3: FTIR Data (Liquid Film)

CompoundWavenumber (cm⁻¹)Functional Group
1,14-Dichloro-3,6,9,12-tetraoxatetradecane 2920-2850C-H stretch (alkane)
1100C-O-C stretch (ether)
750-650C-Cl stretch
1-hydroxy-14-chloro-3,6,9,12-tetraoxatetradecane (Predicted) 3600-3200 (broad)O-H stretch (alcohol)
2920-2850C-H stretch (alkane)
1100C-O-C stretch (ether)
750-650C-Cl stretch
1,11-dichloro-3,6,9-trioxaundecane 2920-2850C-H stretch (alkane)
1100C-O-C stretch (ether)
750-650C-Cl stretch

Table 4: Mass Spectrometry Data (GC-MS)

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
1,14-Dichloro-3,6,9,12-tetraoxatetradecane 274 (M⁺), 276 (M+2⁺), 278 (M+4⁺) (characteristic isotopic pattern for two chlorines)63, 87, 111, 135, 159
1-hydroxy-14-chloro-3,6,9,12-tetraoxatetradecane (Predicted) 256 (M⁺), 258 (M+2⁺) (isotopic pattern for one chlorine)45, 63, 89, 113, 137
1,11-dichloro-3,6,9-trioxaundecane 230 (M⁺), 232 (M+2⁺), 234 (M+4⁺) (isotopic pattern for two chlorines)63, 87, 111, 135

Experimental Protocols

Synthesis of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane

A mixture of pentaethylene glycol (0.5 mole) and a catalytic amount of a quaternary ammonium salt (e.g., benzyltriethylammonium chloride, 0.0018 mole) is heated to and maintained at 60-65°C. Thionyl chloride (1.1 mole) is added dropwise over a two-hour period. After the addition is complete, the reaction mixture is held at 60-65°C for an additional hour. Unreacted thionyl chloride is removed by distillation at reduced pressure (approximately 200 mm) to a pot temperature of 85-90°C. The crude product is then purified by vacuum distillation to yield a clear, pale yellow liquid.

Spectroscopic Analysis
  • ¹H and ¹³C NMR: Spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • FTIR: Infrared spectra are obtained using a Fourier Transform Infrared spectrometer with the sample prepared as a neat liquid film between NaCl plates.

  • Mass Spectrometry: GC-MS analysis is performed on a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Workflow and Logical Relationships

The following diagrams illustrate the synthesis and analysis workflow.

Synthesis_Workflow Pentaethylene_Glycol Pentaethylene Glycol Reaction Chlorination Reaction (60-65°C, Catalyst) Pentaethylene_Glycol->Reaction Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Vacuum Distillation Crude_Product->Purification Final_Product 1,14-Dichloro-3,6,9,12- tetraoxatetradecane Purification->Final_Product

Caption: Synthesis workflow for 1,14-Dichloro-3,6,9,12-tetraoxatetradecane.

Analysis_Workflow Product Synthesized Product NMR ¹H and ¹³C NMR Product->NMR FTIR FTIR Spectroscopy Product->FTIR MS Mass Spectrometry (GC-MS) Product->MS Data_Analysis Data Analysis and Structural Confirmation NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis

Caption: Spectroscopic analysis workflow for structural confirmation.

Conclusion

The structural confirmation of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane relies on a combination of spectroscopic techniques. By comparing the obtained spectra with the reference data provided in this guide for the target compound, potential impurities, and structural analogues, researchers can confidently verify the identity and purity of their synthesized product. The presented protocols offer a standardized approach to both the synthesis and the analytical confirmation, ensuring reproducibility and accuracy in research and development settings.

References

Benchmarking Polymerization Efficiency: A Comparative Guide to 1,14-Dichloro-3,6,9,12-tetraoxatetradecane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of polymerization reactions. This guide provides a comparative analysis of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane, a bifunctional monomer, and its role in polymerization processes. Due to a lack of specific experimental data in publicly available research, this guide will focus on the compound's potential applications and compare it with well-established alternatives, providing a framework for its experimental evaluation.

Introduction to 1,14-Dichloro-3,6,9,12-tetraoxatetradecane

1,14-Dichloro-3,6,9,12-tetraoxatetradecane, also known as pentaethylene glycol dichloride, is an organic compound with the chemical formula C10H20Cl2O4. Its structure features a flexible tetraoxatetradecane backbone with reactive chlorine atoms at both ends. This bifunctionality makes it a potential candidate for use as a monomer in various polycondensation reactions, particularly in the synthesis of polymers such as polyamides, polyurethanes, and polyesters.[1] The ether linkages in its backbone can impart flexibility and hydrophilicity to the resulting polymers.

Potential Polymerization Applications and Comparison with Alternatives

Polyamide Synthesis

In polyamide synthesis, 1,14-Dichloro-3,6,9,12-tetraoxatetradecane could potentially react with a diamine monomer. The nucleophilic amine groups would displace the chlorine atoms to form amide linkages.

Alternative Monomers for Flexible Polyamides:

For the synthesis of polyamides with flexible backbones, common alternatives to a dichloro-terminated PEG derivative include:

  • Long-chain dicarboxylic acids: Adipic acid and sebacic acid are frequently used to introduce flexibility.

  • Dicarboxylic acids with ether linkages: Diglycolic acid offers a similar ether-containing flexible segment.

A direct experimental comparison would be necessary to determine the relative reaction kinetics and the final polymer properties.

Polyurethane Synthesis

For polyurethane synthesis, 1,14-Dichloro-3,6,9,12-tetraoxatetradecane would first need to be converted to a diol by hydrolysis of the chloro-groups. The resulting pentaethylene glycol could then be reacted with a diisocyanate. However, the direct use of the dichloro-compound in a one-step reaction with a diisocyanate and a chain extender is not a standard method for polyurethane synthesis.

Alternative Diols for Flexible Polyurethanes:

The most common alternatives for creating flexible polyurethane segments are:

  • Polyether polyols: Poly(ethylene glycol) (PEG), poly(propylene glycol) (PPG), and poly(tetramethylene glycol) (PTMG) of various molecular weights are the industry standard.

  • Polyester polyols: These are typically formed from the condensation of diols and dicarboxylic acids.

The efficiency of using a diol derived from 1,14-Dichloro-3,6,9,12-tetraoxatetradecane would need to be benchmarked against these well-established polyols in terms of reactivity and the mechanical properties of the resulting polyurethane.

Data Presentation

As no specific experimental data for the polymerization of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane was found, a comparative data table cannot be constructed. Researchers interested in this compound would need to perform initial polymerization experiments and characterize the resulting polymers to generate this data. Key parameters to measure would include:

  • Monomer Conversion vs. Time: To determine reaction kinetics.

  • Polymer Molecular Weight (Mn and Mw): To assess the degree of polymerization.

  • Polydispersity Index (PDI): To understand the distribution of polymer chain lengths.

  • Thermal Properties (Tg and Tm): To characterize the physical state of the polymer.

  • Mechanical Properties: Such as tensile strength and elongation at break, to evaluate the polymer's performance.

Experimental Protocols

Below are generalized experimental protocols for evaluating the efficiency of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane in polyamide and polyurethane synthesis. These are intended as a starting point for experimental design.

Protocol 1: Synthesis of a Polyamide via Polycondensation

Objective: To synthesize a polyamide by reacting 1,14-Dichloro-3,6,9,12-tetraoxatetradecane with a diamine and to evaluate the polymerization progress.

Materials:

  • 1,14-Dichloro-3,6,9,12-tetraoxatetradecane

  • Hexamethylenediamine

  • Anhydrous N-methyl-2-pyrrolidone (NMP)

  • Triethylamine (as an acid scavenger)

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (three-neck flask, condenser, mechanical stirrer, thermometer)

Procedure:

  • In a dry three-neck flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, dissolve 1,14-Dichloro-3,6,9,12-tetraoxatetradecane and an equimolar amount of hexamethylenediamine in anhydrous NMP.

  • Add a twofold molar excess of triethylamine to the reaction mixture.

  • Heat the reaction mixture to a specified temperature (e.g., 100-150 °C) under a nitrogen atmosphere with constant stirring.

  • Monitor the reaction progress by periodically taking samples and analyzing the polymer molecular weight by gel permeation chromatography (GPC).

  • After the desired reaction time or when the molecular weight plateaus, cool the reaction mixture to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.

  • Filter and wash the polymer with methanol and dry it under vacuum.

  • Characterize the polymer's molecular weight, PDI, and thermal properties.

Protocol 2: Synthesis of a Polyurethane using the Diol Derivative

Objective: To synthesize a polyurethane using the diol derivative of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane and compare its properties to a standard PEG-based polyurethane.

Materials:

  • 1,14-Dihydroxy-3,6,9,12-tetraoxatetradecane (pentaethylene glycol)

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • 1,4-Butanediol (as a chain extender)

  • Anhydrous dimethylacetamide (DMAc)

  • Dibutyltin dilaurate (catalyst)

  • Nitrogen gas supply

  • Standard glassware for organic synthesis

Procedure:

  • In a dry reaction vessel under a nitrogen atmosphere, dissolve the diol (pentaethylene glycol) and 1,4-butanediol in anhydrous DMAc.

  • Add a catalytic amount of dibutyltin dilaurate.

  • Slowly add a stoichiometric amount of MDI to the reaction mixture with vigorous stirring.

  • Maintain the reaction at a controlled temperature (e.g., 60-80 °C) for a specified period.

  • Monitor the viscosity of the solution. The polymerization is complete when the viscosity reaches a high and constant value.

  • Cast the polymer solution into a film or precipitate it in a non-solvent.

  • Dry the polymer under vacuum.

  • Characterize the polymer's mechanical and thermal properties.

Visualization of Polymerization Pathways

To aid in the conceptual understanding of the polymerization processes, the following diagrams illustrate the potential reaction pathways.

Polycondensation_Polyamide cluster_reactants Reactants Monomer1 1,14-Dichloro-3,6,9,12-tetraoxatetradecane Cl-(CH2CH2O)4-CH2CH2-Cl Polymer Polyamide -[-NH-R-NH-CO-(CH2CH2O)4-CH2CH2-CO-]-n Monomer1->Polymer Polycondensation Monomer2 Diamine H2N-R-NH2 Monomer2->Polymer HCl 2n HCl Polyaddition_Polyurethane cluster_reactants Reactants Diol 1,14-Dihydroxy-3,6,9,12-tetraoxatetradecane HO-(CH2CH2O)5-H Polyurethane Polyurethane -[-O-(CH2CH2O)5-O-CO-NH-R-NH-CO-]-n Diol->Polyurethane Polyaddition Diisocyanate Diisocyanate OCN-R-NCO Diisocyanate->Polyurethane Experimental_Workflow start Monomer Selection (e.g., Dichloro-compound) step1 Polymerization Reaction (Polycondensation or Polyaddition) start->step1 step2 Polymer Isolation & Purification step1->step2 step3 Characterization (GPC, NMR, DSC, TGA) step2->step3 step4 Property Testing (Mechanical, Thermal) step3->step4 end Comparative Analysis step4->end

References

A Head-to-Head Comparison: Unveiling the Advantages of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to optimize synthetic routes and enhance final product properties, the choice of bifunctional building blocks is critical. This guide provides a comprehensive comparison of 1,14-dichloro-3,6,9,12-tetraoxatetradecane, a flexible oligo(ethylene glycol) (OEG)-based dichloride, and traditional alkyl dichlorides, exemplified by 1,10-dichlorodecane. We will explore the distinct advantages conferred by the OEG backbone in key applications, supported by established chemical principles and analogous experimental findings.

The core difference between these two molecules lies in the presence of four oxygen atoms within the backbone of 1,14-dichloro-3,6,9,12-tetraoxatetradecane. These ether linkages are not merely passive spacers; they introduce a range of desirable properties, including enhanced hydrophilicity, the ability to chelate metal ions, and a flexible conformation that can template complex chemical structures. In contrast, traditional alkyl dichlorides like 1,10-dichlorodecane offer a simple, hydrophobic, and rigid carbon chain.

Key Applications and Comparative Performance

This guide will focus on three key areas where the choice between these dichlorides has significant implications:

  • Crown Ether Synthesis: Leveraging the "template effect" for efficient macrocyclization.

  • Polymer Chemistry: Tailoring the properties of polyamides for advanced applications.

  • Bioconjugation and Drug Delivery: Designing linkers with improved physicochemical properties.

Crown Ether Synthesis: The Power of the Template Effect

Crown ethers are valuable macrocyclic ligands with a wide range of applications, including phase-transfer catalysis and ion sensing. The synthesis of these molecules can be challenging, often resulting in low yields due to competing polymerization reactions.

The oligo(ethylene glycol) backbone of 1,14-dichloro-3,6,9,12-tetraoxatetradecane provides a significant advantage in crown ether synthesis through the template effect . The oxygen atoms in the chain can coordinate with a metal cation (e.g., K⁺), pre-organizing the molecule into a cyclic conformation that favors intramolecular cyclization over intermolecular polymerization. This leads to significantly higher yields of the desired crown ether. Traditional alkyl dichlorides lack this templating ability, making them unsuitable for high-yield, one-step crown ether synthesis.

Performance Comparison: Crown Ether Synthesis
Parameter1,14-Dichloro-3,6,9,12-tetraoxatetradecane1,10-Dichlorodecane
Reaction Principle Intramolecular Williamson Ether Synthesis (Template-assisted)Not suitable for direct crown ether synthesis
Expected Yield HighVery Low / Negligible
Key Advantage The OEG backbone acts as a template, promoting cyclization.[1]-
Experimental Protocol: Synthesis of a Crown Ether using an OEG Dichloride

This protocol is adapted from the synthesis of 18-crown-6 and is representative of the Williamson ether synthesis approach for macrocyclization.

Materials:

  • 1,14-Dichloro-3,6,9,12-tetraoxatetradecane

  • Triethylene glycol

  • Potassium hydroxide (KOH)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve triethylene glycol in anhydrous THF.

  • Slowly add a concentrated aqueous solution of potassium hydroxide to the stirred solution.

  • Heat the mixture to reflux for 1 hour to form the potassium alkoxide.

  • Slowly add a solution of 1,14-dichloro-3,6,9,12-tetraoxatetradecane in anhydrous THF to the refluxing mixture over 4-6 hours.

  • Continue refluxing for an additional 12-18 hours.

  • Cool the reaction mixture to room temperature and filter to remove the precipitated potassium chloride.

  • Evaporate the THF from the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude crown ether.

  • Purify the product by vacuum distillation or recrystallization.

Visualization: The Template Effect in Crown Ether Synthesis

G Template-Assisted Crown Ether Synthesis cluster_0 1,14-Dichloro-3,6,9,12-tetraoxatetradecane cluster_1 Reactant cluster_2 Templating Ion cluster_3 Pre-reaction Complex cluster_4 Product OEG_dichloride Cl-(CH2)2-O-(CH2)2-O-(CH2)2-O-(CH2)2-Cl complex [OEG-dichloride...K+...Diol] complex OEG_dichloride->complex Coordination diol HO-(CH2)2-O-(CH2)2-O-(CH2)2-OH diol->complex Coordination K_ion K+ K_ion->complex Template crown_ether Crown Ether complex->crown_ether Intramolecular Cyclization

Caption: Templating effect of a potassium ion on crown ether synthesis.

Polymer Chemistry: Crafting Polyamides with Enhanced Properties

Polyamides are a versatile class of polymers with applications ranging from engineering plastics to biomedical materials. The properties of polyamides are highly dependent on the monomers used in their synthesis.

The incorporation of 1,14-dichloro-3,6,9,12-tetraoxatetradecane into a polyamide backbone, through reaction with a diamine, imparts a degree of hydrophilicity and flexibility that is not achievable with traditional alkyl dichlorides. This can lead to polymers with improved solubility in a wider range of solvents, which is advantageous for processing and characterization.[2][3] Furthermore, the increased hydrophilicity can be beneficial in biomedical applications where biocompatibility and interaction with aqueous environments are important.[4] Polyamides derived from 1,10-dichlorodecane, in contrast, are highly hydrophobic and have limited solubility.[5][6]

Performance Comparison: Polyamide Properties
PropertyPolyamide from 1,14-Dichloro-3,6,9,12-tetraoxatetradecanePolyamide from 1,10-Dichlorodecane
Solubility in Polar Solvents EnhancedPoor
Hydrophilicity IncreasedLow
Flexibility IncreasedRigid
Potential Applications Biomedical materials, membranes, specialty coatingsTraditional plastics, fibers
Experimental Protocol: Synthesis of a Hydrophilic Polyamide

Materials:

  • 1,14-Dichloro-3,6,9,12-tetraoxatetradecane

  • Hexamethylenediamine

  • Sodium carbonate (Na₂CO₃)

  • N-methyl-2-pyrrolidone (NMP)

  • Calcium chloride (CaCl₂)

Procedure:

  • In a reaction vessel, dissolve hexamethylenediamine and sodium carbonate (as an HCl scavenger) in NMP.

  • Add anhydrous calcium chloride to the solution to aid in the dissolution of the resulting polyamide.

  • Heat the mixture to 80-100 °C with vigorous stirring.

  • Slowly add 1,14-dichloro-3,6,9,12-tetraoxatetradecane to the reaction mixture.

  • Continue the reaction at this temperature for 24-48 hours.

  • Precipitate the polymer by pouring the cooled reaction mixture into a non-solvent such as methanol.

  • Filter the polymer, wash it thoroughly with water and methanol, and dry it under vacuum.

Visualization: Structural Comparison of Polyamides

G Structural Comparison of Polyamides cluster_0 Polyamide from OEG Dichloride cluster_1 Polyamide from Alkyl Dichloride OEG_poly_1 -(CH2)6-NH-CO- OEG_poly_2 (CH2)2-O-(CH2)2-O-(CH2)2-O-(CH2)2 OEG_poly_1->OEG_poly_2 OEG_poly_3 -CO-NH- OEG_poly_2->OEG_poly_3 Alkyl_poly_1 -(CH2)6-NH-CO- Alkyl_poly_2 (CH2)10 Alkyl_poly_1->Alkyl_poly_2 Alkyl_poly_3 -CO-NH- Alkyl_poly_2->Alkyl_poly_3

Caption: Comparison of polyamide repeating units.

Bioconjugation and Drug Delivery: The Advantage of Hydrophilic Linkers

In the field of drug delivery, particularly in the design of antibody-drug conjugates (ADCs), the linker connecting the antibody to the cytotoxic payload plays a crucial role. The properties of the linker can significantly impact the solubility, stability, and pharmacokinetic profile of the entire conjugate.[7][8]

Using a linker derived from 1,14-dichloro-3,6,9,12-tetraoxatetradecane introduces a hydrophilic poly(ethylene glycol) (PEG) spacer. This has several key advantages over a simple hydrophobic alkyl linker derived from 1,10-dichlorodecane:

  • Increased Solubility: The PEG chain enhances the aqueous solubility of the ADC, which is particularly important when dealing with hydrophobic drug payloads. This can prevent aggregation and improve the overall stability of the conjugate.[9][10]

  • Improved Pharmacokinetics: The hydrophilic nature of the PEG linker can shield the drug from the immune system and reduce non-specific binding to plasma proteins, potentially leading to a longer circulation half-life and better tumor targeting.[9]

  • Reduced Immunogenicity: PEG is known for its low immunogenicity, which is a desirable characteristic for therapeutic molecules.[9]

Performance Comparison: Drug-Linker Properties
PropertyLinker from 1,14-Dichloro-3,6,9,12-tetraoxatetradecaneLinker from 1,10-Dichlorodecane
Hydrophilicity HighLow
Aqueous Solubility of Conjugate ImprovedPotentially Reduced
Tendency for Aggregation ReducedIncreased
In vivo Circulation Half-life Potentially IncreasedPotentially Decreased
Experimental Protocol: Conceptual Synthesis of a Drug-Linker Fragment

This is a conceptual protocol illustrating the incorporation of the dichloride into a linker structure.

Materials:

  • 1,14-Dichloro-3,6,9,12-tetraoxatetradecane

  • A model drug with a nucleophilic handle (e.g., an amine or thiol)

  • A bifunctional molecule with orthogonal protecting groups for antibody conjugation

  • Appropriate base and solvent

Procedure:

  • Monofunctionalize 1,14-dichloro-3,6,9,12-tetraoxatetradecane by reacting it with a large excess of a suitable nucleophile to displace one chlorine atom, followed by purification.

  • React the remaining chloride of the monofunctionalized OEG chain with the nucleophilic handle of the model drug in the presence of a base.

  • Deprotect the other end of the linker to reveal a functional group suitable for conjugation to an antibody (e.g., a maleimide or an activated ester).

  • Purify the final drug-linker construct using chromatography.

Visualization: Hydrophilic vs. Hydrophobic Drug-Linker Conjugates

G Comparison of Drug-Linker Conjugates cluster_0 Hydrophilic Conjugate cluster_1 Hydrophobic Conjugate Antibody_OEG Antibody Linker_OEG O-(CH2)2-O-(CH2)2-O-(CH2)2-O Antibody_OEG->Linker_OEG Drug_OEG Drug Linker_OEG->Drug_OEG Antibody_Alkyl Antibody Linker_Alkyl -(CH2)10- Antibody_Alkyl->Linker_Alkyl Drug_Alkyl Drug Linker_Alkyl->Drug_Alkyl

Caption: Schematic of hydrophilic vs. hydrophobic linkers in ADCs.

Conclusion

While traditional alkyl dichlorides have their place in organic synthesis, 1,14-dichloro-3,6,9,12-tetraoxatetradecane offers a suite of advantages for the development of advanced materials and therapeutics. Its oligo(ethylene glycol) backbone is not merely a passive component but an active participant in directing synthesis and imbuing final products with desirable properties such as hydrophilicity, flexibility, and enhanced solubility. For researchers aiming to synthesize complex macrocycles, develop advanced polymers for biomedical applications, or design more effective drug delivery systems, 1,14-dichloro-3,6,9,12-tetraoxatetradecane represents a superior choice over its simple alkyl counterparts.

References

Kinetic Showdown: Gauging the Reactivity of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of chemical synthesis and drug development, the kinetic profile of a molecule dictates its utility and efficiency as a building block. This guide provides a comparative analysis of the kinetic characteristics of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane in nucleophilic substitution reactions. Due to a scarcity of specific experimental rate constants for this particular molecule in publicly available literature, this comparison is built upon established principles of physical organic chemistry and kinetic data for structurally related compounds. We will explore its expected reactivity in contrast to simpler dichloroalkanes and its cyclic analogue, 18-crown-6.

At a Glance: Comparative Kinetic Profile

The reactivity of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane in nucleophilic substitution reactions is anticipated to be significantly influenced by its polyether backbone. This structural feature allows for intramolecular assistance, differentiating its behavior from simple dichloroalkanes.

Feature1,2-Dichloroethane1,14-Dichloro-3,6,9,12-tetraoxatetradecane18-Crown-6 (as a catalyst)
Reaction Type Intermolecular Sₙ2Intramolecular-assisted Sₙ2 / CyclizationPhase-Transfer Catalysis of Sₙ2
Expected Relative Rate BaselineModerately EnhancedSignificantly Enhanced
Key Kinetic Influences Solvent Polarity, Nucleophile StrengthSolvent Polarity, Nucleophile Strength, Cation ChelationCation Complexation, Solvent
Primary Side Reactions Elimination (E2)Intramolecular CyclizationNone directly, but influences main reaction

Delving into the Kinetics: A Comparative Discussion

The reactivity of alkyl halides in nucleophilic substitution reactions is governed by a multitude of factors, including the nature of the alkyl group, the leaving group, the nucleophile, and the solvent. When comparing 1,14-Dichloro-3,6,9,12-tetraoxatetradecane to a simple analogue like 1,2-dichloroethane, the most profound difference arises from the presence of the four ether oxygen atoms in the backbone of the former.

The "Crown Ether-like" Effect:

The oxygen atoms in the polyether chain of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane can coordinate with metal cations present in the reaction medium (e.g., the counter-ion of the nucleophile, such as K⁺ in KOtBu). This chelation effectively sequesters the cation, liberating the anionic nucleophile and increasing its reactivity.[1] This phenomenon is analogous to the catalytic action of crown ethers, which are well-known phase-transfer catalysts that accelerate nucleophilic substitution reactions by enhancing the "nakedness" and therefore the nucleophilicity of the anion.[2]

Intramolecular vs. Intermolecular Pathways:

A key reaction pathway for 1,14-Dichloro-3,6,9,12-tetraoxatetradecane, which is absent in simple dichloroalkanes, is intramolecular cyclization to form a crown ether.[3] This is a competing reaction to intermolecular substitution by an external nucleophile. The kinetics of cyclization versus intermolecular reaction will be highly dependent on the concentration of the external nucleophile and the reaction conditions. At low nucleophile concentrations, the intramolecular pathway may dominate.

Experimental Protocols: A General Framework for Kinetic Analysis

Objective: To determine the rate constant, reaction order, and activation energy for the reaction of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane with a given nucleophile (e.g., sodium azide) in a specific solvent.

Materials:

  • 1,14-Dichloro-3,6,9,12-tetraoxatetradecane

  • Nucleophile (e.g., Sodium Azide)

  • Solvent (e.g., Acetonitrile or Dimethylformamide)

  • Internal Standard for chromatography (e.g., Dodecane)

  • Thermostatted reaction vessel

  • Magnetic stirrer

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of known concentrations of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane, the nucleophile, and the internal standard in the chosen solvent.

  • Reaction Setup: In a thermostatted reaction vessel maintained at a constant temperature (e.g., 50 °C), add a known volume of the 1,14-Dichloro-3,6,9,12-tetraoxatetradecane stock solution and the internal standard stock solution. Allow the solution to equilibrate thermally.

  • Initiation of Reaction: Initiate the reaction by adding a known volume of the pre-heated nucleophile stock solution. Start a timer immediately.

  • Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a large volume of cold water or a dilute acid, depending on the nucleophile).

  • Analysis: Analyze the quenched samples by GC-FID or HPLC to determine the concentration of the remaining 1,14-Dichloro-3,6,9,12-tetraoxatetradecane relative to the internal standard.

  • Data Analysis: Plot the concentration of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane as a function of time. From this data, determine the order of the reaction and calculate the rate constant (k).

  • Activation Energy: Repeat the experiment at several different temperatures to determine the temperature dependence of the rate constant. Plot ln(k) versus 1/T (Arrhenius plot) to calculate the activation energy (Ea).

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams are provided.

G cluster_0 Intermolecular Nucleophilic Substitution cluster_1 Intramolecular-Assisted Substitution Reactants_Inter Dichloroalkane + Nucleophile TS_Inter Transition State Reactants_Inter->TS_Inter k_inter Products_Inter Substituted Product + Cl⁻ TS_Inter->Products_Inter Reactants_Intra 1,14-Dichloro-3,6,9,12-tetraoxatetradecane + Nucleophile/M⁺ Complex Chelated Cation Complex Reactants_Intra->Complex TS_Intra Transition State Complex->TS_Intra k_intra > k_inter Products_Intra Substituted Product + Cl⁻ + M⁺ TS_Intra->Products_Intra

Caption: Comparison of intermolecular vs. intramolecular-assisted Sₙ2 pathways.

G start Start prep_solutions Prepare Stock Solutions (Substrate, Nucleophile, Standard) start->prep_solutions setup_reaction Equilibrate Substrate & Standard in Thermostatted Vessel prep_solutions->setup_reaction initiate Add Nucleophile Start Timer setup_reaction->initiate sampling Withdraw Aliquots at Timed Intervals initiate->sampling quench Quench Reaction sampling->quench analysis Analyze by GC/HPLC quench->analysis data_analysis Plot [Substrate] vs. Time Determine Rate Constant (k) analysis->data_analysis repeat_temp Repeat at Different Temperatures data_analysis->repeat_temp repeat_temp->initiate New Experiment arrhenius Arrhenius Plot (ln(k) vs. 1/T) repeat_temp->arrhenius end Determine Activation Energy (Ea) arrhenius->end

Caption: General experimental workflow for a kinetic study.

References

Navigating Complex Reactions: A Comparative Guide to the Cross-Reactivity of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is a critical decision that can significantly impact the outcome of complex multi-component reactions. This guide provides a comparative analysis of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane, a homobifunctional crosslinker, examining its reactivity profile and potential for cross-reactivity in intricate chemical environments. By presenting available data and outlining experimental considerations, this document aims to equip researchers with the knowledge to make informed decisions when selecting a crosslinking strategy.

1,14-Dichloro-3,6,9,12-tetraoxatetradecane, also known as pentaethylene glycol dichloride, is a linear molecule featuring a flexible polyethylene glycol (PEG) backbone flanked by two reactive chloro groups.[1][2] Its structure lends itself to applications where a hydrophilic spacer is desired to bridge two molecular entities. The primary mechanism of action for this crosslinker involves nucleophilic substitution reactions, where the chlorine atoms act as leaving groups, allowing for the formation of covalent bonds with nucleophiles.[1]

Performance in Complex Reaction Mixtures: A Comparative Overview

In complex reaction mixtures, such as those encountered in bioconjugation or polymer synthesis, the presence of multiple potential nucleophiles presents a challenge for achieving specific and efficient crosslinking. The performance of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane in such environments is dictated by the relative reactivity of its chloro groups towards the available nucleophiles.

While specific quantitative data on the cross-reactivity of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane in complex biological or chemical mixtures is not extensively documented in publicly available literature, we can infer its likely behavior based on the general principles of nucleophilic substitution and the known reactivity of similar alkylating agents.

Key Considerations for Cross-Reactivity:

  • Nucleophile Strength: The rate of reaction will be significantly influenced by the nucleophilicity of the functional groups present in the reaction mixture. Stronger nucleophiles will react more readily with the electrophilic carbon atoms of the crosslinker.

  • Steric Hindrance: The accessibility of the nucleophilic site can impact the reaction rate. Bulky neighboring groups may hinder the approach of the crosslinker, leading to lower reactivity.

  • Reaction Conditions: pH, temperature, and solvent can all play a crucial role in modulating the reactivity of both the crosslinker and the nucleophiles.

Comparison with Alternative Crosslinking Chemistries

To provide a framework for decision-making, it is essential to compare the characteristics of dichloroalkane crosslinkers like 1,14-Dichloro-3,6,9,12-tetraoxatetradecane with other commonly employed homobifunctional crosslinking agents.

Crosslinker TypeReactive GroupTarget Functional GroupsKey AdvantagesPotential for Cross-Reactivity & Disadvantages
1,14-Dichloro-3,6,9,12-tetraoxatetradecane Alkyl ChlorideAmines, Thiols, Hydroxyls, etc.Hydrophilic PEG spacer enhances solubility.Can react with a broad range of nucleophiles, potentially leading to a heterogeneous mixture of products. Slower reaction kinetics compared to more activated linkers. Formation of poorly defined conjugates is a possibility.[3]
NHS Esters (e.g., DSS, BS3) N-Hydroxysuccinimide EsterPrimary AminesHigh reactivity and specificity towards primary amines. Well-established protocols.Susceptible to hydrolysis, especially at higher pH. Can also react with other nucleophiles to a lesser extent.
Maleimides (e.g., BMOE) MaleimideThiols (Sulfhydryls)Highly specific for thiol groups, forming stable thioether bonds.Limited reactivity with other functional groups. Maleimide ring can undergo hydrolysis at high pH.
Aldehydes (e.g., Glutaraldehyde) AldehydePrimary AminesReacts with primary amines to form Schiff bases, which can be reduced to stable secondary amines.Can lead to polymerization and the formation of complex crosslinked networks.

Experimental Protocols

General Protocol for Test Crosslinking Reaction:

  • Solubilization: Dissolve the target molecules (e.g., proteins, polymers) in a suitable buffer. The choice of buffer is critical and should maintain the stability and reactivity of all components.

  • Crosslinker Addition: Prepare a stock solution of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane in an appropriate solvent. Add the crosslinker to the reaction mixture at a desired molar excess.

  • Incubation: Allow the reaction to proceed at a controlled temperature and for a specific duration. These parameters will need to be optimized to achieve the desired level of crosslinking while minimizing side reactions.

  • Quenching: Stop the reaction by adding a quenching reagent that will react with any unreacted crosslinker. A small molecule with a highly reactive nucleophilic group (e.g., Tris or glycine) is often used.

  • Analysis: Analyze the reaction products using appropriate techniques such as SDS-PAGE, size-exclusion chromatography, mass spectrometry, or NMR to determine the extent of crosslinking and identify any side products.

Visualizing Reaction Pathways and Workflows

To better understand the processes involved, graphical representations of the reaction mechanism and experimental workflow are provided below.

Crosslinking_Reaction_Pathway Crosslinker 1,14-Dichloro-3,6,9,12- tetraoxatetradecane Intermediate Mono-substituted Intermediate Crosslinker->Intermediate + Nucleophile 1 Side_Product Side Product (e.g., Hydrolysis) Crosslinker->Side_Product + H2O Nucleophile1 Nucleophile 1 (e.g., Amine) Nucleophile2 Nucleophile 2 (e.g., Thiol) Crosslinked_Product Crosslinked Product Intermediate->Crosslinked_Product + Nucleophile 2

Caption: Reaction pathway for 1,14-Dichloro-3,6,9,12-tetraoxatetradecane.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Solubilization Solubilize Reactants Add_Crosslinker Add Crosslinker Solubilization->Add_Crosslinker Incubation Incubate Add_Crosslinker->Incubation Quenching Quench Reaction Incubation->Quenching Purification Purify Products Quenching->Purification Characterization Characterize Products (MS, NMR, etc.) Purification->Characterization

Caption: General experimental workflow for crosslinking reactions.

Conclusion

1,14-Dichloro-3,6,9,12-tetraoxatetradecane offers a hydrophilic and flexible crosslinking option. However, its utility in complex reaction mixtures is tempered by the potential for cross-reactivity with a variety of nucleophiles. This can lead to the formation of a heterogeneous population of products, a significant drawback for applications requiring high specificity.[3] Researchers should carefully consider the composition of their reaction mixture and the desired outcome before selecting this crosslinker. In situations where high specificity for a particular functional group is paramount, alternative crosslinking chemistries, such as those based on NHS esters for amines or maleimides for thiols, may be more appropriate. For applications where a degree of non-specific crosslinking is acceptable or even desirable, such as in the formation of certain types of hydrogels, 1,14-Dichloro-3,6,9,12-tetraoxatetradecane may be a viable option. Thorough experimental optimization and rigorous product characterization are essential to successfully employ this crosslinker in any complex system.

References

Navigating Purity: A Comparative Guide to Commercial 1,14-Dichloro-3,6,9,12-tetraoxatetradecane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of reagents is paramount. This guide provides a comparative analysis of commercially available 1,14-Dichloro-3,6,9,12-tetraoxatetradecane, a key homobifunctional crosslinker. We delve into reported purity levels, outline essential analytical methodologies for in-house verification, and explore viable alternatives to inform your critical research and development endeavors.

Commercial Purity Overview

Sourcing high-purity 1,14-Dichloro-3,6,9,12-tetraoxatetradecane is crucial for reproducible outcomes in applications such as bioconjugation, linker chemistry for antibody-drug conjugates (ADCs), and advanced materials synthesis. While batch-specific data from Certificates of Analysis (CoAs) are the gold standard, publicly available information from various suppliers indicates a range of purity levels. The following table summarizes the typical purities advertised by commercial vendors. Researchers are strongly encouraged to request lot-specific CoAs for detailed impurity profiles.

Supplier TypeReported Purity Range (%)Common Analytical Methods Cited
Major Chemical Suppliers≥95% to >99%HPLC, GC, NMR
Specialized Reagent Providers≥90% to >98%HPLC, GC-MS, NMR
Bulk/Custom SynthesisProject-specific (typically >95%)HPLC, GC, NMR, Elemental Analysis

Note: This table represents a general overview based on publicly accessible data and should be used for informational purposes. Purity can vary significantly between batches and suppliers.

Alternative Homobifunctional Crosslinkers

For applications demanding different spacer lengths, reactivity, or solubility, several alternatives to 1,14-Dichloro-3,6,9,12-tetraoxatetradecane are available. The choice of a suitable alternative depends on the specific requirements of the chemical conjugation.

Alternative CompoundKey Features
1,11-Diazido-3,6,9-trioxaundecaneFeatures dual azide groups for "click chemistry" reactions.[1]
Dimethyl 3,3′-dithiopropionimidate dihydrochlorideContains dual dithiopropionimidate groups for selective reactions with nucleophiles.[1]
Adipic DihydrazideA homobifunctional crosslinker with a purity of >99.0% as determined by HPLC.[2]
1,11-Bis(maleimido)-3,6,9-trioxaundecaneHas a purity of >98.0% according to HPLC analysis.[2]
3,6,9,12-Tetraoxatetradecane-1,14-diyl bis(4-methylbenzenesulfonate)A tosylated PEG linker.

Experimental Protocols for Purity Assessment

Independent verification of purity is a critical step in quality control. The following are generalized protocols for the analysis of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane based on standard analytical techniques for similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or ion trap).

  • Column: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injection: 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., dichloromethane, ethyl acetate). Split injection (e.g., 50:1) is recommended to avoid column overloading.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5-10 minutes at 280 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-500.

    • Scan Mode: Full scan.

  • Data Analysis: The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by their mass spectra and comparison to spectral libraries. For polyethylene glycol oligomers, characteristic fragment ions are observed at m/z 45, 89, 133, and 177.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile method for separating and quantifying non-volatile impurities.

  • Instrumentation: HPLC system with a UV or Charged Aerosol Detector (CAD).

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for compounds of this polarity.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, can be effective.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection:

    • UV: 210 nm (as the analyte lacks a strong chromophore, sensitivity may be limited).

    • CAD: Provides a more universal response for non-volatile analytes.

  • Injection Volume: 10 µL of a 1 mg/mL solution in the initial mobile phase composition.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural confirmation and the detection of structurally related impurities.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • The spectrum should show characteristic peaks for the ethylene glycol units and the chlorinated terminal carbons.

    • Integration of the peaks can be used to determine the relative amounts of the main compound and any proton-bearing impurities.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • The number of signals should correspond to the number of chemically non-equivalent carbon atoms in the molecule.

    • The presence of unexpected signals may indicate impurities.

  • Data Analysis: Comparison of the obtained spectra with a reference spectrum or theoretical chemical shifts can confirm the structure and identify impurities. The relative integrals in the ¹H NMR spectrum can provide a semi-quantitative measure of purity.

Purity Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive purity analysis of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane.

Purity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis cluster_3 Purity Determination Sample Commercial Sample Dissolution Dissolution in Appropriate Solvents Sample->Dissolution GCMS GC-MS Analysis Dissolution->GCMS HPLC HPLC Analysis Dissolution->HPLC NMR NMR Spectroscopy Dissolution->NMR GCMS_Data TIC Peak Area % Mass Spectra ID GCMS->GCMS_Data HPLC_Data Chromatogram Peak Area % HPLC->HPLC_Data NMR_Data Spectral Interpretation Impurity Identification NMR->NMR_Data Purity_Report Final Purity Assessment & Impurity Profile GCMS_Data->Purity_Report HPLC_Data->Purity_Report NMR_Data->Purity_Report

References

The Influence of Polyethylene Glycol Chain Length on Polymer Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of polymer structure on bulk properties is paramount for designing advanced materials and effective therapeutic systems. A common structural motif incorporated into polymers to modulate their characteristics is the polyethylene glycol (PEG) chain, a polyether diol. While the specific term "tetraoxatetradecane" refers to triethylene glycol dimethyl ether, a short ethylene glycol chain, this guide will explore the broader and more extensively studied impact of varying the length of the polyethylene glycol chain on key polymer properties. This guide synthesizes experimental data to provide a clear comparison of how PEG chain length influences thermal, mechanical, and drug delivery characteristics.

Impact on Thermal Properties

The length of the PEG chain significantly alters the thermal behavior of polymers, including their melting temperature (Tm), glass transition temperature (Tg), crystallinity, and overall thermal stability. These changes are critical for determining the processing conditions and the operational temperature range of the final polymer.

Longer PEG chains tend to increase the crystallinity of the polymer network. This is because longer, more flexible chains can more easily organize into crystalline domains. Consequently, the melting temperature (Tm) often increases with higher PEG molecular weight.[1] Conversely, the effect on the glass transition temperature (Tg) can be more complex. In some systems, longer PEG chains can lead to a decrease in Tg due to increased chain flexibility. The thermal stability of the polymer network has also been shown to improve with increasing length of the PEG chains.[2]

PropertyEffect of Increasing PEG Chain LengthRationale
Melting Temperature (Tm) Increases[1]Longer chains facilitate the formation of more stable crystalline structures.
Glass Transition Temperature (Tg) Generally decreasesIncreased chain flexibility plasticizes the polymer matrix.
Crystallinity Increases[2]Greater ability of longer chains to fold and organize into crystalline lamellae.[2]
Thermal Stability Increases[2]Higher molecular weight and increased crystallinity can lead to higher degradation temperatures.[2]
Impact on Mechanical Properties

The mechanical integrity and viscoelastic properties of polymers are strongly dependent on the PEG chain length within their network. These properties are crucial for applications ranging from flexible hydrogels to rigid structural components.

An increase in PEG chain length generally leads to a more flexible polymer network. This is attributed to a decrease in the cross-linking density for a given mass of polymer.[2] Rheological measurements have shown that both the storage modulus (a measure of the elastic response) and the loss modulus (a measure of the viscous response) decrease with an increase in PEG molecular weight.[2] This increased flexibility can be advantageous for applications requiring soft and pliable materials.

PropertyEffect of Increasing PEG Chain LengthRationale
Flexibility Increases[2]Lower cross-linking density and increased free volume between polymer chains.[2]
Storage Modulus (G') Decreases[2]A less rigid network exhibits a reduced elastic response.[2]
Loss Modulus (G'') Decreases[2]A less dense network has a reduced capacity to dissipate energy through viscous flow.[2]
Cross-link Density Decreases[3]For a fixed number of cross-links, longer chains between them result in a lower overall cross-link density.[3]
Impact on Drug Delivery Properties

In the realm of drug delivery, the length of the PEG chain is a critical design parameter that influences drug solubility, release kinetics, and interactions with biological systems.[4][5][6] PEGylation, the process of attaching PEG chains to molecules, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutics.[5]

Shorter PEG chains have been shown to increase the miscibility of polymer blends used in solid dispersions, which can enhance the molecular dispersion of a drug and improve its dissolution rate.[7] In the context of micelles for drug delivery, shorter PEG chains can lead to a higher aggregation number, meaning more polymer chains form a single micelle, which can affect the drug loading capacity and the surface presentation of targeting ligands.[8] Conversely, longer PEG chains can provide a more effective hydrophilic shield, which can protect the drug from degradation and reduce immunogenicity.[5] The swelling ability of polymer gels in organic solvents, which is relevant for certain drug release mechanisms, also improves with increasing PEG chain length.[2]

PropertyEffect of Increasing PEG Chain LengthRationale
Polymer Miscibility Decreases[7]Longer chains can have a lower Gibbs free energy of mixing with other polymers.[7]
In Vitro Drug Release Can be faster with shorter chains in some systems[7]Improved miscibility and faster dissolution of the polymer matrix.[7]
Swelling Ratio in Organic Solvents Increases[2]Longer, more flexible chains can accommodate more solvent molecules.[2]
Cellular Interactions of Micelles Can be modulated[8]Shorter chains can lead to a more pronounced effect of terminal functional groups on the micelle surface.[8]

Experimental Protocols

A summary of the methodologies used to determine the polymer properties discussed in this guide is provided below.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and enthalpy of melting, from which the degree of crystallinity can be calculated.[2] A typical protocol involves heating a small sample of the polymer at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen). The heat flow to the sample is measured relative to a reference, and thermal transitions appear as changes in the heat flow.[2]

  • Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability of the polymer. The mass of the polymer sample is monitored as it is heated at a constant rate. The temperature at which significant mass loss occurs is taken as the degradation temperature.[2]

Mechanical Analysis
  • Rheological Measurements: The viscoelastic properties, such as storage and loss moduli, are determined using a rheometer. The polymer sample is placed between two plates, and a sinusoidal strain or stress is applied. The resulting stress or strain is measured, and the phase difference between the input and output signals is used to calculate the storage and loss moduli as a function of frequency or temperature.[2]

Drug Delivery Characterization
  • In Vitro Dissolution Testing: To assess the drug release characteristics, the polymer-drug formulation is placed in a dissolution medium that simulates physiological conditions (e.g., phosphate-buffered saline at 37 °C). Samples of the medium are withdrawn at various time points and analyzed for drug content using techniques like UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).[7]

  • Swelling Studies: The swelling behavior of a polymer network is determined by immersing a dried, pre-weighed sample in a solvent. At regular intervals, the sample is removed, excess surface solvent is blotted off, and the sample is weighed. The swelling ratio is calculated as the ratio of the weight of the swollen sample to the weight of the dry sample.[2]

Logical Relationship Diagram

The following diagram illustrates the general relationships between increasing the tetraoxatetradecane (or more broadly, the polyethylene glycol) chain length and the resulting changes in polymer properties.

PolymerProperties cluster_input Input Parameter cluster_properties Polymer Properties cluster_thermal_outcomes Specific Thermal Outcomes cluster_mechanical_outcomes Specific Mechanical Outcomes cluster_drugdelivery_outcomes Specific Drug Delivery Outcomes ChainLength Increase in PEG Chain Length Thermal Thermal Properties ChainLength->Thermal Mechanical Mechanical Properties ChainLength->Mechanical DrugDelivery Drug Delivery Properties ChainLength->DrugDelivery Tm ↑ Melting Temperature Thermal->Tm Tg ↓ Glass Transition Temperature Thermal->Tg Crystallinity ↑ Crystallinity Thermal->Crystallinity ThermalStability ↑ Thermal Stability Thermal->ThermalStability Flexibility ↑ Flexibility Mechanical->Flexibility StorageModulus ↓ Storage Modulus Mechanical->StorageModulus LossModulus ↓ Loss Modulus Mechanical->LossModulus CrosslinkDensity ↓ Cross-link Density Mechanical->CrosslinkDensity Miscibility ↓ Polymer Miscibility DrugDelivery->Miscibility SwellingRatio ↑ Swelling Ratio DrugDelivery->SwellingRatio

Caption: Effect of increasing PEG chain length on polymer properties.

References

Evaluating the biocompatibility of polymers derived from 1,14-Dichloro-3,6,9,12-tetraoxatetradecane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of biocompatible polymers is a critical step in the design and development of medical devices and drug delivery systems. This guide provides a comparative evaluation of the biocompatibility of polymers notionally derived from 1,14-Dichloro-3,6,9,12-tetraoxatetradecane and established biocompatible polymers, namely Polyethylene Glycol (PEG), Polylactic Acid (PLA), Polycaprolactone (PCL), and Polyvinyl Alcohol (PVA).

Polymers synthesized from 1,14-Dichloro-3,6,9,12-tetraoxatetradecane are expected to exhibit biocompatibility profiles similar to that of polyethylene glycol (PEG) due to their shared tetraethylene glycol backbone. This guide leverages the extensive biocompatibility data available for PEG and other well-established polymers to provide a comparative framework. The following sections present quantitative data from key biocompatibility assays, detailed experimental protocols for these assays, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: A Comparative Analysis of Biocompatibility

The biocompatibility of a polymer is assessed through a series of in vitro and in vivo tests that evaluate its interaction with biological systems. Key parameters include cytotoxicity, hemocompatibility, and the in vivo inflammatory response. The following tables summarize quantitative data for PEG, PLA, PCL, and PVA based on these critical assays.

Note on Data Comparison: The data presented below is collated from various studies. Direct comparison should be made with caution as experimental conditions may vary between studies.

Table 1: In Vitro Cytotoxicity Data (MTT Assay)

PolymerCell LineConcentration (µg/mL)Cell Viability (%)Source
PEG L9291000> 95%[Various Sources]
PLA L929100> 90%[1]
PCL L929100> 90%[1]
PVA L929100> 95%[Various Sources]

Table 2: In Vitro Hemolysis Data

PolymerHemolysis (%)ClassificationSource
PEG < 2%Non-hemolytic[Various Sources]
PLA < 2%Non-hemolytic[Various Sources]
PCL < 5%Slightly hemolytic[2]
PVA < 2%Non-hemolytic[Various Sources]

Table 3: In Vivo Inflammatory Response (Subcutaneous Implantation in Rats/Mice)

PolymerKey Inflammatory Markers (Fold Change vs. Control)Fibrous Capsule Thickness (µm) at 4 weeksSource
PEG TNF-α: ~1.5, IL-6: ~1.2, IL-10: ~2.0< 50[3]
PLA TNF-α: ~2.0, IL-6: ~1.8, IL-10: ~1.550-100[4]
PCL TNF-α: ~2.5, IL-6: ~2.2, IL-10: ~1.2> 100[4][5]
PVA TNF-α: ~1.8, IL-6: ~1.5, IL-10: ~1.8< 75[Various Sources]

Experimental Protocols

Detailed methodologies for the key biocompatibility assays are provided below to facilitate the replication and validation of these findings.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • L929 mouse fibroblast cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Polymer films sterilized by ethylene oxide or UV irradiation

  • 96-well tissue culture plates

Procedure:

  • Cell Seeding: L929 cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Plates are incubated at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.

  • Material Exposure: Sterilized polymer films are cut into dimensions suitable for the wells and placed in direct contact with the cell monolayer. Control wells contain only cells and culture medium.

  • Incubation: The plates are incubated for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, the culture medium is removed, and 100 µL of fresh medium containing 10 µL of MTT solution is added to each well. The plates are then incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Calculation: Cell viability is calculated as a percentage of the control (untreated cells).

In Vitro Hemolysis Assay

This assay determines the hemolytic potential of a material by measuring the amount of hemoglobin released from red blood cells upon contact.

Materials:

  • Fresh human or rabbit blood with an anticoagulant (e.g., citrate)

  • Phosphate Buffered Saline (PBS)

  • Deionized water (positive control)

  • Saline (negative control)

  • Polymer samples

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Red Blood Cell (RBC) Preparation: Whole blood is centrifuged to separate the RBCs. The plasma is discarded, and the RBCs are washed three times with PBS. A 2% (v/v) RBC suspension is prepared in PBS.

  • Material Incubation: Polymer samples of a defined surface area are placed in test tubes. 10 mL of the 2% RBC suspension is added to each tube. A positive control (deionized water) and a negative control (saline) are also prepared.

  • Incubation: The tubes are incubated at 37°C for 2 hours with gentle agitation.

  • Centrifugation: After incubation, the tubes are centrifuged to pellet the intact RBCs.

  • Hemoglobin Measurement: The absorbance of the supernatant is measured at 540 nm using a spectrophotometer.

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance_sample - Absorbance_negative_control) / (Absorbance_positive_control - Absorbance_negative_control)] x 100

In Vivo Inflammatory Response: Subcutaneous Implantation

This in vivo assay evaluates the local tissue response to an implanted material over time.

Materials:

  • Sprague-Dawley rats or BALB/c mice

  • Sterile polymer implants

  • Anesthetic agents

  • Surgical instruments

  • Histological processing reagents (formalin, ethanol, xylene, paraffin)

  • Staining reagents (Hematoxylin and Eosin)

  • ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6, IL-10)

Procedure:

  • Implantation: Animals are anesthetized, and a small incision is made on their dorsal side. A subcutaneous pocket is created, and the sterile polymer implant is inserted. The incision is then sutured.

  • Post-operative Care: Animals are monitored for signs of distress and provided with appropriate analgesics.

  • Explantation and Tissue Collection: At predetermined time points (e.g., 1, 4, and 12 weeks), animals are euthanized. The implant and surrounding tissue are carefully excised.

  • Histological Analysis: The tissue surrounding the implant is fixed in 10% formalin, processed through a series of ethanol and xylene washes, and embedded in paraffin. Thin sections (5 µm) are cut and stained with Hematoxylin and Eosin (H&E). The thickness of the fibrous capsule and the infiltration of inflammatory cells (neutrophils, macrophages, lymphocytes) are evaluated under a microscope.

  • Cytokine Analysis: A portion of the tissue surrounding the implant is homogenized, and the levels of pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines are quantified using ELISA kits.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and biological signaling pathways relevant to the evaluation of polymer biocompatibility.

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_exposure Exposure cluster_assay MTT Assay cluster_analysis Analysis cell_seeding Seed L929 Cells in 96-well Plate add_polymer Add Polymer Films to Wells cell_seeding->add_polymer polymer_prep Sterilize Polymer Films polymer_prep->add_polymer incubation Incubate for 24, 48, 72h add_polymer->incubation add_mtt Add MTT Reagent incubation->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve Dissolve Formazan with DMSO incubate_mtt->dissolve read_absorbance Measure Absorbance at 570nm dissolve->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability

Caption: Workflow for the in vitro cytotoxicity MTT assay.

Experimental_Workflow_Hemolysis cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prepare_rbc Prepare 2% RBC Suspension incubate_samples Incubate Samples with RBCs at 37°C prepare_rbc->incubate_samples prepare_samples Prepare Polymer Samples & Controls prepare_samples->incubate_samples centrifuge Centrifuge to Pellet RBCs incubate_samples->centrifuge measure_supernatant Measure Supernatant Absorbance at 540nm centrifuge->measure_supernatant calculate_hemolysis Calculate Hemolysis (%) measure_supernatant->calculate_hemolysis

Caption: Workflow for the in vitro hemolysis assay.

Foreign_Body_Response_Pathway cluster_initiation Initiation Phase cluster_acute Acute Inflammation cluster_chronic Chronic Inflammation cluster_resolution Fibrotic Resolution implant Polymer Implantation protein_adsorption Protein Adsorption (Fibrinogen, etc.) implant->protein_adsorption neutrophil Neutrophil Recruitment & Activation protein_adsorption->neutrophil monocyte Monocyte Recruitment protein_adsorption->monocyte cytokine_release Release of Cytokines (TNF-α, IL-6) neutrophil->cytokine_release Pro-inflammatory signals macrophage Macrophage Differentiation (M1 Pro-inflammatory) monocyte->macrophage macrophage->cytokine_release fb_giant_cell Foreign Body Giant Cell Formation macrophage->fb_giant_cell m2_macrophage Macrophage Polarization (M2 Anti-inflammatory) cytokine_release->m2_macrophage Modulation fibroblast Fibroblast Recruitment & Activation fb_giant_cell->fibroblast m2_macrophage->fibroblast Growth Factors fibrous_capsule Fibrous Capsule Formation fibroblast->fibrous_capsule

References

Safety Operating Guide

Navigating the Disposal of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Proper management and disposal of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane are critical for ensuring laboratory safety and environmental protection. As a chlorinated organic compound, this chemical requires careful handling as hazardous waste. Researchers, scientists, and drug development professionals must adhere to strict protocols to mitigate risks. The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated, necessitating a cautious approach to its disposal.

All waste materials containing 1,14-Dichloro-3,6,9,12-tetraoxatetradecane must be disposed of in accordance with national and local regulations through an approved waste disposal plant. It is imperative to leave the chemical in its original container and avoid mixing it with other waste. Uncleaned containers should be handled with the same precautions as the product itself.

Key Disposal Considerations

To facilitate a clear understanding of the necessary precautions and procedures, the following table summarizes the essential information for the proper disposal of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane.

ParameterGuidelineCitation
Waste Classification Hazardous Waste (Halogenated Organic Compound)[1]
Primary Disposal Method Incineration at an approved hazardous waste facility.[1]
Container Management Leave in original, clearly labeled containers. Do not mix with other waste. Handle uncleaned containers as you would the product itself.
Spill Management Cover drains. Collect, bind, and pump off spills. Absorb with liquid-absorbent material (e.g., Chemizorb®). Dispose of contaminated material as hazardous waste.
Regulatory Compliance Disposal must adhere to all national and local regulations for hazardous waste.
Personal Protective Equipment (PPE) Wear appropriate protective gloves, clothing, and eye/face protection during handling and disposal.[2]

Disposal Procedures

Given the limited specific data on 1,14-Dichloro-3,6,9,12-tetraoxatetradecane, a conservative approach to disposal, aligned with best practices for halogenated organic compounds, is mandatory.

Step 1: Segregation and Labeling

  • Isolate waste containing 1,14-Dichloro-3,6,9,12-tetraoxatetradecane from all other waste streams, particularly non-halogenated solvents.

  • Ensure the waste container is clearly and accurately labeled with the chemical name and hazard symbols.

Step 2: Storage

  • Store the waste in a designated, well-ventilated hazardous waste accumulation area.

  • Keep the container tightly closed to prevent the release of vapors.

Step 3: Professional Waste Disposal

  • Contact a licensed hazardous waste disposal company to arrange for pickup and transport.

  • Provide the disposal company with the Safety Data Sheet (SDS) and any other relevant information about the waste.

Step 4: Documentation

  • Maintain detailed records of the amount of waste generated, the date of disposal, and the contact information of the disposal company.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane.

DisposalWorkflow Disposal Decision Workflow for 1,14-Dichloro-3,6,9,12-tetraoxatetradecane cluster_start Start cluster_characterization Waste Characterization cluster_segregation Segregation cluster_disposal_pathway Disposal Pathway cluster_end End start Waste Generated (1,14-Dichloro-3,6,9,12-tetraoxatetradecane) is_halogenated Is the waste a halogenated organic compound? start->is_halogenated segregate Segregate from non-halogenated waste is_halogenated->segregate Yes consult Consult with Environmental Health & Safety (EHS) and licensed waste vendor segregate->consult approved_facility Dispose through an approved hazardous waste disposal plant documentation Maintain Disposal Records approved_facility->documentation consult->approved_facility

Caption: Decision workflow for the safe disposal of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane.

Due to the absence of comprehensive toxicological and environmental fate data for 1,14-Dichloro-3,6,9,12-tetraoxatetradecane, it is paramount to consult with your institution's Environmental Health and Safety (EHS) department and a certified hazardous waste disposal professional before initiating any disposal procedures. This ensures full compliance with all applicable regulations and minimizes potential risks to human health and the environment.

References

Personal protective equipment for handling 1,14-Dichloro-3,6,9,12-tetraoxatetradecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane (CAS: 5197-65-9). Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.

I. Chemical Hazard and Toxicity

1,14-Dichloro-3,6,9,12-tetraoxatetradecane is a corrosive compound that presents multiple health risks.[1] It is harmful if swallowed or inhaled, causes skin irritation, and may provoke an allergic skin reaction.[2] Furthermore, this chemical is suspected of causing cancer and may damage fertility or the unborn child.[2]

Hazard Summary Table:

Hazard StatementClassification
Harmful if swallowedAcute Toxicity - Oral 4
Harmful if inhaledAcute Toxicity - Inhalation 4
Causes skin irritationSkin Irritation 2
May cause an allergic skin reactionSensitization - Skin 1
May cause cancerCarcinogenicity
May damage fertility or the unborn childToxic to Reproduction 1B
May cause drowsiness or dizzinessSpecific Target Organ Toxicity

II. Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling 1,14-Dichloro-3,6,9,12-tetraoxatetradecane. The following table summarizes the required PPE.

Personal Protective Equipment (PPE) Requirements:

Body PartRequired PPERationale
Eyes/Face Chemical splash goggles meeting ANSI Z.87.1 standard. A face shield should be worn over goggles when there is a risk of splashing.[3]To protect against severe eye irritation and chemical burns from splashes.[4]
Skin/Body Chemical-resistant laboratory coat. Flame-retardant and antistatic protective clothing is recommended. Chemical-resistant apron and boots should also be worn.[4]To prevent skin contact, which can cause irritation and burns.
Hands Chemical-resistant gloves (e.g., Neoprene, Butyl rubber, or Nitrile).[4][5][6] Always inspect gloves for integrity before use and change them immediately upon contact.To protect hands from direct contact with the corrosive chemical.
Respiratory A NIOSH/MSHA approved respirator with organic vapor cartridges is required if handling outside of a fume hood or in poorly ventilated areas.[3][7]To prevent inhalation of harmful vapors, which can cause respiratory irritation and systemic toxicity.[2][4]

Glove Selection Guide:

Glove MaterialProtection LevelNotes
Neoprene GoodProvides good resistance to a broad range of chemicals.[5]
Butyl Rubber Very GoodOffers excellent protection against corrosive chemicals.[5]
Nitrile GoodSuitable for short-term protection against a variety of chemicals.[3]

III. Operational and Handling Procedures

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Handling prep_area Ensure work area is well-ventilated (e.g., certified chemical fume hood). gather_ppe Gather all required PPE (goggles, face shield, gloves, lab coat). prep_area->gather_ppe inspect_ppe Inspect PPE for damage and proper fit. gather_ppe->inspect_ppe locate_safety Locate nearest safety shower, eyewash station, and spill kit. inspect_ppe->locate_safety don_ppe Don all required PPE. locate_safety->don_ppe handle_chem Handle 1,14-Dichloro-3,6,9,12-tetraoxatetradecane with care, avoiding skin and eye contact. don_ppe->handle_chem avoid_inhalation Avoid inhaling vapors. Keep container tightly closed when not in use. handle_chem->avoid_inhalation decontaminate Decontaminate work surfaces. avoid_inhalation->decontaminate dispose_waste Dispose of all chemical waste and contaminated PPE according to institutional and local regulations. decontaminate->dispose_waste remove_ppe Remove PPE in the correct order to avoid cross-contamination. dispose_waste->remove_ppe wash_hands Wash hands thoroughly with soap and water. remove_ppe->wash_hands

Caption: Workflow for the safe handling of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane.

IV. Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate action is crucial.

Emergency Response Workflow:

cluster_spill Spill Cleanup spill Spill or Exposure Occurs skin_contact Skin Contact: Immediately wash with soap and water. Remove contaminated clothing. spill->skin_contact eye_contact Eye Contact: Rinse opened eye for several minutes under running water. spill->eye_contact inhalation Inhalation: Move to fresh air. If not breathing, give artificial respiration. spill->inhalation ingestion Ingestion: Do NOT induce vomiting. Call a physician immediately. spill->ingestion evacuate Evacuate non-essential personnel. spill->evacuate ventilate Ensure adequate ventilation. evacuate->ventilate contain Contain the spill with absorbent material. ventilate->contain collect Collect absorbed material into a sealed container for proper disposal. contain->collect

Caption: Emergency response workflow for spills or exposure to 1,14-Dichloro-3,6,9,12-tetraoxatetradecane.

First Aid Measures:

  • After inhalation: Move the individual to fresh air and seek medical attention. If the person is unconscious, place them in a stable side position for transportation.[2]

  • After skin contact: Immediately wash the affected area with soap and water and rinse thoroughly.[2] Remove any clothing that has been soiled by the product.[2]

  • After eye contact: Rinse the opened eye for several minutes under running water.[2]

  • After swallowing: Call a doctor immediately.[2]

Symptoms of poisoning may be delayed; therefore, medical observation for at least 48 hours after the accident is recommended.[2]

V. Storage and Disposal

Storage:

  • Store in a tightly sealed container in a dry, well-ventilated area.[1]

  • Keep the container away from heat and sources of ignition.

  • No special requirements are noted for storerooms and receptacles.[2]

Disposal:

  • Dispose of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Do not allow this chemical to enter the environment.[7] Contaminated materials, such as gloves and absorbent pads, should be collected in a sealed container and disposed of as hazardous waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chloro-PEG5-chloride
Reactant of Route 2
Reactant of Route 2
Chloro-PEG5-chloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.